1-Isopropylpiperidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOQCOOUTPQMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424410 | |
| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280771-97-3 | |
| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-Isopropylpiperidine-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-Isopropylpiperidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for this compound (CAS 280771-97-3), a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] We present two core synthetic strategies: Reductive Amination and Direct N-Alkylation. This document furnishes detailed, step-by-step experimental protocols, a comparative analysis of the methodologies, and the underlying chemical principles guiding the choice of reagents and reaction conditions. The content is designed for researchers, chemists, and process development professionals, offering actionable insights for laboratory-scale synthesis and considerations for scale-up.
Introduction: The Significance of the 1-Isopropylpiperidine Scaffold
This compound is a Cα,Cα-disubstituted amino acid analogue belonging to the piperidine class of compounds. The piperidine ring is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The N-isopropyl group provides specific steric and electronic properties that can be crucial for modulating a molecule's interaction with biological targets. Consequently, efficient and robust synthesis of this building block is of paramount importance for drug discovery programs.
This guide will focus on the two most practical and reliable methods for its preparation, starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid) or its ethyl ester.[3][4]
Pathway I: Reductive Amination of Piperidine-4-carboxylic Acid Precursors
Reductive amination is arguably the most efficient and widely used method for the N-alkylation of amines.[5] It proceeds via the in-situ formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound (in this case, acetone), followed by immediate reduction to the corresponding amine. This one-pot procedure typically offers high yields, excellent chemoselectivity, and avoids the common pitfalls of direct alkylation, such as the formation of quaternary ammonium salts.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the secondary amine of the piperidine ring onto the carbonyl carbon of acetone. This is followed by dehydration under mildly acidic conditions to form a transient tertiary iminium ion. A hydride-based reducing agent, chosen for its compatibility with the acidic medium and its selectivity for the iminium ion over the ketone, then reduces the C=N+ bond to yield the final N-isopropyl product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, tolerant of slightly acidic conditions, and does not reduce the starting ketone at an appreciable rate.
Visualized Workflow: Reductive Amination
Sources
An In-depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylpiperidine-4-carboxylic acid, a substituted piperidine derivative, presents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic pathways, analytical characterization methodologies, and its emerging applications in drug discovery. By synthesizing available data with field-proven insights, this document serves as a critical resource for researchers leveraging this versatile building block in the development of novel therapeutics.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its conformational flexibility and the ability to be readily functionalized make it a privileged scaffold in drug design. The introduction of an isopropyl group at the nitrogen atom and a carboxylic acid at the 4-position imparts specific physicochemical properties to the this compound molecule, influencing its pharmacokinetic and pharmacodynamic profiles. This guide delves into the specifics of this valuable compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [1] |
| CAS Number | 280771-97-3 | [1] |
| Appearance | White crystalline powder | [2] |
Key Physicochemical Parameters
| Parameter | Value | Source |
| Boiling Point | 272 °C | [3] |
| Density | 1.057 g/cm³ | [3] |
| pKa | 4.04 ± 0.20 (Predicted) | [3] |
| XLogP3-AA (Predicted) | -1.2 | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the N-alkylation of a piperidine-4-carboxylic acid precursor. A common and efficient method is reductive amination.
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound via reductive amination of piperidine-4-carboxylic acid with acetone.
Materials:
-
Piperidine-4-carboxylic acid
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in dichloromethane.
-
Imine Formation: Add acetone (1.5-2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a white solid.
Causality behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the carboxylic acid functionality.
-
Solvent Selection: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.
-
pH Adjustment: The acidification of the aqueous layer during workup ensures that the product, which is an amino acid, is in its protonated form and can be efficiently extracted into the organic phase.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the piperidine ring protons and the acidic proton of the carboxylic acid, which would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (typically 170-185 ppm). The carbons of the isopropyl group and the piperidine ring will have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which often overlaps with C-H stretching vibrations. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound (171.24). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the piperidine ring. Predicted mass spectral data shows a [M+H]⁺ peak at m/z 172.13321.[4]
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.
HPLC Method Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Self-Validating System: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable purity determination.
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine-4-carboxylic acid moiety is a known scaffold for compounds targeting the central nervous system (CNS), due to its structural resemblance to GABA.
A search of the patent literature reveals that this chemical structure is cited in numerous patents, indicating its utility in the development of novel therapeutic agents.[1] These patents often involve the modification of the carboxylic acid group to form amides, esters, or other derivatives, and explore their activity against a range of biological targets. While specific biological targets for derivatives of this compound are diverse and proprietary, the general areas of investigation include, but are not limited to, neurological disorders, inflammatory conditions, and metabolic diseases.[5][6]
The isopropyl group on the piperidine nitrogen can influence the compound's lipophilicity and metabolic stability, potentially improving its drug-like properties compared to unsubstituted or smaller N-alkyl analogs.
Conclusion
This compound is a valuable synthetic intermediate with favorable physicochemical properties for its use in drug discovery. This guide has provided a detailed overview of its chemical characteristics, a robust synthetic protocol, and methods for its analytical characterization. As research into novel therapeutics continues, the strategic use of such well-defined building blocks will remain a cornerstone of medicinal chemistry, enabling the efficient exploration of chemical space and the development of next-generation medicines.
References
- Angew. Chem. Int. Ed. 2018, 57, 10949. (No URL provided in search results)
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
- Kilo, M., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(7), 9858-9878. [Link]
- PubChemLite. (n.d.). This compound (C9H17NO2).
- D'hooghe, M., et al. (2012). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. Journal of Molecular Structure, 1022, 137-144. [Link]
- Google Patents. (n.d.). FR2480771B1.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information.
- Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113177. [Link]
- PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). ES2820737T3 - Pharmaceutical composition comprising phosphate chelator particles.
- Google Patents. (n.d.). EP0678771B1 - Stable aqueous solid particle dispersions.
- Google Patents. (n.d.). US7173037B2 - Carbamate-substituted pyrazolopyridines.
- The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- PubMed. (2003). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][7]benzothiazine as orally-active adhesion molecule inhibitors.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts.
- 13-C NMR Chemical Shift Table.pdf (No URL provided in search results)
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)....
- Ley, S. V., et al. (2010). The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor. Angewandte Chemie International Edition, 50(5), 1150-1153. [Link]
- PrepChem. (n.d.). Synthesis of pyridine-4-carboxylic acid.
- NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid
CAS Number: 280771-97-3 Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol [1]
This technical guide provides a comprehensive overview of 1-Isopropylpiperidine-4-carboxylic acid, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, plausible synthetic methodologies, expected analytical characteristics, and its potential applications in medicinal chemistry.
Introduction to the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its saturated, six-membered heterocyclic structure provides a rigid conformational scaffold that is amenable to diverse functionalization, making it a privileged element in the design of bioactive molecules. The N-substituted piperidine-4-carboxylic acid framework, in particular, offers two key points for chemical modification: the nitrogen atom and the carboxylic acid group. This dual functionality allows for the systematic exploration of chemical space to optimize pharmacological properties.
This compound, also known by its IUPAC name 1-propan-2-ylpiperidine-4-carboxylic acid, is a derivative of isonipecotic acid (piperidine-4-carboxylic acid).[1] Isonipecotic acid itself is recognized as a conformationally constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA) and exhibits activity as a partial agonist at GABA-A receptors.[1] The introduction of an isopropyl group onto the piperidine nitrogen modulates the parent molecule's physicochemical properties, such as lipophilicity and basicity, which can significantly influence its biological activity and pharmacokinetic profile.
Physicochemical and Computed Properties
A summary of the key physical and chemical properties of this compound is presented below. These values are crucial for designing synthetic transformations, purification procedures, and for predicting its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [1] |
| CAS Number | 280771-97-3 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | White crystalline powder | [4] |
| Boiling Point | 272 °C (Predicted) | |
| Density | 1.057 g/cm³ (Predicted) | |
| pKa | 4.04 ± 0.20 (Predicted) | |
| XLogP3 | -1.2 (Predicted) | [1] |
| Canonical SMILES | CC(C)N1CCC(CC1)C(=O)O | [1] |
| InChI Key | QDOQCOOUTPQMKW-UHFFFAOYSA-N | [1] |
Synthesis Methodologies
Reductive Amination of Piperidine-4-carboxylic Acid
Reductive amination is a versatile and widely used method for the N-alkylation of amines.[5][6] This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. In this case, the secondary amine of isonipecotic acid reacts with acetone to form the corresponding isopropyl-substituted product.
Plausible Experimental Protocol: Reductive Amination
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in DCE (or MeOH), add acetone (1.5-2.0 eq).
-
Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: If using NaBH₃CN, the reaction is typically run in methanol.
-
Continue stirring at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent that does not readily reduce the starting ketone (acetone).[7] Sodium cyanoborohydride is also effective and is stable in acidic conditions, which are often used to promote imine formation.[7]
-
Solvent: DCE is a common solvent for reactions with NaBH(OAc)₃.[7] Methanol is typically used with NaBH₃CN.[7]
-
Acid Catalyst: A catalytic amount of acetic acid accelerates the formation of the iminium ion intermediate, which is the species that is reduced.
Caption: Reductive amination workflow for the synthesis of this compound.
Direct N-Alkylation with an Isopropyl Halide
A more traditional approach involves the direct alkylation of the secondary amine of isonipecotic acid with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Plausible Experimental Protocol: Direct N-Alkylation
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
2-Bromopropane or 2-Iodopropane
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (2.0-3.0 eq).
-
Add 2-bromopropane (1.2-1.5 eq) to the suspension.
-
Heat the reaction mixture to 50-70 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and adjust the pH to the isoelectric point of the product (around pH 4-5) with HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Alternatively, the product can be extracted from the aqueous solution with an organic solvent like ethyl acetate at an appropriate pH.
-
Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic inorganic base like K₂CO₃ is used to scavenge the HBr or HI produced, driving the reaction to completion.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable for this Sₙ2 reaction, as it can dissolve the reactants and facilitate the nucleophilic attack.
-
Workup: Adjusting the pH is a critical step for the isolation of the zwitterionic product.
Caption: Direct N-alkylation workflow for the synthesis of this compound.
Analytical Characterization (Expected)
Due to the absence of published experimental spectra for this compound, this section provides a predictive analysis of its expected spectroscopic data based on its chemical structure and known spectral characteristics of its constituent functional groups.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The expected chemical shifts for the protons and carbons of this compound are discussed below.
Caption: Structure of this compound with proton and carbon labeling for NMR analysis.
Expected ¹H NMR Spectral Data (in CDCl₃ or D₂O):
-
Carboxylic Acid Proton (a): A broad singlet typically observed in the range of 10-12 ppm. This signal would disappear upon D₂O exchange.
-
Piperidine Protons (c, e): The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) would likely appear as complex multiplets in the range of 2.5-3.5 ppm.
-
Piperidine Protons (d, f): The axial and equatorial protons on the carbons at C3 and C5 would also be complex multiplets, expected to be in the range of 1.5-2.5 ppm.
-
Piperidine Proton (g): The proton at C4, adjacent to the carboxylic acid group, would likely be a multiplet (tt or similar) around 2.3-2.8 ppm.
-
Isopropyl Methine Proton (h): A septet (or multiplet) in the range of 2.8-3.2 ppm, coupled to the six methyl protons.
-
Isopropyl Methyl Protons (i): A doublet in the range of 1.0-1.3 ppm, corresponding to the six equivalent methyl protons.
Expected ¹³C NMR Spectral Data (in CDCl₃ or D₂O):
-
Carboxylic Carbonyl Carbon: A signal in the range of 175-185 ppm.
-
Piperidine Carbons (C2, C6): Signals around 50-60 ppm.
-
Piperidine Carbons (C3, C5): Signals around 25-35 ppm.
-
Piperidine Carbon (C4): A signal around 40-45 ppm.
-
Isopropyl Methine Carbon: A signal in the range of 55-65 ppm.
-
Isopropyl Methyl Carbons: A signal around 18-22 ppm.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.
Expected Mass Spectrometry Data (ESI+):
-
[M+H]⁺: The protonated molecule would be observed at m/z 172.13.
-
[M+Na]⁺: The sodium adduct might be observed at m/z 194.11.
-
Fragmentation: Common fragmentation pathways for N-alkyl piperidines involve cleavage of the bonds alpha to the nitrogen atom.[2][8] A characteristic fragment would be the loss of the isopropyl group, leading to an ion corresponding to the piperidine-4-carboxylic acid radical cation. Another likely fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are listed below.
Expected IR Spectral Data (KBr pellet or thin film):
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
-
C-H Stretch (Aliphatic): Sharp peaks between 2850 and 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.
-
C-N Stretch: A medium absorption in the range of 1000-1200 cm⁻¹.
-
O-H Bend: Bands in the regions of 1400-1440 cm⁻¹ and around 920 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
While there are no specific drugs in the market that explicitly contain the this compound moiety, its structural features make it a highly attractive building block in drug discovery. The N-substituted piperidine-4-carboxylic acid scaffold is present in a wide range of biologically active compounds, including analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[9]
The isopropyl group at the nitrogen atom can serve several purposes in a drug candidate:
-
Modulation of Lipophilicity: The isopropyl group increases the lipophilicity of the parent isonipecotic acid, which can enhance membrane permeability and oral bioavailability.
-
Steric Influence: The bulky isopropyl group can provide steric hindrance that may influence binding to a biological target or affect metabolic stability.
-
Pharmacophore Element: The N-isopropylpiperidine moiety can act as a key pharmacophoric element, engaging in hydrophobic interactions within a receptor's binding pocket.
The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Based on GHS classifications from supplier information, this compound is considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, such as a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the dual reactivity of the piperidine nitrogen and the carboxylic acid group, makes it an important tool for the construction of complex molecules. While experimental data for this specific compound is limited in the public domain, its chemical properties and reactivity can be reliably predicted based on the extensive knowledge of piperidine chemistry. As the quest for novel therapeutics continues, the utility of such well-defined and functionalized scaffolds will undoubtedly remain a cornerstone of drug discovery efforts.
References
- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754.
- Valli, M., de Oliveira, D. N., & de Souza, V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1285-1294.
- Vasilevsky, S. F., & El-Sayed, N. (2021).
- Mass Fragmentation Characteristics of Piperazine Analogues. (2019). Journal of Chinese Mass Spectrometry Society, 40(3), 263-270.
- Valli, M., & de Souza, V. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(12), 2276-2284.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Piperidinecarboxylic acid.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). Ningbo Inno Pharmchem Co., Ltd. Retrieved from a relevant chemical industry news source.
- Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). The Organic Chemistry Tutor. [Video]. YouTube. [Link]...
- Narayanasamy, J., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111634.
- El-Gohary, N. S., & El-Enany, M. M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1547.
- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (2019). ResearchGate.
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). TMP Chem. [Video]. YouTube. [Link]...
- Szafran, M., & Dega-Szafran, Z. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(11), 916-920.
- Norris, J. (2018, April 11).
- Wimmer, L., et al. (2025, February 20).
- Ciardi, M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Medicinal Chemistry, 56(15), 6245-6254.
- Kiss, N. Z., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2309.
- CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester. (2015).
- PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1).
- Cheméo. (n.d.). Chemical Properties of Isonipecotic acid, N-acryloyl-, butyl ester.
- Sharma, P., et al. (2020). Catalytic assay of Schiff base Co(II), Ni(II), Cu(II) and Zn(II) complexes for N-alkylation of heterocycles with 1,3-dibromopropane. Journal of Chemical Sciences, 132(1), 78.
- De Meo, C., et al. (2010). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 75(19), 6563–6574.
- LookChem. (n.d.). Cas 498-94-2,Isonipecotic acid.
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
Introduction: The Strategic Value of the Isonipecotic Acid Scaffold
An In-Depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid for Advanced Research
In the landscape of modern drug discovery and development, the piperidine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and marketed pharmaceuticals.[1] Its conformational rigidity and the synthetic versatility of its nitrogen atom allow for precise, three-dimensional exploration of chemical space. This compound, a derivative of isonipecotic acid (piperidine-4-carboxylic acid), represents a key building block within this chemical class.[] While isonipecotic acid itself is a known partial agonist of the GABA-A receptor, its N-alkylation, as seen in this compound, is a deliberate medicinal chemistry strategy.[3][4] The introduction of the isopropyl group modulates critical physicochemical properties such as lipophilicity and steric profile, influencing the molecule's potential interactions with biological targets and its pharmacokinetic properties.
This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, logical synthetic pathways, analytical characterization, and its strategic application as a versatile intermediate in the synthesis of novel chemical entities.
Part 1: Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous identification in research and regulatory contexts.
Its molecular structure consists of a central piperidine ring with a carboxylic acid group at the 4-position and an isopropyl group attached to the nitrogen atom at the 1-position.
Caption: 2D structure of this compound.
The key quantitative and identifying properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [][5][6] |
| Molecular Weight | 171.24 g/mol | [5][6][7] |
| Monoisotopic Mass | 171.125928785 Da | [5] |
| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [][5] |
| CAS Number | 280771-97-3 | [5][6][7] |
| Synonyms | 1-(1-Methylethyl)-4-piperidinecarboxylic acid | [7] |
| Boiling Point | 272 °C (Predicted) | [7] |
| Density | 1.057 g/cm³ (Predicted) | [7] |
| pKa | 4.04 ± 0.20 (Predicted) | [7] |
Part 2: Synthesis and Purification Workflow
The synthesis of this compound is a clear illustration of N-functionalization of the piperidine scaffold. A robust and logical approach begins with the readily available precursor, piperidine-4-carboxylic acid (isonipecotic acid), or its corresponding ethyl ester, ethyl isonipecotate. The latter is often preferred in the initial alkylation step to prevent side reactions involving the acidic carboxylic acid proton.
The primary synthetic strategy involves the N-alkylation of the piperidine nitrogen with an isopropyl source. This can be achieved through two primary, high-yield pathways:
-
Direct Alkylation: Using an alkylating agent like 2-bromopropane in the presence of a non-nucleophilic base.
-
Reductive Amination: A milder and often more efficient method involving the reaction of the secondary amine with acetone, followed by reduction of the intermediate iminium ion.
Below is a detailed, self-validating protocol based on the reductive amination pathway, which is widely favored in modern organic synthesis for its efficiency and selectivity.
Experimental Protocol: Synthesis via Reductive Amination
Caption: Experimental workflow for the synthesis of the target compound.
Methodology:
-
Esterification (Optional but Recommended): If starting from isonipecotic acid, convert it to ethyl isonipecotate using standard methods (e.g., SOCl₂ in ethanol or Fischer esterification). This protects the carboxylic acid.
-
Iminium Ion Formation: Dissolve ethyl isonipecotate (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add acetone (1.5-2.0 eq). The reaction between the secondary amine and the ketone will form an equilibrium with the corresponding enamine and iminium ion.
-
Reduction: To the solution from Step 2, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Causality Insight: NaBH(OAc)₃ is selected because it is less reactive than NaBH₄ and selectively reduces the iminium ion in the presence of the ketone (acetone), driving the equilibrium towards the N-alkylated product. Its use avoids the need for strict pH control often required with other hydrides.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-isopropylpiperidine-4-carboxylate.
-
Saponification (Ester Hydrolysis): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 5-6. The target compound, this compound, will precipitate as a zwitterion.
-
Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield the final product with high purity.
Self-Validation: The purity of the final compound must be confirmed analytically. A sharp melting point and clean spectra from HPLC, LC-MS, and NMR (as described in the next section) serve as validation of the protocol's success.
Part 3: Spectroscopic and Analytical Characterization
Confirming the structural identity and purity of the synthesized this compound is a critical step that relies on a suite of standard analytical techniques. Based on the known structure and data from analogous compounds, the expected spectroscopic signatures are as follows.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive map of the proton environment. Key expected signals include:
-
A doublet corresponding to the six equivalent methyl protons of the isopropyl group.
-
A septet for the single methine proton of the isopropyl group, coupled to the six methyl protons.
-
A series of multiplets in the piperidine ring region, corresponding to the axial and equatorial protons on carbons 2, 3, 5, and 6.
-
A multiplet for the proton at the 4-position (methine proton alpha to the carboxyl group).
-
A broad singlet for the carboxylic acid proton (OH), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon skeleton. Expected signals include:
-
A signal for the carbonyl carbon of the carboxylic acid (~175-185 ppm).
-
Signals for the piperidine ring carbons.
-
Signals for the methine and methyl carbons of the isopropyl group.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups.
-
A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.
-
C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 172.13, confirming the molecular mass of 171.24 Da.[10]
Part 4: Applications in Research and Drug Development
The utility of this compound lies in its role as a functionalized building block, or synthon, for the construction of more complex drug candidates.[1] Its parent molecule, isonipecotic acid, is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] Derivatives of this scaffold are actively explored for their potential as anticonvulsant agents and other neurological therapeutics.[11][12]
The strategic incorporation of the N-isopropyl group serves several key purposes in drug design:
-
Modulation of Lipophilicity: The alkyl group increases the molecule's lipophilicity compared to the parent isonipecotic acid, which can enhance its ability to cross cellular membranes, including potentially the blood-brain barrier.
-
Steric Influence: The bulky isopropyl group can dictate the binding orientation of the molecule within a target protein's active site, potentially increasing affinity or altering the pharmacological profile (e.g., shifting from an agonist to an antagonist).
-
Metabolic Blocking: N-alkylation can prevent metabolic N-dealkylation, potentially increasing the compound's in vivo half-life.
Sources
- 1. nbinno.com [nbinno.com]
- 3. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 11. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the IUPAC Nomenclature and Properties of 1-Isopropylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-isopropylpiperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate the principles of chemical nomenclature, detail its physicochemical properties, and explore its role as a valuable building block in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causality behind nomenclature rules and the strategic importance of the piperidine scaffold in modern drug development.
Deconstructing the IUPAC Name: A Systematic Approach
The unambiguous naming of chemical structures is fundamental for clear scientific communication.[1] The IUPAC system provides a logical framework to achieve this, ensuring every compound has a unique, universally recognized name. The preferred IUPAC name for the topic compound is 1-(propan-2-yl)piperidine-4-carboxylic acid .[2] The common name, this compound, is also widely used and understood.
The naming process follows a hierarchical set of rules based on identifying the parent structure and its principal functional groups.
Caption: Logical workflow for deriving the IUPAC name.
The Parent Heterocycle: Piperidine
The core of the molecule is a six-membered saturated ring containing one nitrogen atom.[3] This parent hydride is known as piperidine .[3][4] The piperidine ring is a prevalent scaffold in pharmaceuticals due to its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[5]
The Principal Functional Group: Carboxylic Acid
The molecule contains two functional groups: a tertiary amine (part of the ring) and a carboxylic acid (-COOH). According to IUPAC priority rules, the carboxylic acid is the principal functional group, as it holds a higher rank than an amine.[6][7][8][9] This seniority dictates that the compound's name will end with the suffix "-oic acid" or, in this case, "carboxylic acid" because the carboxyl group is attached to a ring.
Numbering the Ring
Numbering of the piperidine ring is governed by the position of the principal functional group. The goal is to assign the lowest possible number (locant) to the carbon bearing the carboxylic acid. In this molecule, the carboxylic acid is located at position 4 . The nitrogen atom is inherently at position 1.
Identifying Substituents
With the parent and principal group defined, all other attached groups are treated as substituents.
-
Isopropyl Group: There is an isopropyl group, systematically named propan-2-yl , attached to the nitrogen atom at position 1.[2] Its position is designated with the prefix "1- ".
Assembling the Final Name
Combining these elements in the standard order (substituent-parent-suffix) yields the full IUPAC name: 1-(propan-2-yl)piperidine-4-carboxylic acid .
Chemical Identity and Physicochemical Properties
Accurate identification is critical for regulatory, safety, and research purposes. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
Caption: 2D structure of 1-(propan-2-yl)piperidine-4-carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 1-(propan-2-yl)piperidine-4-carboxylic acid | [2] |
| CAS Number | 280771-97-3 | [2][10][11] |
| Molecular Formula | C9H17NO2 | [2][10][12] |
| Molecular Weight | 171.24 g/mol | [2][11] |
| Appearance | White crystalline powder | [10] |
Synthesis and Application in Drug Discovery
Piperidine-4-carboxylic acid derivatives are not typically final drug products but serve as crucial intermediates or building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[5][]
Conceptual Synthesis Workflow
A common synthetic strategy involves the N-alkylation of a piperidine-4-carboxylic acid ester (also known as an isonipecotic acid ester), followed by hydrolysis to yield the final carboxylic acid. This approach protects the carboxylic acid moiety during the N-alkylation step.
Caption: A conceptual workflow for the synthesis of the title compound.
This two-step process is efficient. The initial N-alkylation can be achieved via reductive amination of ethyl 4-oxopiperidine-1-carboxylate with acetone or through direct alkylation of ethyl isonipecotate with an isopropyl halide.[14] The subsequent ester hydrolysis is a standard procedure, typically performed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to protonate the carboxylate.[15]
Role in Medicinal Chemistry
The strategic value of this compound in drug development is multifaceted:
-
Scaffold for Lead Optimization: The piperidine ring provides a conformationally constrained scaffold that is metabolically stable and can be functionalized at multiple positions.[5]
-
Vector for Physicochemical Properties: The tertiary amine and carboxylic acid groups are ionizable. Modifying these groups allows medicinal chemists to fine-tune critical drug properties such as solubility, lipophilicity (LogP), and pKa, which directly impact absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacophore Element: The carboxylic acid group can act as a key hydrogen bond donor/acceptor or form ionic interactions with biological targets. In cases where the carboxylic acid moiety leads to poor metabolic stability or membrane permeability, it can be replaced with bioisosteres (e.g., tetrazoles, hydroxamates) to improve the compound's overall profile.[16][17][18]
Conclusion
This compound is a well-defined chemical entity whose structure is precisely described by the systematic rules of IUPAC nomenclature. Beyond its name, it represents a versatile and highly valuable chemical tool for researchers and drug developers. Its piperidine core offers a robust scaffold for building molecular complexity, while its functional groups provide handles for optimizing pharmacokinetic and pharmacodynamic properties. A thorough understanding of its nomenclature, properties, and synthetic accessibility is essential for its effective application in the pursuit of novel therapeutics.
References
- Master Organic Chemistry. (2011, February 14).
- YouTube. (2025, December 19). How Do You Prioritize Functional Groups In IUPAC?[Link]
- StudySmarter. (2023, November 30). Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons. [Link]
- eGPAT. (2017, August 8).
- Reddit. (2023, January 29).
- PubChem. This compound. [Link]
- PubChemLite. This compound (C9H17NO2). [Link]
- Fiveable. Piperidine Definition - Organic Chemistry Key Term. [Link]
- MolecularInfo.
- Chemistry Stack Exchange. (2018, April 18).
- IUPAC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).
- National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- Wikipedia. Isonipecotic acid. [Link]
- Wikipedia. Piperidine. [Link]
- ResearchGate. (2025, August 7). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. [Link]
- IUPAC. p-3 characteristic (functional)
- Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]
- ResearchGate.
- National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. egpat.com [egpat.com]
- 9. reddit.com [reddit.com]
- 10. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]
- 11. scbt.com [scbt.com]
- 12. echemi.com [echemi.com]
- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Unseen Scaffold: An In-depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid
An internal monologue from a Senior Application Scientist: In the vast landscape of pharmaceutical development, some molecules, while not blockbuster drugs themselves, form the critical backbone of countless therapeutic agents. 1-Isopropylpiperidine-4-carboxylic acid is one such unsung hero. Its discovery isn't a story of a single "eureka" moment, but rather an evolution of synthetic strategy, a testament to the enduring importance of the piperidine scaffold in medicinal chemistry. This guide delves into the core of this molecule, from its likely synthetic origins to its significance for researchers and drug development professionals.
Part 1: Deconstructing the Origins - A Likely History
The specific historical account of the first synthesis of this compound is not prominently documented in scientific literature. Its emergence is more likely a logical progression in the exploration of N-substituted piperidine-4-carboxylic acid derivatives for modulating pharmacological activity. The parent molecule, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally restricted analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been known to be a partial agonist of the GABA-A receptor.[1][2] The piperidine ring is a ubiquitous feature in many biologically active compounds.[3]
The "discovery" of this compound, therefore, can be best understood as a result of systematic structure-activity relationship (SAR) studies. Medicinal chemists frequently modify the N-substituent of the piperidine ring to fine-tune properties like receptor affinity, selectivity, and pharmacokinetic profiles.[1] The introduction of a small, lipophilic isopropyl group is a common tactic to explore the impact of steric bulk and lipophilicity on a molecule's biological target interaction.
Part 2: The Synthetic Blueprint - A Probable Pathway
A plausible and efficient method for the synthesis of this compound involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid). This well-established chemical transformation is a cornerstone of piperidine chemistry.
Proposed Synthetic Workflow
The synthesis can be logically broken down into two primary stages: esterification of the carboxylic acid and subsequent N-alkylation, followed by hydrolysis of the ester to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Esterification of Piperidine-4-carboxylic Acid
-
Rationale: The carboxylic acid group is protected as an ester to prevent it from interfering with the subsequent N-alkylation step.
-
Procedure:
-
Suspend piperidine-4-carboxylic acid in an excess of dry methanol or ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (or a catalytic amount of a strong acid like sulfuric acid) to the suspension while stirring.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
The resulting ester hydrochloride can be neutralized with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylic acid ester.
-
Step 2: N-Alkylation of the Piperidine Ester
-
Rationale: The secondary amine of the piperidine ring is alkylated with an isopropyl source.
-
Procedure:
-
Dissolve the piperidine-4-carboxylic acid ester in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution.
-
Add 2-bromopropane (isopropyl bromide) to the reaction mixture.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 3: Hydrolysis of the Ester
-
Rationale: The protecting ester group is removed to yield the final carboxylic acid.
-
Procedure:
-
Dissolve the purified this compound ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Carefully acidify the aqueous solution with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Part 3: Physicochemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [4][5][6] |
| Molecular Weight | 171.24 g/mol | [4][6] |
| CAS Number | 280771-97-3 | [4][5][6] |
| Appearance | White crystalline powder | [5] |
| Purity | ≥95% (typical) | [5] |
| Storage | Room temperature, sealed well | [5][7] |
Part 4: Significance and Applications in Drug Development
While specific, high-profile applications of this compound are not extensively detailed in public literature, its value lies in its role as a versatile building block and intermediate in the synthesis of more complex molecules.[5] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[3][8]
The N-isopropyl group can impart several desirable properties to a drug candidate, including:
-
Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Modified Receptor Binding: The steric bulk of the isopropyl group can influence the binding affinity and selectivity for a biological target.
-
Improved Metabolic Stability: The isopropyl group can block sites of metabolism, potentially increasing the half-life of a drug.
Derivatives of N-substituted piperidines have been investigated for a multitude of therapeutic areas, including as analgesics, anti-inflammatory agents, and treatments for neurological disorders.[3] For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase.[9] Furthermore, piperidine derivatives are being studied as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis.[10]
Part 5: Future Outlook
The journey of this compound is far from over. As medicinal chemists continue to explore the vast chemical space around the piperidine core, this seemingly simple molecule will undoubtedly serve as a key starting point for the synthesis of novel therapeutic agents. Its utility in creating libraries of compounds for high-throughput screening and its role in the iterative process of lead optimization ensure its continued relevance in the field of drug discovery.
References
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(15), 4987.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- Perumal, R. V., Adiraj, M., & P. (2001). Synthesis, analgesic and anti inflammatory evaluation of substituted 4-piperidones. Indian Drugs, 38, 156.
- Wikipedia. (n.d.). Isonipecotic acid.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]
- 6. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 280771-97-3|this compound|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine-4-Carboxylic Acid Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Applications of 1-Isopropylpiperidine-4-carboxylic Acid and its Structural Analogs
Authored by a Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1] When functionalized with a carboxylic acid at the 4-position, it becomes a versatile scaffold for generating diverse libraries of bioactive compounds. This technical guide provides an in-depth exploration of this compound and its structural analogs, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core and its derivatives, dissect the nuanced structure-activity relationships that govern their therapeutic effects, and provide detailed experimental protocols for their synthesis and evaluation. The guide will focus on two prominent areas of application: the inhibition of the GABA transporter 1 (GAT1) for the treatment of neurological disorders and the dual agonism of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ) for managing metabolic diseases.
Introduction: The Significance of the Piperidine-4-Carboxylic Acid Core
The piperidine moiety is a privileged scaffold in drug design, offering a unique combination of properties.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions.
The addition of a carboxylic acid group at the 4-position introduces a key pharmacophoric feature, capable of forming ionic bonds and hydrogen bonds with receptor active sites. This, combined with the ability to modify the piperidine nitrogen, has led to the development of a wide range of therapeutic agents. This compound serves as a representative example of this class of compounds, where the N-isopropyl group imparts specific lipophilicity and steric bulk that can modulate pharmacological activity.
The structural analogs of this core have been investigated for a multitude of therapeutic applications, including but not limited to:
-
GABA Uptake Inhibitors: For the treatment of epilepsy and other neurological disorders.[2]
-
PPARα/γ Agonists: For the management of type 2 diabetes and dyslipidemia.
-
Antimicrobial Agents: Demonstrating activity against various pathogens.
-
Anticancer Agents: Showing potential in inhibiting cancer cell proliferation.[3]
This guide will focus on the first two applications, providing a comprehensive overview of the science behind these promising therapeutic avenues.
Synthetic Strategies for this compound and Its Analogs
The synthesis of this compound and its analogs can be achieved through several reliable methods. The most common approach involves the N-alkylation of a piperidine-4-carboxylic acid precursor.
Synthesis of the Core Molecule: this compound
A straightforward and efficient method for the synthesis of this compound is the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with acetone.[4][5] This one-pot reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ to the desired N-isopropyl derivative.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[6]
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCE or THF, add acetone (1.5-2.0 eq).
-
pH Adjustment (Optional): If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. The optimal pH for most reductive aminations is mildly acidic (pH 4-6).[7]
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the final product.[8]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[9][10]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Synthesis of Structural Analogs
The synthesis of structural analogs typically involves modifications at the piperidine nitrogen (N-substitution) or the carboxylic acid group (esterification or amidation).
N-Substitution: A wide variety of analogs can be synthesized by reacting piperidine-4-carboxylic acid or its esters with different aldehydes or ketones via reductive amination, as described above. Alternatively, direct N-alkylation with alkyl halides can be employed, often in the presence of a base like potassium carbonate in a solvent such as DMF.[11]
Carboxylic Acid Modification: The carboxylic acid can be converted to esters or amides using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Structure-Activity Relationships (SAR)
The therapeutic efficacy of this compound analogs is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
GABA Uptake Inhibitors
Analogs of piperidine-4-carboxylic acid and the isomeric nipecotic acid (piperidine-3-carboxylic acid) are potent inhibitors of the GABA transporter 1 (GAT1).[12] Inhibition of GAT1 increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission, which is a key mechanism for controlling seizures in epilepsy.[13]
The general pharmacophore for GAT1 inhibition consists of a GABA-mimetic core (the piperidine carboxylic acid) and a lipophilic side chain attached to the piperidine nitrogen.
Key SAR Insights for GAT1 Inhibitors:
-
Lipophilic Side Chain: The nature and length of the N-substituent are critical for potency. Large, lipophilic groups, often containing aromatic rings, are generally preferred for high affinity.
-
Stereochemistry: The stereochemistry of the piperidine ring can significantly impact activity. For nipecotic acid-based inhibitors, the (R)-enantiomer is typically more potent.
-
Carboxylic Acid: The free carboxylic acid is essential for interacting with the transporter. Esterification to create prodrugs can improve blood-brain barrier penetration, but the ester must be cleaved in vivo to release the active acid.[14]
| Compound | N-Substituent | GAT1 Inhibition (IC₅₀/pIC₅₀) | Reference |
| Nipecotic Acid | -H | - | [14] |
| Tiagabine | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | Potent (nM range) | [15] |
| (S)-SNAP-5114 analog | 2-[tris(4-methoxyphenyl)]methoxy} ethyl | High potency at mGAT4 | [5] |
| rac-(u)-13c | N-arylalkyl | pIC₅₀ = 5.67 (mGAT1), pIC₅₀ = 6.14 (hGAT1) | [5] |
Dual PPARα/γ Agonists
Certain analogs of piperidine-4-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ.[16] These nuclear receptors are key regulators of glucose and lipid metabolism, and dual agonists have the potential to treat type 2 diabetes and dyslipidemia with a single molecule.[17]
Key SAR Insights for PPARα/γ Agonists:
-
Acidic Head Group: A carboxylic acid or a bioisostere is crucial for interacting with the ligand-binding domain of the PPARs.
-
Linker: The nature and length of the linker connecting the piperidine core to other structural motifs influence the potency and selectivity for PPAR subtypes.
-
Lipophilic Tail: A lipophilic tail group is required to occupy the hydrophobic pocket of the ligand-binding domain.
| Compound | Structure | PPARα Agonism (EC₅₀) | PPARγ Agonism (EC₅₀) | Reference |
| Rosiglitazone (Control) | Thiazolidinedione derivative | - | 5.61 µM (IC₅₀) | [9] |
| Piperine Derivative 2a | Piperine-amino acid conjugate | - | 2.43 µM (IC₅₀) | [9] |
| Piperine Derivative 2t | Piperine-amino acid conjugate | - | 1.03 µM (IC₅₀) | [9] |
Mechanism of Action
Inhibition of GABA Transporter 1 (GAT1)
GAT1 is a sodium- and chloride-dependent transporter that removes GABA from the synaptic cleft.[2] Piperidine-carboxylic acid-based inhibitors act by competitively binding to the GABA binding site on the transporter. More complex inhibitors like tiagabine exhibit a mixed-type inhibition, initially competing with GABA for binding in the outward-open conformation of the transporter and then locking it in an inward-open conformation, preventing further transport cycles.[13]
Caption: PPARα/γ Agonism Signaling Pathway.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly fruitful area of research in medicinal chemistry. The versatility of this core structure allows for the development of potent and selective modulators of a wide range of biological targets. The success of nipecotic acid derivatives as GABA uptake inhibitors and the promise of piperidine-based dual PPARα/γ agonists highlight the therapeutic potential of this class of compounds.
Future research in this area will likely focus on:
-
Fine-tuning SAR: To improve potency, selectivity, and pharmacokinetic properties.
-
Exploring New Therapeutic Areas: Investigating the potential of these analogs for other diseases, such as cancer and inflammatory disorders.
-
Developing Novel Synthetic Methodologies: To enable more efficient and diverse synthesis of analog libraries.
The continued exploration of the chemical space around the piperidine-4-carboxylic acid core is sure to yield new and improved therapeutic agents for a variety of human diseases.
References
- The working and inhibition mechanisms of GAT1 a, A potential release... - ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed.
- PPAR Signaling Pathway - Creative Diagnostics.
- Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed.
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
- KEGG PATHWAY: hsa03320.
- What are GAT1 inhibitors and how do they work? - Patsnap Synapse.
- Structural basis of GABA reuptake inhibition - PMC - PubMed Central.
- Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.
- 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem.
- Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System www.indigobiosciences.com.
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central.
- Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed.
- The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} - ResearchGate.
- Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - MDPI.
- Mouse Peroxisome Proliferator-Activated Receptor Alpha - Indigo Biosciences.
- This compound (C9H17NO2) - PubChemLite.
- Myers Chem 115.
- Reductive Amination - Common Conditions.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC.
- Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed.
- This compound | C9H17NO2 | CID 6484187 - PubChem.
- 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Isonipecotic acid - Wikipedia.
- 12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts.
- Procedure for N-alkylation of Piperidine? - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of GABA reuptake inhibition | Semantic Scholar [semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 10. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of 1-Isopropylpiperidine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The piperidine scaffold remains a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs.[1][2] This technical guide delves into the nuanced yet promising world of 1-Isopropylpiperidine-4-carboxylic acid and its derivatives. While direct, extensive biological data for this specific scaffold is emerging, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry, structure-activity relationship (SAR) data from analogous compounds, and predictive modeling, we will construct a comprehensive overview of the potential therapeutic applications of this intriguing class of molecules. This guide will explore synthetic pathways, potential biological targets, and detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Introduction: The Piperidine-4-carboxylic Acid Core and the Influence of N-Substitution
The parent structure, piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[3] Isonipecotic acid itself displays modest partial agonism at GABA-A receptors.[3] However, the true therapeutic potential of this scaffold is unlocked through substitution, particularly at the piperidine nitrogen.
The introduction of an N-alkyl group, such as the isopropyl moiety, can dramatically alter the physicochemical properties and pharmacological profile of the molecule.[1] The N-isopropyl group, a small, branched alkyl substituent, can influence lipophilicity, steric interactions with target proteins, and metabolic stability. These modifications can steer the molecule away from its GABAergic origins towards a diverse array of other biological targets. Previous studies on various N-arylbutenyl derivatives of piperidine have shown that the nature of the N-substituent is a critical determinant of toxicity and antimicrobial activity.[4]
Synthetic Strategies: Accessing the this compound Scaffold and its Derivatives
The synthesis of this compound and its derivatives is typically achieved through straightforward and well-established chemical transformations. A common and efficient method involves the N-alkylation of a piperidine-4-carboxylic acid ester, followed by ester hydrolysis.
Core Synthesis: N-Alkylation and Hydrolysis
A typical synthetic route is outlined below:
-
Esterification of Piperidine-4-carboxylic Acid: The carboxylic acid functionality of isonipecotic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the subsequent N-alkylation step. This can be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
N-Alkylation: The secondary amine of the piperidine ester is then alkylated with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound. This is typically carried out under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) followed by acidification.
Derivatization of the Carboxylic Acid Moiety
Further diversification of the scaffold can be readily achieved by converting the carboxylic acid to various amides and esters. These modifications are crucial for exploring structure-activity relationships and optimizing pharmacokinetic properties.
-
Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[5]
-
Ester Formation: Esterification with various alcohols can be achieved using methods like the Fischer-Speier esterification or by activating the carboxylic acid with reagents like DIC.[5]
Predicted and Potential Biological Activities
In the absence of extensive direct experimental data, we can infer potential biological activities for this compound derivatives by examining the known activities of structurally related compounds.
Neurological and CNS-Related Activities
Given the GABAergic origin of the isonipecotic acid scaffold, it is plausible that N-isopropyl derivatives could retain some affinity for CNS targets, albeit with modified selectivity and potency.
-
GABA Receptor Modulation: While the N-isopropyl group may reduce direct GABA-A agonism compared to the parent isonipecotic acid, it could impart selectivity for specific GABA-A receptor subtypes or even shift the activity towards antagonism or allosteric modulation.
-
Other CNS Targets: N-substitution on the piperidine ring is a common strategy in the development of ligands for a variety of CNS receptors, including:
-
NMDA Receptors: Certain 3,4-disubstituted piperidines are known NMDA receptor antagonists.[6]
-
Sigma-1 Receptors: Substituted piperidines have been identified as potent Sigma-1 receptor agonists.[6]
-
Opioid Receptors: The 4-substituted piperidine scaffold is a classic feature of many opioid analgesics.[1]
-
Anti-inflammatory and Immunomodulatory Potential
A significant body of research points to the potential of piperidine derivatives as anti-inflammatory agents, particularly through the antagonism of chemokine receptors.
-
CCR2 Antagonism: Several classes of piperidine-containing molecules have been developed as potent and selective antagonists of the C-C chemokine receptor 2 (CCR2).[7][8] CCR2 is a key regulator of monocyte and macrophage migration to sites of inflammation, making it an attractive target for a range of inflammatory and autoimmune diseases.[9] Structure-activity relationship studies of indolopiperidine derivatives as CCR2 antagonists have highlighted the importance of specific structural features for activity.[9] While the exact SAR for this compound derivatives as CCR2 antagonists would need to be determined experimentally, the general piperidine scaffold suggests this is a promising avenue for investigation.
Antimicrobial and Anticancer Activities
The piperidine nucleus is a versatile scaffold that has been incorporated into numerous compounds with demonstrated antimicrobial and anticancer properties.
-
Antimicrobial Activity: Various piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The specific substitution pattern on the piperidine ring and any appended functionalities are crucial for determining the spectrum and potency of antimicrobial action.
-
Anticancer Activity: A wide range of piperidine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.
Structure-Activity Relationships (SAR): Key Considerations
While specific SAR data for this compound derivatives is not yet established, we can extrapolate from related series to guide future drug design efforts.
-
The N-Isopropyl Group: This group will likely play a key role in defining the selectivity and potency of derivatives. Its size and shape will influence how the molecule fits into the binding pockets of various receptors and enzymes. In some cases, a bulky isopropyl group has been shown to be effective for certain biological activities in related scaffolds.[12]
-
The Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, capable of forming ionic and hydrogen bond interactions with biological targets.[13] Esterification or amidation of this group will significantly alter these interactions and can be used to probe the requirements of the binding site.[13] For instance, converting the carboxylic acid to an amide can introduce additional hydrogen bond donors and acceptors and modify the molecule's overall polarity and pharmacokinetic profile.
-
Bioisosteric Replacement of the Carboxylic Acid: In cases where the carboxylic acid functionality leads to poor pharmacokinetic properties (e.g., low cell permeability, rapid metabolism), its replacement with a bioisostere can be a valuable strategy.[6][14] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonic acids, each with distinct physicochemical properties.[9][15]
Experimental Protocols for Biological Evaluation
A systematic evaluation of the biological activities of novel this compound derivatives requires a tiered screening approach.
In Vitro Assays
5.1.1. Receptor Binding Assays
This assay is fundamental for determining the affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The unlabeled test compound is added at various concentrations to compete for binding.
-
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissue.[6]
-
Incubation: In a microtiter plate, combine the cell membrane preparation, a radiolabeled ligand, and varying concentrations of the test compound.[6]
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.[6]
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.[6]
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
5.1.2. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
These assays are crucial for assessing the general toxicity of the compounds and for identifying potential anticancer activity.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
In Vivo Models
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context. The choice of model will depend on the hypothesized biological activity.
5.2.1. Analgesic Activity (e.g., Hot Plate Test)
-
Principle: This test measures the latency of a pain response to a thermal stimulus. An increase in latency indicates an analgesic effect.
-
Procedure:
-
Baseline Measurement: Determine the baseline latency for each animal (e.g., mouse or rat) by placing it on a heated surface and measuring the time until a pain response (e.g., licking a paw or jumping) is observed.
-
Compound Administration: Administer the test compound via a suitable route (e.g., oral or intraperitoneal).
-
Post-treatment Measurement: Measure the latency at various time points after compound administration.
-
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) and compare the treated group to a vehicle control group.[6]
Future Directions and Conclusion
The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. While direct biological data is currently limited, a rational drug design approach based on the known pharmacology of related piperidine derivatives provides a clear path forward for researchers.
The key to unlocking the potential of this scaffold lies in a systematic exploration of structure-activity relationships. This includes:
-
Broad Biological Screening: Initial screening against a diverse panel of targets (e.g., CNS receptors, chemokine receptors, kinases, and microbial strains) will be crucial for identifying the primary biological activities of this compound class. In silico prediction tools can aid in prioritizing targets for screening.[17][18]
-
Systematic Derivatization: The synthesis and evaluation of a focused library of derivatives, with modifications at the carboxylic acid (amides, esters, and bioisosteres) and potentially on the piperidine ring itself, will be essential for elucidating the SAR and optimizing potency and selectivity.
-
Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be critical for identifying candidates with drug-like properties.
References
- This compound | C9H17NO2 | CID 6484187 - PubChem. (URL: [Link])
- Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5561-3. (URL: [Link])
- Structure Activity Relationships - Drug Design Org. (URL: [Link])
- Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-91. (URL: [Link])
- Bioisosteres for carboxylic acid groups - Hypha Discovery. (URL: [Link])
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. (2010). (URL: [Link])
- Isonipecotic acid - Wikipedia. (URL: [Link])
- Srikanth, K., et al. (2008). Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1450-6. (URL: [Link])
- Acid Bioisosteres - Cambridge MedChem Consulting. (2022). (URL: [Link])
- Xia, M., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468-70. (URL: [Link])
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). (URL: [Link])
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - bioRxiv. (2025). (URL: [Link])
- [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed. (1977). (URL: [Link])
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - MDPI. (URL: [Link])
- Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI. (URL: [Link])
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (2025). (URL: [Link])
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - NIH. (URL: [Link])
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
- In Silico Target Prediction for Small Molecules - OUCI. (URL: [Link])
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (URL: [Link])
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed Central. (2025). (URL: [Link])
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchG
- (PDF)
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed. (2024). (URL: [Link])
- Amidation and esterification of carboxylic acids with amines and phenols by N,N′'-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water | Request PDF - ResearchG
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. drughunter.com [drughunter.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 1-Isopropylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylpiperidine-4-carboxylic acid, a derivative of the neuroactive compound nipecotic acid, stands as a molecule of significant interest within the landscape of neuroscience and pharmacology. Its structural similarity to known GABA reuptake inhibitors suggests a primary mechanism centered on the modulation of GABAergic neurotransmission. However, emerging research on related piperidine structures also points towards a potential interaction with the sigma-1 (σ1) receptor, a versatile chaperone protein implicated in a myriad of cellular functions. This technical guide provides a comprehensive exploration of the putative mechanisms of action of this compound, offering a detailed roadmap for its experimental validation. We will delve into the theoretical underpinnings of its potential targets, present robust experimental protocols for mechanism elucidation, and provide a framework for interpreting the resulting data.
I. Introduction: The Chemical and Pharmacological Context
This compound belongs to the class of nipecotic acid derivatives. Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a critical process for terminating GABAergic signaling in the central nervous system.[1][2] By impeding the function of GABA transporters (GATs), these molecules effectively increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[3][4] This mode of action has been successfully leveraged in the development of anticonvulsant therapies.[3]
The introduction of a lipophilic isopropyl group onto the piperidine nitrogen, as seen in this compound, is a key structural modification. Such alterations are known to influence the potency, selectivity, and pharmacokinetic properties of nipecotic acid derivatives, including their ability to cross the blood-brain barrier.[2]
Furthermore, derivatives of 1-isopropylpiperidine-4-carboxamide have been shown to exhibit high affinity for the sigma-1 (σ1) receptor.[5] This raises the intriguing possibility of a dual mechanism of action for this compound or a primary activity at this receptor. The σ1 receptor is a unique intracellular protein that modulates a variety of signaling pathways, including calcium signaling and neurotransmitter release.[5]
This guide will, therefore, explore two primary hypotheses for the mechanism of action of this compound:
-
Inhibition of GABA Transporters (GATs)
-
Modulation of the Sigma-1 (σ1) Receptor
II. Hypothesis 1: Inhibition of GABA Transporters (GATs)
The foundational hypothesis for the mechanism of action of this compound is its role as a GABA reuptake inhibitor. This action would lead to an accumulation of extracellular GABA, potentiating the activity of GABA receptors and resulting in increased neuronal inhibition.
Signaling Pathway: GABAergic Neurotransmission
The diagram below illustrates the canonical GABAergic synapse and the putative site of action for this compound.
Caption: Putative mechanism of GABA reuptake inhibition.
Experimental Workflow for Characterizing GAT Inhibition
A systematic approach is required to validate and characterize the inhibitory activity of this compound on GATs.
Caption: Experimental workflow for GAT inhibitor characterization.
Detailed Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for GABA transporters.
-
Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]tiagabine for GAT-1) from its binding site on the transporter.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human GAT subtype of interest (e.g., HEK293-hGAT-1).
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. [³H]GABA Uptake Assay
-
Objective: To measure the functional inhibition of GABA transport by this compound.
-
Principle: This assay directly measures the uptake of radiolabeled GABA into cells expressing GATs. A reduction in GABA uptake in the presence of the test compound indicates inhibitory activity.
-
Methodology:
-
Culture cells expressing the GAT subtype of interest in a suitable plate format.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate the uptake reaction by adding [³H]GABA.
-
Terminate the uptake after a defined period by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 for the inhibition of GABA uptake.
-
| Parameter | Description | Expected Outcome for an Active Compound |
| Ki (Binding Affinity) | The dissociation constant for the binding of the inhibitor to the transporter. | Low nanomolar to micromolar range. |
| IC50 (Uptake Inhibition) | The concentration of inhibitor required to reduce GABA uptake by 50%. | Potency should correlate with binding affinity. |
III. Hypothesis 2: Modulation of the Sigma-1 (σ1) Receptor
An alternative or complementary mechanism of action for this compound is its interaction with the σ1 receptor.
Signaling Pathway: Sigma-1 Receptor Modulation
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can influence a variety of downstream signaling events.
Caption: Potential signaling pathways modulated by σ1 receptor activation.
Experimental Workflow for Characterizing σ1 Receptor Interaction
Caption: Experimental workflow for σ1 receptor ligand characterization.
Detailed Experimental Protocols
1. Radioligand Binding Assay for σ1 Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.
-
Principle: Similar to the GAT binding assay, this competitive assay measures the displacement of a known σ1 receptor radioligand (e.g., -pentazocine).
-
Methodology:
-
Prepare membranes from a tissue source rich in σ1 receptors (e.g., guinea pig brain) or a cell line overexpressing the receptor.
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound and free radioligand via filtration.
-
Quantify bound radioactivity.
-
Calculate the IC50 and Ki values.
-
2. Calcium Mobilization Assay
-
Objective: To assess the functional activity of this compound as a σ1 receptor agonist or antagonist.
-
Principle: σ1 receptor activation can modulate intracellular calcium levels. This assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to the test compound.
-
Methodology:
-
Load cells expressing the σ1 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure baseline fluorescence.
-
Apply this compound and monitor changes in fluorescence over time.
-
To determine if the compound is an antagonist, pre-incubate with the test compound before stimulating with a known σ1 receptor agonist (e.g., PRE-084).
-
| Parameter | Description | Expected Outcome for an Active Compound |
| Ki (Binding Affinity) | The dissociation constant for the binding of the ligand to the σ1 receptor. | High-affinity binding would be in the nanomolar range. |
| EC50/IC50 (Functional Assay) | The concentration for 50% maximal effect (agonist) or inhibition (antagonist). | Potency should be consistent with binding affinity. |
IV. Conclusion and Future Directions
The available evidence suggests that this compound likely exerts its biological effects through the modulation of GABAergic neurotransmission via inhibition of GATs and/or through interaction with the σ1 receptor. The experimental workflows and protocols outlined in this guide provide a robust framework for definitively elucidating its precise mechanism of action.
Future research should focus on:
-
Determining the GAT subtype selectivity profile of this compound.
-
Clarifying its functional role at the σ1 receptor (agonist, antagonist, or allosteric modulator).
-
Investigating potential synergistic effects if the compound is found to interact with both targets.
-
Conducting in vivo studies to correlate the in vitro mechanistic findings with physiological and behavioral outcomes.
A thorough understanding of the molecular mechanisms of this compound will be paramount in guiding its potential development as a therapeutic agent for neurological and psychiatric disorders.
V. References
-
Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]
-
De Sarro, A., et al. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Retrieved from [Link]
-
Andersen, K. E., et al. (1993). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. PubMed. Retrieved from [Link]
-
Koutsou D, et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Retrieved from [Link]
-
Koutsou, D., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Retrieved from [Link]
-
Ye, Z., et al. (2022). Structural basis of GABA reuptake inhibition. PubMed Central. Retrieved from [Link]
Sources
- 1. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Isopropylpiperidine-4-carboxamide (280115-83-5) for sale [vulcanchem.com]
An In-depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid for Research Applications
Foreword: Unveiling the Potential of a Niche Research Chemical
In the vast landscape of chemical probes and building blocks for drug discovery, the N-substituted piperidine-4-carboxylic acid scaffold holds a place of significant interest. These structures serve as conformationally restricted analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This guide provides a comprehensive technical overview of a specific, yet under-documented, member of this family: 1-Isopropylpiperidine-4-carboxylic acid . While extensive research on this particular molecule is not widely published, its structural relationship to well-characterized neuroactive compounds suggests a rich potential for exploration. This document aims to consolidate the available information, provide scientifically grounded hypotheses on its properties and applications, and offer detailed protocols to empower researchers in their scientific endeavors. We will delve into its chemical identity, propose a robust synthetic route, explore its putative pharmacological profile based on structural analogy, and outline its potential as a valuable tool in neuroscience and medicinal chemistry research.
Chemical and Physical Identity
This compound, also known by its IUPAC name 1-propan-2-ylpiperidine-4-carboxylic acid, is a derivative of isonipecotic acid. The introduction of an isopropyl group on the piperidine nitrogen significantly influences its physicochemical properties compared to the parent compound.
| Property | Value | Source |
| CAS Number | 280771-97-3 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | White crystalline powder | Inferred from similar compounds |
| Boiling Point | 272 °C (Predicted) | Not experimentally verified |
| pKa | 4.04 ± 0.20 (Predicted) | Not experimentally verified |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be postulated based on established methods for the N-alkylation of piperidines. The proposed method involves the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with acetone.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add acetone (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), the piperidine ring protons, and the acidic proton of the carboxylic acid. The protons alpha to the nitrogen will show a downfield shift due to the electron-withdrawing effect of the nitrogen atom.
-
¹³C NMR: Expect distinct signals for the carbons of the isopropyl group, the piperidine ring, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, expect to observe the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ should be visible. High-resolution mass spectrometry can be used to confirm the elemental composition.
Putative Pharmacological Profile
The pharmacological activity of this compound has not been explicitly reported. However, its structural similarity to known GABAergic modulators allows for the formulation of a hypothesized mechanism of action.
The GABAergic System: A Primer
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian brain. GABA exerts its effects through two main receptor types: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors.[2][3][4] The GABA-A receptor is a pentameric protein that forms a chloride-selective channel.[3][4] Binding of GABA to the GABA-A receptor leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[2][3]
Caption: Simplified schematic of GABA-A receptor signaling.
Hypothesized Mechanism of Action
The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a partial agonist at GABA-A receptors.[5] The N-isopropyl substitution in this compound is likely to alter its affinity and efficacy at the GABA-A receptor. The bulky isopropyl group may influence the binding to the GABA recognition site or allosterically modulate receptor function.
Another related compound, nipecotic acid, is primarily known as a GABA uptake inhibitor but also exhibits direct agonist activity at GABA-A receptors at higher concentrations.[6] Therefore, it is plausible that this compound could exhibit a dual mechanism of action, acting as both a GABA-A receptor modulator and a GABA uptake inhibitor.
Potential Research Applications
Given its putative pharmacological profile, this compound can be a valuable tool in several areas of neuroscience and drug discovery research.
-
Probing GABA-A Receptor Subtypes: The specific affinity and efficacy of this compound for different GABA-A receptor subunit combinations could be investigated. This could lead to the development of more selective GABAergic modulators.
-
Investigating the Role of GABA Transporters: Its potential as a GABA uptake inhibitor could be explored, making it a useful tool to study the physiological roles of different GABA transporter (GAT) subtypes.
-
Scaffold for Novel CNS Drug Discovery: The piperidine-4-carboxylic acid core is a versatile scaffold for the synthesis of more complex molecules targeting various central nervous system disorders, including epilepsy, anxiety, and neuropathic pain.[7][8]
-
Development of PET Ligands: Radiolabeled versions of this or related compounds could potentially be developed as positron emission tomography (PET) ligands for imaging GABA-A receptors or GABA transporters in the living brain.
Safety and Handling
Hazard Statement: Harmful if swallowed.[1]
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Rinse mouth.
-
Dispose of contents/container to an approved waste disposal plant.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound represents a research chemical with significant, albeit largely unexplored, potential. Its structural relationship to known GABAergic modulators strongly suggests that it may interact with the GABA-A receptor and/or GABA transporters. This technical guide provides a foundation for researchers interested in exploring its synthesis, characterization, and biological activity. The proposed synthetic protocol offers a clear path to obtaining this compound, while the hypothesized pharmacological profile and potential research applications provide a roadmap for future investigations. As with any under-characterized compound, rigorous experimental validation of its properties is essential. The insights gained from such studies could pave the way for the development of novel chemical probes and therapeutic agents for a range of neurological and psychiatric disorders.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. CUSABIO.
- Kerr, D. I., & Ong, J. (1995). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 116(3), 1937–1942.
- Wikipedia. (2023, December 27). Isonipecotic acid. In Wikipedia.
- Sieghart, W. (1999). GABA Receptor Physiology and Pharmacology. In G. J. Siegel, B. W. Agranoff, R. W. Albers, et al. (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
- Johnston, G. A. R. (2013). GABA and the GABAA Receptor. In Reference Module in Biomedical Sciences. Elsevier.
- Möhler, H. (2006). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 97(6), 1683–1694.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
Navigating the Procurement of 1-Isopropylpiperidine-4-carboxylic Acid: A Technical Guide for Researchers
For scientists and professionals engaged in the intricate process of drug discovery and development, the sourcing of high-quality, well-characterized chemical intermediates is a critical foundational step. This guide provides an in-depth technical overview of 1-Isopropylpiperidine-4-carboxylic acid, a key building block in the synthesis of novel therapeutics. We will explore its chemical properties, identify reputable commercial suppliers, and offer insights into its applications and safe handling, thereby equipping researchers with the knowledge to make informed procurement decisions.
Chemical Identity and Properties
This compound, with the CAS number 280771-97-3, is a derivative of piperidine-4-carboxylic acid.[1][2][3][4] The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceutical agents due to its favorable structural and physicochemical properties. The addition of an isopropyl group to the piperidine nitrogen modulates its basicity and lipophilicity, potentially influencing the pharmacokinetic and pharmacodynamic profile of downstream compounds.
Key Chemical Data:
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [1][2][3][5] |
| Molecular Weight | 171.24 g/mol | [1][2][5] |
| Appearance | Typically a white crystalline powder | [3] |
| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [5] |
| Synonyms | 1-(1-Methylethyl)-4-piperidinecarboxylic acid, 1-(Propan-2-yl)piperidine-4-carboxylic acid | [2] |
A visual representation of the procurement and utilization workflow for this compound is outlined below:
Caption: A two-step synthesis involving protection and alkylation.
Experimental Protocol Outline (General):
-
Esterification of Isonipecotic Acid: The carboxylic acid group of isonipecotic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the subsequent N-alkylation step. [6]This can be achieved by reacting isonipecotic acid with an alcohol (methanol or ethanol) in the presence of an acid catalyst like thionyl chloride or sulfuric acid. [6]2. N-Alkylation: The resulting isonipecotic acid ester is then reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to introduce the isopropyl group onto the nitrogen atom of the piperidine ring.
-
Hydrolysis: Finally, the ester group is hydrolyzed back to a carboxylic acid to yield this compound. [6] For researchers, ensuring the quality of the starting material is paramount. Key analytical techniques to verify the identity and purity of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine purity and confirm molecular weight.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound was not retrieved, general guidelines for similar piperidine derivatives should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles. [7][8]* Ventilation: Handle in a well-ventilated area or a chemical fume hood. [7][9]* Handling: Avoid contact with skin and eyes, and avoid breathing dust. [7][9]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [3][9] In case of exposure, consult the material's specific Safety Data Sheet and seek medical attention as necessary. For spills, contain the material and dispose of it in accordance with local regulations. [9]
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in drug discovery. A thorough understanding of its chemical properties, a careful selection of commercial suppliers, and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory. This guide serves as a foundational resource to aid researchers in navigating the procurement and application of this important chemical intermediate.
References
- PubChem. This compound. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]
- 4. 280771-97-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. peptide.com [peptide.com]
An In-depth Technical Guide to the Safe Handling of 1-Isopropylpiperidine-4-carboxylic Acid
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical research, novel molecular entities are the currency of innovation. 1-Isopropylpiperidine-4-carboxylic acid (CAS No. 280771-97-3) represents one such entity—a valuable building block in synthetic chemistry. However, its novelty means that comprehensive, peer-reviewed toxicological data is not yet widely available. This guide, therefore, adopts a principle of prudent extrapolation. By analyzing the known hazards of its core chemical scaffold—the piperidine ring—and closely related analogues like piperidine-4-carboxylic acid, we can construct a robust and conservative safety framework. This document is designed for the trained researcher and drug development professional, providing not just protocols, but the scientific rationale underpinning them to ensure a culture of safety and integrity in the laboratory.
Section 1: Compound Profile and Hazard Identification
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with an isopropyl group and a carboxylic acid at the 4-position. Its utility in research underscores the need for a clear understanding of its potential hazards.
Physicochemical Data
A summary of the known physical and chemical properties is essential for anticipating its behavior under laboratory conditions.
| Property | Value | Source |
| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | PubChem[1] |
| CAS Number | 280771-97-3 | PubChem[1] |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| Boiling Point | 272 °C | Echemi[2] |
| Density | 1.057 g/cm³ | Echemi[2] |
| pKa | 4.04 ± 0.20 | Echemi[2] |
GHS Hazard Classification and Rationale
The official GHS classification for this specific compound is limited. However, by synthesizing data from the ECHA C&L Inventory and hazard profiles of structural analogues, a conservative classification can be established.
-
Known Classification: The European Chemicals Agency (ECHA) inventory includes a notification for this compound with the classification of Acute Toxicity 4 (Oral), H302: Harmful if swallowed .[1]
-
Inferred Hazards from Analogues: The parent compound, piperidine-4-carboxylic acid (isonipecotic acid), is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] The piperidine scaffold itself is associated with severe skin corrosion and toxicity.[5][6][7] Therefore, it is prudent to assume this derivative may share irritant properties.
Table 1: Consolidated Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation (Inferred)[3][4] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation (Inferred)[3][4] | |
| STOT - Single Exposure | Warning | H335: May cause respiratory irritation (Inferred)[3] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The primary directive in handling any research chemical is to minimize exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls
-
Primary Containment: All weighing and manipulations of this compound, whether as a solid or in solution, must be conducted within a certified chemical fume hood.[8][9][10] This is the most critical engineering control, as it mitigates the risk of inhaling aerosols or dust, a key concern given the potential for respiratory irritation.[3]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of vapors.
-
Emergency Equipment: A fully functional safety shower and eyewash station must be readily accessible and located near the workstation.[4]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-backed system to protect the user from known and potential hazards.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[11] A face shield should be worn over goggles during procedures with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile (with a thickness of at least 0.11 mm), must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a significant spill or failure of engineering controls, a NIOSH/MSHA-approved respirator with an organic vapor/acid gas cartridge should be used by trained emergency responders.
-
Hygiene: Never eat, drink, or smoke in laboratory areas.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5][12]
Section 3: Standard Operating Protocol for Safe Laboratory Handling
This protocol outlines a self-validating workflow designed to minimize risk at every stage of handling.
Preparation and Planning
-
Hazard Review: Before beginning work, review this guide and any available Safety Data Sheets (SDS) for this compound and all other reagents in the procedure.
-
Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Put on all required PPE as described in Section 2.2.
-
Work Area Decontamination: Ensure the work surface within the fume hood is clean and uncluttered.
Handling Workflow
-
Weighing: As a solid, the primary risk is dust generation.[12] Use a micro-spatula to carefully transfer the compound to a tared weigh boat or vessel inside the fume hood. Avoid any actions that could aerosolize the powder.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly. If necessary, cap and sonicate or stir to dissolve.
-
Reaction & Transfer: All transfers of the material, whether solid or in solution, should be performed carefully within the fume hood to prevent spills. Use appropriate tools like cannulas or dropping funnels for liquid transfers.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container in accordance with institutional and local regulations.
-
PPE Doffing: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Hand Washing: Immediately wash hands thoroughly.
Caption: A workflow diagram illustrating the key phases of safely handling this compound.
Section 4: Storage, Stability, and Reactivity
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7][12] While ambient temperature is generally acceptable, long-term storage under refrigerated conditions (2-8°C) is recommended for enhanced stability, a practice derived from the storage requirements of its hydrochloride salt.[13]
-
Chemical Stability: The compound is stable under recommended storage conditions.[12]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[8][12] As a tertiary amine, it can react exothermically with strong acids. As a carboxylic acid, it can react with bases.
-
Hazardous Decomposition Products: Combustion is expected to produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[12]
Section 5: Accidental Release and First Aid Measures
A prepared response to an accident is a non-negotiable component of laboratory safety.
Accidental Spill Response
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate & Ventilate: Restrict access to the spill area. Ensure the fume hood is operational to help ventilate the area.
-
Assess & Protect: Do not attempt cleanup without the proper PPE (double-gloved nitrile, lab coat, safety goggles, and if necessary, respiratory protection).
-
Contain & Clean:
-
For a solid spill: Gently cover the spill with an adsorbent material like sand or vermiculite to prevent dust from becoming airborne.[5] Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[3] Do not use a dry brush, which can generate dust.
-
Cleanup: Following the removal of the bulk material, decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Caption: Emergency response flowchart for a solid chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[14] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
References
- Piperidine - SAFETY DATA SHEET. (2024-05-07). Penta chemicals. [Link]
- PIPERIDINE For Synthesis. Alpha Chemika. [Link]
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
- SAFETY DATA SHEET - Piperidine. (2023-10-11). Fisher Scientific. [Link]
- Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]
- This compound.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 7. chemos.de [chemos.de]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. matrixscientific.com [matrixscientific.com]
- 11. fishersci.com [fishersci.com]
- 12. peptide.com [peptide.com]
- 13. chemscene.com [chemscene.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, analytical characterization, potential applications, and safety considerations for 1-Isopropylpiperidine-4-carboxylic acid hydrochloride. As a specialized chemical intermediate, this document aims to equip researchers with the necessary technical insights for its effective use in the laboratory and in the broader context of drug discovery and development.
Chemical Identity and Physical Properties
This compound hydrochloride is a piperidine derivative characterized by an isopropyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring. It is supplied as a hydrochloride salt.
| Property | Value | Source(s) |
| IUPAC Name | 1-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride | [1] |
| CAS Number | 117704-80-0 | [2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2] |
| Molecular Weight | 207.70 g/mol | [2] |
| Canonical SMILES | CC(C)N1CCC(CC1)C(=O)O.Cl | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol) (predicted). The hydrochloride salt form generally enhances aqueous solubility. | [3] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [2] |
| logP | 1.6132 | [2] |
Synthesis and Purification
Proposed Synthetic Workflow: Reductive Amination
The synthesis would likely start from piperidine-4-carboxylic acid (isonipecotic acid) and acetone, the precursor to the isopropyl group.
Caption: Proposed workflow for the synthesis of this compound hydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added acetone (1.5-2 equivalents).
-
Reductive Amination: The mixture is stirred at room temperature, and a mild reducing agent such as sodium triacetoxyborohydride (1.5-2 equivalents) is added portion-wise. The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Salt Formation: The crude product is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.
-
Isolation and Purification: The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.
Analytical Characterization
Comprehensive analytical data is crucial for confirming the structure and purity of the synthesized compound. The following are predicted spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The spectrum is expected to show a characteristic doublet for the two methyl groups of the isopropyl moiety.
-
A septet or multiplet corresponding to the CH of the isopropyl group will also be present.
-
The protons on the piperidine ring will appear as multiplets in the aliphatic region.
-
The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically >10 ppm), though its visibility can be variable.[4]
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is expected in the range of 160-180 ppm.[4]
-
The carbons of the isopropyl group and the piperidine ring will appear in the upfield region.
-
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit the following characteristic absorption bands:
-
A very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[5]
-
A C=O stretching band for the carboxylic acid around 1710-1760 cm⁻¹.[5]
-
N-H stretching bands for the hydrochloride salt of the tertiary amine.
-
C-H stretching bands for the aliphatic groups.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base (C₉H₁₇NO₂), with a calculated m/z of approximately 172.13.[6]
Applications in Research and Drug Development
While specific applications for this compound hydrochloride are not extensively documented, its structure is indicative of its utility as a building block in medicinal chemistry. N-substituted piperidine-4-carboxylic acid derivatives are common scaffolds in the synthesis of a wide range of biologically active molecules.
Potential as a Synthetic Intermediate
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or alcohols, allowing for the introduction of diverse substituents. The tertiary amine of the piperidine ring is a key pharmacophoric feature in many drug candidates.
Relevance in CNS Drug Discovery
Piperidine-based structures are prevalent in drugs targeting the central nervous system (CNS). The lipophilic isopropyl group may influence the molecule's ability to cross the blood-brain barrier. Derivatives of piperidine-4-carboxylic acid have been explored in the development of analgesics and psychoactive agents.[3]
Antimicrobial and Other Biological Activities
Derivatives of piperidine have been investigated for a variety of biological activities, including antimicrobial and antifungal properties.[7][8] The core structure of this compound hydrochloride could be a starting point for the development of novel therapeutic agents in these areas. For instance, some piperidine derivatives have been studied as inhibitors of enzymes in Mycobacterium tuberculosis.[9]
Safety, Handling, and Storage
Hazard Identification
Based on data for structurally related compounds, this compound hydrochloride should be handled with care. It is predicted to be an irritant to the eyes, skin, and respiratory system.[10][11] The free base is classified as harmful if swallowed.[1]
-
GHS Hazard Statements (Predicted):
Recommended Handling Procedures
-
Use in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Avoid inhalation of dust and contact with skin and eyes.[10]
-
In case of contact, immediately flush the affected area with plenty of water.[12]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
This compound hydrochloride is a chemical compound with significant potential as an intermediate in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse, its structural features and the known applications of related compounds suggest its utility in the development of novel therapeutics, particularly in the areas of CNS disorders and infectious diseases. This guide provides a foundational understanding of its properties and potential, based on available data and logical scientific extrapolation, to aid researchers in their work with this compound.
References
- Angene Chemical. (2025, March 29). Safety Data Sheet: 4-(Boc-amino)-1-Cbz-piperidine-4-carboxylic acid.
- PubChem. (n.d.). This compound.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Pering, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3163.
- PubChemLite. (n.d.). This compound.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Singh, R., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 15(7), e0235733.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. mdpi.com [mdpi.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. angenechemical.com [angenechemical.com]
- 12. matrixscientific.com [matrixscientific.com]
- 13. peptide.com [peptide.com]
theoretical properties of 1-Isopropylpiperidine-4-carboxylic acid
An In-Depth Technical Guide on the Theoretical Properties of 1-Isopropylpiperidine-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive analysis of the theoretical, physicochemical, and potential drug-like properties of this compound, providing foundational data and experimental context for its application in research and development.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to serve as a versatile, saturated heterocycle that can be functionalized to modulate physicochemical properties and interact with biological targets. Substituted piperidine-carboxylic acids, in particular, are a significant class of compounds, often explored for their structural resemblance to endogenous molecules like γ-aminobutyric acid (GABA).[1] This guide provides a detailed examination of a specific derivative, this compound (CAS No. 280771-97-3), a molecule of interest for its potential as a building block in the synthesis of novel therapeutic agents.[]
This document moves beyond a simple data sheet, offering a synthesized analysis of the compound's computed properties, a critical evaluation of its drug-likeness based on established principles, a discussion of its theoretical spectroscopic profile, and a validated experimental protocol for determining one of its most crucial physicochemical parameters, the acid dissociation constant (pKa).
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of any research endeavor. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Chemical Structure and Identifiers:
-
IUPAC Name: 1-propan-2-ylpiperidine-4-carboxylic acid[][3]
The table below summarizes the key computed and available experimental properties of this compound, providing a quantitative foundation for its characterization.
| Property | Value | Source |
| Molecular Weight | 171.24 g/mol | PubChem[3], Echemi[4] |
| Monoisotopic Mass | 171.125928785 Da | PubChem[3] |
| pKa (acidic) | 4.04 ± 0.20 | Echemi[4] |
| XLogP3 (logP) | -1.2 | PubChem[3] |
| Boiling Point | 272 °C | Echemi[4] |
| Density | 1.057 g/cm³ | Echemi[4] |
| Polar Surface Area (PSA) | 40.5 Ų | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[3] |
| Rotatable Bonds | 2 | PubChem (Computed)[3] |
Conceptual Workflow for Novel Compound Characterization
The journey from a newly synthesized or acquired compound to a well-understood research tool follows a logical progression. The following workflow illustrates the key stages of characterization, emphasizing the integration of theoretical analysis with empirical validation.
Caption: A conceptual workflow for the characterization of a novel chemical entity.
Drug-Likeness Assessment: Lipinski's Rule of Five
For researchers in drug development, a primary consideration is whether a molecule possesses the fundamental physicochemical characteristics to be a viable orally administered drug. Lipinski's Rule of Five provides a set of guidelines to evaluate this potential.[6][7] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass less than 500 daltons.
-
An octanol-water partition coefficient (log P) not greater than 5.[6][8]
Let's evaluate this compound against these criteria.
| Lipinski's Rule of Five Criteria | Value for Compound | Compliance |
| Molecular Weight < 500 Da | 171.24 Da | Yes |
| logP < 5 | -1.2 | Yes |
| Hydrogen Bond Donors ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 3 | Yes |
| Violations | 0 | Fully Compliant |
Analysis: this compound fully complies with Lipinski's Rule of Five. Its low molecular weight and negative logP (indicating high hydrophilicity) suggest that it would likely have good aqueous solubility but potentially poor passive diffusion across lipid membranes, a common characteristic of zwitterionic compounds.[9] This profile makes it an excellent starting point or fragment for medicinal chemistry programs where these properties are desirable.
Theoretical Spectroscopic Profile
Predicting the spectroscopic signatures of a molecule is crucial for its identification and structural confirmation.
-
¹H NMR Spectroscopy: The proton of the carboxylic acid (COOH) is expected to appear as a very broad signal significantly downfield, typically in the 10-12 ppm range.[10] The methine proton of the isopropyl group (-CH(CH₃)₂) would likely be a septet, while the two methyl groups would present as a doublet. The protons on the piperidine ring would show complex splitting patterns in the 1.5-3.5 ppm range, with those alpha to the nitrogen being the most deshielded.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key indicator, expected to resonate in the 160-185 ppm region.[10] Other characteristic signals would include those for the isopropyl carbons and the distinct carbons of the piperidine ring.
-
Infrared (IR) Spectroscopy: Two features would be prominent. First, a very broad O-H stretching band from the carboxylic acid, spanning approximately 2500-3500 cm⁻¹.[10] Second, a strong C=O stretching absorption, typically found around 1700-1725 cm⁻¹ for a saturated carboxylic acid.[11]
-
Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) would be observed. A characteristic fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, 17 mass units) followed by the loss of carbon monoxide (-CO, 28 mass units).[10]
Experimental Protocol: pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state, solubility, and interaction with biological targets at physiological pH.[12][13] Potentiometric titration is a robust and widely used method for its determination.[14]
Objective: To accurately determine the pKa value(s) of this compound in an aqueous solution.
Causality: This method is chosen for its precision and direct measurement of pH changes upon the addition of a titrant. The inflection point of the resulting titration curve corresponds to the pKa, where the concentrations of the protonated and deprotonated species are equal.[14]
Materials & Reagents:
-
This compound
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Deionized, CO₂-free water
-
Nitrogen gas source
Step-by-Step Methodology:
-
Preparation of Sample Solution:
-
Accurately weigh a sufficient amount of the compound to prepare a 20 mL solution at a concentration of approximately 1 mM.
-
Dissolve the compound in CO₂-free deionized water. The use of CO₂-free water is critical to prevent interference from carbonic acid.
-
-
Maintaining Ionic Strength:
-
Add KCl to the sample solution to achieve a final concentration of 0.15 M. This step is a self-validating control; maintaining a constant ionic strength minimizes fluctuations in activity coefficients, ensuring the measured pKa is consistent and reliable.[14]
-
-
System Setup and Inert Atmosphere:
-
Place the solution in a jacketed beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Purge the solution with nitrogen gas for 5-10 minutes before and maintain a gentle stream over the solution during the titration. This displaces dissolved CO₂ and O₂, creating an inert environment and preventing experimental artifacts.[14]
-
-
Titration Procedure:
-
As the compound has both a basic nitrogen and an acidic carboxylic acid, a full titration curve is informative.
-
First, make the solution acidic (to approx. pH 2.0) by adding 0.1 M HCl. This ensures the piperidine nitrogen is fully protonated.
-
Begin the titration by adding small, precise aliquots (e.g., 0.05-0.10 mL) of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12, ensuring both the carboxylic acid and the protonated amine have been fully titrated.[14]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa values are determined from the inflection points of the titration curve. The first inflection point will correspond to the pKa of the carboxylic acid, and the second will correspond to the pKa of the protonated piperidine nitrogen.
-
For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the derivative plot correspond to the equivalence points, and the pKa is the pH at the half-equivalence point.
-
-
Validation and Replication:
-
To ensure trustworthiness, perform the titration in triplicate. The final reported pKa should be the average value, with the standard deviation indicating the precision of the measurement.[14]
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
- Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery.
- Taylor & Francis Online. Lipinski's rule of five – Knowledge and References.
- Wikipedia. Lipinski's rule of five.
- Bioaccess. Mastering Lipinski Rules for Effective Drug Development.
- PubMed Central (PMC). BDDCS, the Rule of 5 and Drugability.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- PubChem. This compound.
- Rupp, M. Predicting the pKa of Small Molecules.
- ResearchGate. pKa determination by 1H NMR spectroscopy - An old methodology revisited.
- Semantic Scholar. A method for calculating the pK values of small and large molecules.
- ResearchGate. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.
- Wikipedia. Pipecolic acid.
- PubMed Central (PMC). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- PrepChem.com. Synthesis of 4-piperidinecarboxylic acid.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- PubChem. Pipecolic Acid.
- PubChem. 4-Piperidinecarboxylic acid.
- PubChem. 1-Acetylpiperidine-4-carboxylic acid.
- NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid.
- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
- MDPI. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics.
- Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mrupp.info [mrupp.info]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Note & Synthesis Protocol: 1-Isopropylpiperidine-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 1-Isopropylpiperidine-4-carboxylic acid, a valuable heterocyclic building block in pharmaceutical research and development. We present a detailed, two-step protocol centered on the robust and scalable N-alkylation of a piperidine-4-carboxylate precursor, followed by ester hydrolysis. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure both reproducibility and a fundamental understanding of the process. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for obtaining this key synthetic intermediate.
Introduction and Significance
Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The specific compound, this compound (CAS No. 280771-97-3), combines the piperidine core with an N-isopropyl group and a C-4 carboxylic acid moiety.[2][][4][5] This unique combination of features makes it an important intermediate for creating novel chemical entities with potential therapeutic applications. The N-isopropyl group can influence solubility, metabolic stability, and receptor binding affinity, while the carboxylic acid serves as a versatile handle for further chemical modification, such as amide bond formation.
The synthesis of this target molecule can be approached through several strategic disconnections. The most common and direct methods involve either the N-alkylation of a pre-formed piperidine ring or the construction of the ring via reductive amination.[6][7] This guide will focus on the N-alkylation strategy due to its straightforward execution and the ready availability of starting materials.
Synthetic Strategy: N-Alkylation and Saponification
The chosen synthetic route involves two primary transformations:
-
N-Alkylation: Introduction of the isopropyl group onto the nitrogen atom of a piperidine-4-carboxylic acid ester.
-
Saponification (Ester Hydrolysis): Conversion of the intermediate ester back to the target carboxylic acid.
Rationale for a Two-Step Approach:
Directly alkylating piperidine-4-carboxylic acid can be problematic. The carboxylic acid proton can interfere with the basic conditions required for N-alkylation, leading to side reactions and reduced yields. By starting with an ester, such as ethyl piperidine-4-carboxylate (ethyl isonipecotate), the acidic proton is protected, allowing for a clean and efficient N-alkylation reaction. The ester group can then be easily removed in a subsequent hydrolysis step to yield the final product.[8]
Overall Synthesis Workflow
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of flammable solvents, corrosive acids and bases, and a lachrymatory alkylating agent (2-bromopropane). All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Materials and Reagents
| Reagent/Material | Molecular Wt. | Amount | Moles (mmol) | Equiv. |
| Ethyl piperidine-4-carboxylate | 157.21 g/mol | 10.0 g | 63.6 | 1.0 |
| 2-Bromopropane | 122.99 g/mol | 9.3 g (6.9 mL) | 75.7 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 17.6 g | 127.2 | 2.0 |
| Acetonitrile (anhydrous) | - | 200 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 5.1 g | 127.2 | 2.0 |
| Ethanol | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Hydrochloric Acid (HCl) | - | ~15 mL (conc.) | - | - |
| Diethyl Ether | - | As needed | - | - |
| Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step 1: Synthesis of Ethyl 1-isopropylpiperidine-4-carboxylate
Mechanistic Principle: This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine (piperidine nitrogen) acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane and displacing the bromide ion. Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) that is formed, preventing the protonation of the starting amine and driving the reaction to completion.[9]
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol), potassium carbonate (17.6 g, 127.2 mmol), and anhydrous acetonitrile (200 mL).
-
Begin stirring the suspension at room temperature.
-
Add 2-bromopropane (6.9 mL, 75.7 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts through a pad of celite and wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or carried forward to the next step if purity is deemed sufficient (>90% by LC-MS).
Step 2: Saponification to this compound
Mechanistic Principle: This is a base-catalyzed hydrolysis of an ester. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) as a leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming the carboxylate salt.[8] A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.[10][11]
Procedure:
-
Dissolve the crude ethyl 1-isopropylpiperidine-4-carboxylate from Step 1 in a mixture of ethanol (100 mL) and a solution of sodium hydroxide (5.1 g, 127.2 mmol) in deionized water (100 mL).
-
Transfer the solution to a 500 mL round-bottom flask equipped with a stir bar and reflux condenser.
-
Heat the mixture to reflux (approx. 85-90°C) for 2-4 hours, until TLC or LC-MS analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath (0-5°C).
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring to adjust the pH to approximately 6-7 (the isoelectric point). The product will precipitate as a white solid.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum at 50°C to a constant weight.
Characterization
The final product, this compound, should be a white to off-white solid. Its identity and purity should be confirmed using standard analytical techniques.
-
Expected Yield: 75-85% over two steps.
-
Molecular Formula: C₉H₁₇NO₂[2]
-
Molecular Weight: 171.24 g/mol [2][]
-
¹H NMR (400 MHz, D₂O): Expect signals corresponding to the isopropyl group (a doublet and a septet), and multiplets for the piperidine ring protons.
-
LC-MS: Purity assessment and confirmation of the molecular ion peak [M+H]⁺ at m/z = 172.1.
-
Melting Point: Literature values can be used for comparison.
Conclusion
The protocol described provides a reliable and efficient method for the gram-scale synthesis of this compound. By employing an ester protection strategy, the N-alkylation proceeds cleanly, and the subsequent saponification delivers the final product in high yield and purity. This application note serves as a practical guide for researchers needing access to this versatile synthetic intermediate for applications in drug discovery and materials science.
References
- BIOSYNCE. (n.d.). 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid CAS 1093396-57-6.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484187, this compound.
- BOC Sciences. (n.d.). CAS 280771-97-3 this compound.
- Echemi. (n.d.). This compound.
- ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Santa Cruz Biotechnology. (n.d.). 1-Isopropyl-piperidine-4-carboxylic acid.
- Wille, E., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure.
- Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Notes.
- P. G. N. Mantel, et al. (n.d.). A practical catalytic reductive amination of carboxylic acids. PMC - NIH.
- Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
- Green Chemistry (RSC Publishing). (2020, July 10). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
- The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
- RSC Publishing. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Isopropylpiperidine-4-carboxylic Acid in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 1-Isopropylpiperidine-4-carboxylic Acid Scaffold
This compound (CAS 280771-97-3) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structural framework, featuring a piperidine ring N-substituted with an isopropyl group and a carboxylic acid moiety at the 4-position, offers a unique combination of rigidity, chemical functionality, and lipophilicity. This makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of neuroscience.[4][5] The piperidine core is a prevalent motif in numerous biologically active compounds, valued for its conformational constraint and capacity for diverse functionalization.[5] The carboxylic acid group provides a key handle for chemical modification, while the N-isopropyl group can influence the compound's steric and electronic properties, as well as its pharmacokinetic profile.
While direct and extensive biological profiling of this compound is not widely documented in publicly available literature, its structural similarity to known neuroactive compounds, such as GABAergic modulators, positions it as a valuable scaffold for the development of novel central nervous system (CNS) agents.[6] This guide provides detailed, exemplary protocols for the experimental application of this compound, focusing on its use as a synthetic precursor for generating a library of derivatives and their subsequent evaluation in relevant in vitro assays.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [7] |
| Molecular Weight | 171.24 g/mol | [7] |
| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [7] |
| CAS Number | 280771-97-3 | [7] |
| Appearance | White crystalline powder | [8] |
| Boiling Point | 272 °C | [9] |
| Density | 1.057 g/cm³ | [9] |
| pKa | 4.04 ± 0.20 | [9] |
PART 1: Synthetic Derivatization Protocols
The primary experimental application of this compound is as a scaffold for the synthesis of more complex molecules. The carboxylic acid moiety is the most common site for modification, typically through amide bond formation or esterification.
Protocol 1.1: Amide Library Synthesis via EDC/HOBt Coupling
This protocol details the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines. This approach is fundamental in structure-activity relationship (SAR) studies.
Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry. The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents minimizes side reactions and promotes high yields under mild conditions. The diversity of the amine building blocks allows for the systematic exploration of the chemical space around the core scaffold.
Experimental Workflow Diagram:
Caption: Workflow for amide library synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the active ester.
-
Amine Addition: In separate reaction vessels, add the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the activated acid solution.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compounds using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
PART 2: In Vitro Biological Evaluation Protocols
Based on the structural relationship to known GABAergic modulators, a primary area of investigation for novel derivatives of this compound is their effect on the GABAergic system. The following protocol describes a common in vitro assay to assess the inhibition of GABA uptake.
Protocol 2.1: [³H]-GABA Uptake Inhibition Assay in Rat Brain Synaptosomes
Rationale: This assay is a standard method to identify and characterize compounds that inhibit the reuptake of GABA into neurons and glial cells, a key mechanism for terminating GABAergic neurotransmission.[10] Inhibition of GABA transporters (GATs) increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic signaling. This mechanism is clinically relevant for the treatment of epilepsy and other neurological disorders.[11]
Experimental Workflow Diagram:
Caption: Workflow for [³H]-GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize a rat according to institutionally approved animal welfare guidelines.
-
Rapidly dissect the cerebral cortex and homogenize in ice-cold 0.32 M sucrose buffer.
-
Perform differential centrifugation to pellet the synaptosomes.
-
Resuspend the final synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
-
GABA Uptake Assay:
-
In a 96-well plate, add the synaptosomal preparation to each well.
-
Add varying concentrations of the test compounds (derivatives of this compound) or vehicle control. Include a known GAT inhibitor (e.g., Tiagabine) as a positive control.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a solution containing a low concentration of [³H]-GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized [³H]-GABA) from the incubation medium.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the amount of radioactivity trapped in the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor or at 4°C).
-
Calculate the percentage inhibition of GABA uptake for each concentration of the test compound relative to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific GABA uptake) using non-linear regression analysis.
-
PART 3: Broader Experimental Applications and Future Directions
While the primary focus of this guide is on derivatization and evaluation for GABAergic activity, the this compound scaffold holds potential for other therapeutic areas. The piperidine moiety is a common feature in compounds targeting a wide range of biological targets.
Potential Research Areas:
-
Antimicrobial Drug Discovery: Piperidine derivatives have been investigated as inhibitors of essential bacterial enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[12] The this compound core could be elaborated to generate novel anti-tubercular agents.
-
Neurological Disorders: Beyond GABAergic modulation, piperidine-containing compounds have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, with potential applications in treating stroke and neurodegenerative diseases.
-
Oncology: The versatility of the piperidine scaffold allows for its incorporation into molecules designed to inhibit cancer-related targets.
Future experimental work should focus on:
-
Expanding the diversity of synthetic derivatives: Exploring different substitution patterns on the piperidine ring and utilizing alternative chemical transformations of the carboxylic acid group.
-
Broader biological screening: Testing newly synthesized compounds against a wider panel of biological targets to uncover novel activities.
-
In vivo evaluation: Advancing promising in vitro hits to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery. Its strategic use as a synthetic scaffold, coupled with robust biological evaluation protocols, can facilitate the development of novel therapeutic agents for a range of diseases, with a particular promise in the field of neuroscience. The protocols outlined in this guide provide a solid foundation for initiating such experimental investigations.
References
- Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC medicinal chemistry, 11(11), 1803–1817.
- Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
- Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1553.
- Krogsgaard-Larsen, P., Johnston, G. A., Lodge, D., & Curtis, D. R. (1977). A new class of GABA agonist.
- PubChem. (n.d.). This compound.
- Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716–1725.
- Schousboe, A., Larsson, O. M., & Wood, J. D. (1983). Transport and metabolism of glutamate and GABA in neurons and glial cells. Neurochemical research, 8(10), 1137–1146.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379–3393.
- Pike, V. W. (2005). A convenient route to 4-carboxy-4-anilidopiperidine esters and acids. Molecules, 10(7), 836–846.
- Wanner, K. T., & Höfner, G. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 23(6), 1297–1314.
- Ohta, H., Orito, K., & Ishizuka, T. (2000). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][12]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & medicinal chemistry letters, 10(19), 2211–2214.
- Rivera-Mancía, S., Pérez-Alvarez, V. M., & Hernández-Hernández, F. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Pharmaceuticals, 15(1), 93.
- Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Leander, J. D., Lodge, D., Paschal, J. W., & Elzey, T. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of medicinal chemistry, 35(18), 3349–3358.
- Falch, E., & Krogsgaard-Larsen, P. (1982). The binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of neurochemistry, 38(4), 1123–1129.
- Krogsgaard-Larsen, P. (1978). Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 32, 637-644.
- Widiyarti, S., Megawati, M., & Siswandono, S. (2023). Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. Jurnal Penelitian Pendidikan IPA, 9(9), 6742-6749.
- Vlasov, S. V., Borysov, O. V., Severina, H. I., Vlasov, V. S., Abu Sharkh, A. I. M., & Georgiyants, V. A. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 161-171.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 280771-97-3|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]
- 6. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1-Isopropylpiperidine-4-carboxylic Acid in Modern Organic Synthesis
Introduction: A Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the piperidine moiety stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of novel therapeutics. Within this important class of heterocycles, 1-isopropylpiperidine-4-carboxylic acid has emerged as a particularly versatile building block. The strategic placement of the isopropyl group on the nitrogen and the carboxylic acid at the 4-position provides a synthetically tractable handle for a variety of chemical transformations, leading to a diverse array of complex molecules with significant pharmacological potential.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, will delve into the practical applications of this compound. We will explore its synthesis, its pivotal role in the construction of amide linkages, and its utility as a precursor for more complex architectures such as spiropiperidines. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower the user to adapt and innovate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol [2] |
| CAS Number | 280771-97-3[2] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Characterization:
The structural integrity of this compound can be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the piperidine ring protons and a broad singlet for the carboxylic acid proton, typically in the 10-12 ppm region.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid (in the 160-185 ppm range), the methine and methyl carbons of the isopropyl group, and the carbons of the piperidine ring.[3]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the carboxylic acid around 1700-1730 cm⁻¹ and a broad O-H stretching band from approximately 2500-3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu).[3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of piperidine-4-carboxylic acid with acetone.
Protocol 1: Synthesis via Reductive Amination
This protocol outlines the N-alkylation of piperidine-4-carboxylic acid using acetone as the isopropyl source, followed by reduction with sodium triacetoxyborohydride.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound via reductive amination.
Materials:
-
Piperidine-4-carboxylic acid
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in 1,2-dichloroethane (DCE), add acetone (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/ether).
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of carbonyl groups.[4] This selectivity prevents the reduction of the starting acetone.
-
Solvent: Dichloromethane or 1,2-dichloroethane are commonly used as they are good solvents for the reactants and are relatively inert under the reaction conditions.
-
Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acid and helps to remove the boron-containing byproducts.
Application in Amide Bond Formation
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a reaction of paramount importance in medicinal chemistry.
Protocol 2: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Workflow for HATU-mediated Amide Coupling:
Caption: General workflow for amide synthesis using HATU.
Materials:
-
This compound
-
Primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight:
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with HATU. This intermediate is then readily attacked by the amine to form the stable amide bond.[5] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate and carboxylic acid protons.
Application in the Synthesis of Spiropiperidines
Spiropiperidines are a class of compounds where a piperidine ring is fused to another ring system at a single carbon atom. They are of significant interest in drug discovery due to their three-dimensional nature.[6] this compound can be a precursor to key intermediates for the synthesis of 4-spiropiperidines.
Conceptual Pathway to Spiropiperidines
While a direct, one-step protocol from this compound to a spiropiperidine is uncommon, it serves as a crucial starting material for multi-step sequences. A common strategy involves the conversion of the carboxylic acid to a ketone, which can then undergo cyclization reactions.
Logical Flow for Spirocycle Formation:
Caption: Conceptual pathway from this compound to spiropiperidines.
This conceptual workflow highlights how the initial amide coupling of this compound can lead to a Weinreb amide. The Weinreb amide is a stable intermediate that can be cleanly converted to a ketone upon reaction with an organometallic reagent. The resulting 4-acylpiperidine is then a versatile precursor for various intramolecular cyclization reactions to form the desired spiropiperidine scaffold.[7]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two key functional handles—the tertiary amine and the carboxylic acid—allow for its incorporation into a wide range of complex molecules. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. By understanding the underlying principles and experimental nuances, scientists can effectively leverage the synthetic potential of this important piperidine derivative.
References
- PubMed. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors.
- White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Strategies for the synthesis of spiropiperidines – a review of the last 10 years.
- ResearchGate. (2022). Synthesis of spiropiperidine derivatives 179 and 180.
- bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.
- BORIS Portal. (n.d.). Green Chemistry.
- Organic Chemistry Portal. (n.d.). Reductive Amination (Reductive Alkylation).
- MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Reddit. (2021). HATU/PyBOP coupling procedure question.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- PMC - PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- ResearchGate. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
- Google Patents. (n.d.). Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
- ResearchGate. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Myers Chem 115. (n.d.). Reductive Amination.
- Google Patents. (n.d.). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
The Versatile Scaffold: Application Notes for 1-Isopropylpiperidine-4-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Moiety
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics and clinical candidates. Its conformational rigidity, basic nitrogen atom, and the potential for stereoisomerism allow for precise three-dimensional positioning of pharmacophoric elements, leading to enhanced target affinity and selectivity. The strategic introduction of substituents on both the piperidine nitrogen and at other positions on the ring is a cornerstone of medicinal chemistry campaigns. 1-Isopropylpiperidine-4-carboxylic acid emerges as a particularly valuable building block, combining the foundational piperidine core with two key points for diversification: the tertiary amine resulting from N-alkylation and the versatile carboxylic acid at the 4-position. The N-isopropyl group can impart favorable physicochemical properties, such as increased lipophilicity and metabolic stability, while the carboxylic acid serves as a synthetic handle for the introduction of a wide range of functionalities through amide bond formation or esterification. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols to empower researchers in their drug development endeavors.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug candidate.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | |
| Molecular Weight | 171.24 g/mol | |
| Appearance | White crystalline powder | [1] |
| CAS Number | 280771-97-3 | [2] |
Synthesis of this compound: A Reductive Amination Approach
The most direct and efficient method for the synthesis of this compound is the reductive amination of piperidine-4-carboxylic acid with acetone. This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness and high selectivity for iminium ions over ketones, minimizing side reactions.[3][4]
Caption: Reductive amination workflow for the synthesis of the title compound.
Protocol 1: Synthesis via Reductive Amination
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Acetone (3.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Reagent Addition: Add acetone (3.0 eq) to the solution. For less reactive substrates, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Iminium Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm and gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Application in Lead Optimization: Amide Bond Formation
The carboxylic acid moiety of this compound is a prime site for modification, most commonly through the formation of amide bonds. This reaction is central to medicinal chemistry, allowing for the coupling of the piperidine scaffold to a diverse range of amine-containing fragments, thereby exploring the chemical space and optimizing for target affinity and pharmacokinetic properties.[5] Modern peptide coupling reagents have streamlined this process, offering high yields and minimizing side reactions.[6]
Sources
Application Note: Comprehensive Characterization of 1-Isopropylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Isopropylpiperidine-4-carboxylic acid, a substituted piperidine derivative, represents a class of compounds with significant interest in medicinal chemistry and drug development.[1] The piperidine moiety is a common scaffold in many pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.[2] Accurate and comprehensive characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding physicochemical properties, which are critical for advancing a compound from discovery to clinical application.
This application note provides a detailed guide to the analytical methodologies for the thorough characterization of this compound. We will delve into the core techniques of chromatography, mass spectrometry, NMR spectroscopy, thermal analysis, and infrared spectroscopy, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [3] |
| Molecular Weight | 171.24 g/mol | [3] |
| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [3] |
| CAS Number | 280771-97-3 | [3] |
| pKa | 4.04 ± 0.20 | [4] |
| Boiling Point | 272℃ | [4] |
| Density | 1.057 g/cm³ | [4] |
Integrated Analytical Workflow
A multi-technique approach is crucial for the unambiguous characterization of this compound. The following workflow illustrates the logical progression of analysis, from initial purity assessment to detailed structural elucidation and thermal stability.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Part 1: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like our target molecule, reverse-phase HPLC is the method of choice.
Causality in Method Development: The zwitterionic nature of amino acids can lead to poor peak shape and retention on standard C18 columns. The use of an ion-pairing agent or a buffer in the mobile phase is often necessary to ensure consistent ionization state and improve chromatographic performance.[5] The choice of a low-silanol activity column can also mitigate undesirable interactions.[6]
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detector | UV at 210 nm |
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
Trustworthiness: The method's validity is confirmed by injecting a blank (solvent) to ensure no interfering peaks are present. System suitability is established by multiple injections of a standard to verify consistent retention times and peak areas.
Gas Chromatography (GC)
For volatile and thermally stable piperidine derivatives, Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be a powerful tool.[2] However, the carboxylic acid and secondary amine functionalities of this compound may necessitate derivatization to improve volatility and thermal stability.[2]
Part 2: Mass Spectrometry for Molecular Weight and Structure Confirmation
Mass spectrometry provides crucial information about the molecular weight and structural fragments of the analyte.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle: ESI is a soft ionization technique that is well-suited for polar molecules. It generates ions directly from a solution, minimizing fragmentation and typically producing the protonated molecule [M+H]⁺.
Causality in Experimental Choices: Positive ion mode is selected due to the basic nature of the piperidine nitrogen, which is readily protonated.[2] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural insights.[2]
Caption: Workflow for LC-MS/MS analysis of this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Infusion:
-
Prepare a 10 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Full Scan (MS1) | m/z 50-500 |
| Precursor Ion | Expected [M+H]⁺ = 172.13 |
| Product Ion Scan (MS2) | Collision energy ramp (e.g., 10-40 eV) |
-
Expected Fragmentation:
-
α-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives.[2] Cleavage of the C-C bond adjacent to the nitrogen can result in the loss of the isopropyl group or ring opening.
-
Loss of CO2 and H2O: The carboxylic acid moiety can lead to characteristic neutral losses.
-
Predicted Fragmentation Data [7]
| Adduct | m/z |
| [M+H]⁺ | 172.13321 |
| [M+Na]⁺ | 194.11515 |
| [M+H-H2O]⁺ | 154.12319 |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a unique resonance frequency (chemical shift), providing a detailed map of the molecular structure.
Expected Spectral Features
-
¹H NMR:
-
Isopropyl Group: A doublet for the two methyl groups and a septet for the methine proton.
-
Piperidine Ring: A complex multiplet region for the axial and equatorial protons of the piperidine ring. The protons alpha to the nitrogen will be shifted downfield.[8]
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region (typically >170 ppm).
-
Piperidine Ring Carbons: Signals in the aliphatic region, with carbons adjacent to the nitrogen appearing further downfield.
-
Isopropyl Carbons: Distinct signals for the methyl and methine carbons.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Nuclei | ¹H, ¹³C, and 2D experiments (COSY, HSQC) |
| Temperature | 25 °C |
| Reference | Tetramethylsilane (TMS) or solvent peak |
-
Data Analysis:
-
Assign all proton and carbon signals using chemical shifts, coupling constants, and correlations from 2D NMR spectra.
-
Part 4: Thermal and Spectroscopic Characterization
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change.[9] Together, they provide information on thermal stability, decomposition, melting point, and phase transitions.[10][11]
Causality in Application: For a carboxylic acid, TGA can reveal dehydration and decarboxylation events.[10] DSC will show endothermic peaks corresponding to melting and other phase changes.[12]
Experimental Protocol: TGA/DSC
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum or platinum TGA/DSC pan.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Temperature Range | 25 °C to 400 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
-
Data Analysis:
-
TGA: Analyze the thermogram for mass loss steps and determine the onset of decomposition.
-
DSC: Identify endothermic and exothermic peaks, determining the melting point from the onset of the melting endotherm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides a fingerprint of the functional groups present in the molecule.
Expected Absorptions: [13]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.
-
N-H Stretch (if protonated): A broad absorption in the 2700-2250 cm⁻¹ region.
-
C-N Stretch: In the 1250-1020 cm⁻¹ region.
Experimental Protocol: FTIR
-
Sample Preparation:
-
For solid samples, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
-
Instrumentation and Conditions:
-
Spectrometer: FTIR spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans
-
-
Data Analysis:
-
Correlate the observed absorption bands with known functional group frequencies to confirm the structure.
-
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectrometric, and thermal techniques, researchers can confidently determine the purity, confirm the identity and structure, and assess the physicochemical properties of this and related piperidine derivatives. This rigorous analytical approach is fundamental to ensuring the quality and reliability of compounds in research and drug development.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
- Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide - Benchchem.
- Investigation of Thermal Properties of Carboxylates with Various Structures.
- FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate.
- 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem.
- Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][13]benzothiazine as orally-active adhesion molecule inhibitors - PubMed.
- Scheme 1. 2-Piperidine-carboxylic acid. | Download Scientific Diagram - ResearchGate.
- Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem.
- DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... | Download Scientific Diagram - ResearchGate.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- 1-Acetyl-4-piperidinecarboxylic acid - NIST WebBook.
- 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase.
- Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions | Request PDF - ResearchGate.
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
- Pipecolic acid - Wikipedia.
- Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- 2.8: Thermal Analysis - Chemistry LibreTexts.
- This compound (C9H17NO2) - PubChemLite.
- Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
- This compound | C9H17NO2 | CID 6484187 - PubChem.
- 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques - Lab Manager Magazine.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI.
- 12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts.
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
Sources
- 1. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
1-Isopropylpiperidine-4-carboxylic acid NMR spectroscopy
An Application Note on the NMR Spectroscopic Analysis of 1-Isopropylpiperidine-4-carboxylic Acid
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between molecular structure, conformational dynamics, and the resulting NMR spectral features. We present detailed, field-proven protocols for sample preparation and predict the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants in substituted piperidine systems. Furthermore, we explore the application of advanced 2D NMR techniques for unambiguous signal assignment and structural verification. This guide is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility, primarily adopting a chair-like structure similar to cyclohexane, plays a pivotal role in determining the molecule's interaction with biological targets.[2] The introduction of substituents on the nitrogen and carbon atoms of the ring, as in this compound, profoundly influences this conformational equilibrium, which can be meticulously studied using NMR spectroscopy.[3][4] Understanding the precise three-dimensional structure and dynamics in solution is paramount for structure-activity relationship (SAR) studies in drug discovery.
This compound combines the steric bulk of an N-isopropyl group with the polar, ionizable carboxylic acid functionality. This combination presents an interesting case for NMR analysis, where both steric hindrance and electronic effects dictate the preferred conformation and, consequently, the chemical environment of each nucleus.
Conformational Analysis of this compound
Like cyclohexane, the piperidine ring predominantly exists in two rapidly interconverting chair conformations.[2] For this compound, the key consideration is the axial versus equatorial orientation of the two substituents.
Caption: Conformational equilibrium and influencing factors.
The bulky N-isopropyl group will have a strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions). Similarly, the C4-carboxylic acid group will also favor the equatorial position. Therefore, the dominant conformation in solution is expected to be the one where both substituents are equatorial. This has direct and predictable consequences for the ¹H NMR spectrum, particularly the chemical shifts and coupling constants of the ring protons.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| NMR Spectrometer | 400 MHz or higher field strength |
| NMR Tubes | 5 mm, high-precision (e.g., Norell 507-HP or equivalent)[5] |
| Deuterated Solvents | CDCl₃, DMSO-d₆, D₂O (Cambridge Isotope Laboratories or equivalent) |
| Analyte | This compound, >98% purity |
| Pipettes & Glassware | Calibrated micropipettes, Pasteur pipettes, small vials |
| Filtration | Glass wool or syringe filter (PTFE, 0.45 µm) |
| Internal Standard (Optional) | Tetramethylsilane (TMS) for organic solvents; DSS for aqueous |
Protocol for NMR Sample Preparation
This protocol ensures the preparation of a high-quality sample, which is critical for obtaining a high-resolution spectrum.
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[6]
-
Solvent Selection & Addition:
-
For General Structure Elucidation (CDCl₃): Add 0.6 mL of deuterated chloroform (CDCl₃). The carboxylic acid proton signal may be broad or exchangeable.
-
For Observing the COOH Proton (DMSO-d₆): Add 0.6 mL of deuterated dimethyl sulfoxide. This solvent is less prone to proton exchange and will typically show a sharp signal for the acidic proton.
-
For D₂O Exchange Experiment: Prepare a sample in a solvent like CDCl₃ or DMSO-d₆, acquire the spectrum, then add one drop of deuterium oxide (D₂O), shake well, and re-acquire the spectrum. The disappearance of the carboxylic acid proton signal confirms its identity.[7]
-
-
Dissolution: Vigorously vortex or shake the vial until the solute is completely dissolved.[6]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[6] Ensure the final solution is transparent and free of suspended particles.
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube, especially the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints before inserting it into the spectrometer.[6]
Caption: NMR sample preparation workflow.
Predicted NMR Spectra and Interpretation
The following spectral data are predicted based on the analysis of structurally similar piperidine derivatives and established NMR principles.[2][8]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2ax, H-6ax | ~2.8 - 3.0 | dt | J ≈ 12-13 (ax-ax), 3-4 (ax-eq) | Deshielded by adjacent nitrogen. |
| H-2eq, H-6eq | ~2.1 - 2.3 | ddd | J ≈ 12-13 (gem), 3-4 (ax-eq), 2-3 (eq-eq) | Shifted upfield relative to axial protons. |
| H-3ax, H-5ax | ~1.6 - 1.8 | ddd | J ≈ 12-13 (ax-ax), 3-4 (ax-eq), ~12 (gem) | Typical axial proton in a piperidine ring. |
| H-3eq, H-5eq | ~1.9 - 2.1 | ddd | J ≈ 12-13 (gem), 3-4 (ax-eq), 2-3 (eq-eq) | Deshielded relative to H-3ax/5ax. |
| H-4ax | ~2.4 - 2.6 | tt | J ≈ 11-12 (ax-ax), 3-4 (ax-eq) | Deshielded due to α-position to COOH.[7] |
| -CH (isopropyl) | ~2.7 - 2.9 | septet | J ≈ 6-7 | Methine proton of the isopropyl group. |
| -CH₃ (isopropyl) | ~1.0 - 1.2 | d | J ≈ 6-7 | Two equivalent methyl groups. |
| -COOH | ~9.0 - 12.0 | br s | - | Broad, exchangeable signal, highly dependent on concentration and solvent.[7][9] |
Interpretation Insights:
-
Axial vs. Equatorial Protons: In a chair conformation, axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts, except for those at C2/C6 adjacent to the nitrogen. The large geminal and axial-axial coupling constants (10-13 Hz) are characteristic of a rigid chair conformation.
-
Isopropyl Group: The methine proton will appear as a septet due to coupling with the six equivalent methyl protons. The methyl groups will appear as a strong doublet.
-
Carboxylic Acid Proton: This proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[7] Its presence can be confirmed by a D₂O exchange experiment.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (carboxyl) | ~175 - 180 | The least shielded carbon atom.[7][10] |
| C-2, C-6 | ~52 - 55 | Carbons adjacent to the nitrogen atom. |
| C-4 | ~40 - 43 | Carbon bearing the carboxylic acid group. |
| C-3, C-5 | ~28 - 32 | Piperidine ring carbons β to the nitrogen. |
| -CH (isopropyl) | ~55 - 58 | Methine carbon of the isopropyl group. |
| -CH₃ (isopropyl) | ~18 - 20 | Methyl carbons of the isopropyl group. |
Interpretation Insights:
-
The chemical shifts are highly predictable for this class of compounds.[11] The carboxyl carbon is the most downfield signal.
-
The carbons directly attached to the nitrogen (C2, C6, and the isopropyl CH) are found in the 50-60 ppm range.
-
The remaining aliphatic carbons of the ring (C3, C4, C5) and the isopropyl methyls appear in the more shielded region of the spectrum (<45 ppm).
Advanced 2D NMR for Unambiguous Assignment
To definitively assign every proton and carbon signal, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon. It is the most powerful tool for assigning the carbons of the piperidine ring and the isopropyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, correlations from the isopropyl methyl protons (¹H) to the isopropyl methine carbon (¹³C) and from the H-2/H-6 protons to the isopropyl methine carbon would confirm the N-isopropyl substitution pattern.
Caption: Workflow for 2D NMR-based structural verification.
Conclusion
NMR spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of substituted piperidines like this compound. By applying the robust sample preparation protocols and interpretation frameworks presented in this guide, researchers can confidently elucidate the structure of this and related molecules. The predictable nature of the ¹H and ¹³C NMR spectra, governed by the dominant equatorial-equatorial chair conformation, allows for a thorough analysis. For absolute certainty in signal assignment, a combination of 1D and 2D NMR experiments is recommended. This foundational understanding is critical for advancing the development of piperidine-based therapeutic agents.
References
- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
- NMR Sample Preparation. University of California, Riverside.
- Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London.
- Piperidine - Wikipedia.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
- Manoharan, M., Jeyaraman, R., & Thenmozhi, M. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 277-284.
- Piperidine | C5H11N | CID 8082. PubChem, National Institutes of Health.
- FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
- Lobato-García, C. E., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64.
- This compound | C9H17NO2 | CID 6484187. PubChem, National Institutes of Health.
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
- This compound (C9H17NO2). PubChemLite.
- Kleemiss, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 325-336.
- NMR free ligand conformations and atomic resolution dynamics. Recent.
- NMR Spectroscopy: a Tool for Conformational Analysis. Auremn.
- 13C NMR spectroscopy • Chemical shift.
- 1H NMR Chemical Shift. Oregon State University.
- sample 13C NMR spectra of compounds with common functional groups. YouTube.
- 13C NMR Chemical Shift. Oregon State University.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. rsc.org [rsc.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. bhu.ac.in [bhu.ac.in]
mass spectrometry of 1-Isopropylpiperidine-4-carboxylic acid
An Application Note and Protocol for the Mass Spectrometric Analysis of 1-Isopropylpiperidine-4-carboxylic acid
Introduction
This compound (IUPAC name: 1-(propan-2-yl)piperidine-4-carboxylic acid) is a heterocyclic compound with a molecular formula of C₉H₁₇NO₂ and a monoisotopic mass of approximately 171.13 Da.[1][][3] As a substituted piperidine derivative, it serves as a valuable building block in medicinal chemistry and drug development, where the piperidine scaffold is a common feature in many pharmacologically active molecules.[]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical technique for the structural elucidation, identification, and quantification of such compounds. Its high sensitivity and specificity allow for precise analysis in complex matrices, which is critical during drug discovery, development, and quality control processes. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing the underlying principles, a robust LC-MS/MS protocol, and expected fragmentation patterns.
Part 1: Core Principles of Mass Spectrometric Analysis
The chemical structure of this compound, featuring both a basic tertiary amine and an acidic carboxylic acid group, makes it amphoteric and highly suitable for analysis by electrospray ionization (ESI). ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[4]
Ionization and Adduct Formation
The molecule can be ionized in either positive or negative mode, providing complementary information.
-
Positive Ion Mode (ESI+): The tertiary amine within the piperidine ring is the most basic site and is readily protonated. This results in the formation of a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 172.13.[5] This mode is generally preferred for this compound due to the high proton affinity of the tertiary amine, leading to excellent sensitivity.
-
Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated to form the [M-H]⁻ ion at an m/z of approximately 170.12.[5] While viable, the signal intensity in negative mode may be lower compared to the positive mode. The choice of ionization mode can be influenced by the sample matrix and the presence of other analytes.
Tandem Mass Spectrometry (MS/MS) and Fragmentation
Tandem mass spectrometry is crucial for confirming the compound's identity through characteristic fragmentation patterns. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.
Predicted Fragmentation for [M+H]⁺ (m/z 172.13):
The protonated molecule is expected to fragment through several key pathways common to amines and carboxylic acids:[6][7]
-
Loss of Propene: A common fragmentation pathway for isopropyl-substituted amines involves the neutral loss of propene (C₃H₆, 42.05 Da) through a rearrangement, leading to a prominent fragment ion at m/z 130.08.
-
Loss of the Carboxyl Group: Cleavage of the bond adjacent to the piperidine ring can result in the neutral loss of the entire carboxylic acid group (•COOH, 45.01 Da), producing an ion at m/z 127.12.[7]
-
Decarboxylation: The loss of carbon dioxide (CO₂, 43.99 Da) from the precursor ion can occur, yielding a fragment at m/z 128.14.
-
Ring Cleavage: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions that can further help in structural confirmation.
Part 2: Quantitative LC-MS/MS Protocol
This section provides a detailed protocol for the sensitive and selective quantification of this compound in a research setting, for example, from a reaction mixture or a simple biological matrix.
Materials and Reagents
-
This compound reference standard
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
Formic Acid (FA), >99% purity
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
Experimental Workflow Diagram
Caption: Proposed fragmentation of protonated analyte.
Part 4: Advanced Considerations
-
Derivatization: While the inherent chargeability of the tertiary amine makes direct analysis highly effective, derivatization of the carboxylic acid group is an option if challenges arise, such as poor chromatographic retention on certain columns or the need for analysis in a complex mixture where specificity must be enhanced. [8][9][10]However, for most applications, this is an unnecessary complication.
-
Matrix Effects: When analyzing samples from complex biological matrices (e.g., plasma, urine), co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for these matrix effects and any variability in sample extraction.
-
High-Resolution Mass Spectrometry (HRMS): Using instruments like Q-TOF or Orbitrap analyzers provides accurate mass measurements (<5 ppm). This allows for the determination of the elemental composition of both the precursor and fragment ions, significantly increasing confidence in compound identification, especially in the absence of a pure reference standard.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C9H17NO2).
- ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
- Google Patents. (n.d.). General Methods: LCMS Method A. Retrieved from a patent document discussing various LCMS methods.
- University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- PubMed. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. National Center for Biotechnology Information.
- SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Chromatography Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
- PubMed. (2005). Derivatisation of Carboxylic Acid Groups in Pharmaceuticals for Enhanced Detection Using Liquid Chromatography With Electrospray Ionisation Tandem Mass Spectrometry. National Center for Biotechnology Information.
- PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. National Center for Biotechnology Information.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Isopropylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylpiperidine-4-carboxylic acid is a substituted piperidine derivative, a structural motif frequently encountered in active pharmaceutical ingredients (APIs). The purity of such building blocks is of paramount importance in drug discovery and development, as impurities can significantly impact the outcome of biological assays, affect the stability of the final compound, and lead to the formation of undesired side-products in subsequent synthetic steps. This document provides a comprehensive guide to the purification of this compound, addressing its zwitterionic nature and the common impurities encountered during its synthesis. The protocols outlined herein are designed to be adaptable and are grounded in the fundamental principles of separation science, ensuring both scientific integrity and practical utility.
Understanding the Molecule: Physicochemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | |
| Molecular Weight | 171.24 g/mol | |
| Appearance | White crystalline powder | Generic Material Safety Data Sheet |
| pKa (predicted) | Acidic: ~4.04 ± 0.20, Basic: ~10.5 (estimated for the piperidine nitrogen) | Echemi |
The presence of both a carboxylic acid and a tertiary amine (the piperidine nitrogen) makes this compound a zwitterionic compound. This means it can exist as a neutral molecule with localized positive and negative charges, significantly influencing its solubility and chromatographic behavior. The isoelectric point (pI), the pH at which the molecule has a net zero charge, is a critical parameter for purification techniques like ion-exchange chromatography and crystallization.
Potential Impurities from Synthesis
The most common synthetic route to N-alkylated piperidine-4-carboxylic acids involves the N-alkylation of a piperidine-4-carboxylic acid ester, followed by hydrolysis. For this compound, a likely synthesis involves the reaction of a piperidine-4-carboxylic acid ester with an isopropylating agent (e.g., 2-bromopropane or acetone via reductive amination), followed by ester hydrolysis.
Common impurities may include:
-
Unreacted starting materials: Piperidine-4-carboxylic acid or its ester.
-
Reagents and byproducts: Unreacted isopropylating agent, inorganic salts from the workup.
-
Over-alkylation products: Quaternary ammonium salts.
-
Side-products from reductive amination: Isopropanol.
Purification Strategy Selection
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification.
Figure 1. Decision workflow for purification strategy.
Experimental Protocols
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids with moderate to high initial purity. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). A good solvent will dissolve the compound when hot but not at room temperature. For zwitterionic compounds like this, polar protic solvents are often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar compounds. |
| Ethanol | High | 78 | Often a good choice for zwitterions. |
| Isopropanol | Medium | 82 | Similar to ethanol, may offer different solubility. |
| Acetone | Medium | 56 | Can be used as a solvent or anti-solvent. |
| Ethyl Acetate | Low | 77 | Less likely to be a primary solvent, but useful in mixtures. |
Column Chromatography
For crude mixtures with low purity or impurities with similar solubility to the product, column chromatography is the preferred method.
Protocol 2: Normal-Phase Column Chromatography
Due to the polar nature of the compound, a polar stationary phase like silica gel can be used with a polar mobile phase. To mitigate the strong interaction of the acidic and basic moieties with the silica, additives to the mobile phase are often necessary.
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound. Start with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). To improve peak shape and reduce tailing, add a small amount of a volatile acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine or ammonia) to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Reversed-Phase Column Chromatography
Reversed-phase chromatography on a C18-functionalized silica gel is well-suited for polar compounds.
-
Mobile Phase Selection: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. The addition of a modifier such as trifluoroacetic acid (TFA) or formic acid is crucial to control the ionization of the carboxylic acid and amine, leading to better peak shapes.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.
-
Sample Injection: Dissolve the sample in the mobile phase and inject it onto the column.
-
Gradient Elution: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is typically used to separate the components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC or TLC.
-
Product Isolation: Combine the pure fractions and remove the organic solvent. The product can then be isolated by lyophilization or extraction.
Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules, including zwitterions.[2] The separation is based on the reversible interaction between the charged molecule and an oppositely charged stationary phase.
Figure 2. Principle of Cation-Exchange Chromatography for a Zwitterionic Compound.
Protocol 4: Cation-Exchange Chromatography
-
Resin Selection and Preparation: Choose a strong or weak cation-exchange resin. Prepare the resin according to the manufacturer's instructions, typically involving washing with acid, base, and water, and finally equilibrating with the starting buffer.
-
Sample Preparation and Loading: Dissolve the crude product in the starting buffer (e.g., a low pH buffer like 0.1 M acetic acid) to ensure the piperidine nitrogen is protonated (positive charge). Load the sample onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove any unbound, neutral, or negatively charged impurities.
-
Elution: Elute the bound product by either increasing the pH of the buffer (to deprotonate the carboxylic acid, reducing the net positive charge) or by increasing the salt concentration of the buffer (to compete for binding sites on the resin). A pH or salt gradient is often employed for better separation.
-
Fraction Analysis and Desalting: Analyze the fractions for the presence of the product. The fractions containing the pure product will likely contain a high concentration of salt, which can be removed by dialysis, size-exclusion chromatography, or reversed-phase chromatography.
Purity Assessment
Accurate determination of purity is crucial. A combination of methods is recommended for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for purity analysis. A reversed-phase method similar to the one described for purification can be used for analytical purposes.
Table 3: Typical Analytical HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[3][4][5]
Protocol 5: Purity Determination by qNMR
-
Sample Preparation: Accurately weigh a known amount of the purified this compound and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[6]
-
Solvent Addition: Add a known volume of a suitable deuterated solvent (e.g., D2O, MeOD-d4).
-
NMR Data Acquisition: Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Processing and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The purification of this compound requires a systematic approach that takes into account its zwitterionic nature and the potential impurities from its synthesis. A combination of recrystallization and chromatographic techniques, guided by careful analytical monitoring, can yield material of high purity suitable for demanding applications in pharmaceutical research and development. The protocols provided in this guide offer a solid foundation for developing a robust and efficient purification strategy.
References
- Pauli, G. F., et al. (2014). The Role of qNMR in the Quality Control of Natural Products. Planta Medica, 80(14), 1155-1167.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- National Institutes of Health. Purity by Absolute qNMR Instructions.
- Jaki, B., et al. (2018). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 147, 631-639.
- RSSL. qNMR: A powerful tool for purity determination.
- Agilent Technologies. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
- Journal of Pharmaceutical and Analytical Chemistry. analysis of amino acids by high performance liquid chromatography.
- Reddit. Isolation/purification of zwitterionic phospholipid.
- ResearchGate. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method.
- PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- PubMed Central. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.
- Reddit. Any tips for purification of two zwitterionic compounds?
- Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- YouTube. Recrystallization and Melting Point Analysis.
- Google Patents. Process for Preparation of Piperidine Carboxylic Acid.
- YouTube. How To Recrystallize A Solid.
- Florida A&M University. Lab Report Recrystallization.
- Google Patents. Process for the purification of piperidine.
- YouTube. Recrystallization Demonstrated by Mark Niemczyk, PhD.
- Google Patents. Purification of carboxylic acids by complexation with selective solvents.
Sources
Introduction: The Significance of the N-Isopropylpiperidine Scaffold
An In-Depth Guide to the Synthesis of 1-Isopropylpiperidine-4-carboxylic Acid for Medicinal Chemistry Applications
This compound (CAS 280771-97-3) is a heterocyclic building block of significant interest to researchers in drug discovery and development.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its ability to impart favorable physicochemical properties such as aqueous solubility while providing a rigid, three-dimensional framework for orienting functional groups.[3] The N-isopropyl group, in particular, can modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions.
This guide provides detailed application notes and protocols for the synthesis of this valuable intermediate. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles, the rationale for reagent selection, and the practical insights necessary for successful execution and optimization in a research setting. Two primary and robust synthetic strategies will be detailed: Reductive Amination and Direct N-Alkylation .
Strategic Overview: Pathways to N-Isopropylation
The synthesis of this compound can be approached via two principal pathways, each with distinct advantages depending on the available starting materials, scale, and sensitivity of functional groups. The choice between these methods is a critical first step in process design.
Caption: High-level overview of the two primary synthetic routes.
Protocol I: Reductive Amination
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds.[4] The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from a secondary amine and a ketone (acetone), followed by its immediate reduction to the tertiary amine. This one-pot procedure is often high-yielding and tolerates a wide range of functional groups.[5]
Principle and Rationale
The reaction begins with the nucleophilic attack of the secondary amine of the piperidine starting material on the carbonyl carbon of acetone. This is followed by dehydration to form a transient, electrophilic iminium ion. A hydride reducing agent, present in the same pot, then selectively reduces the C=N double bond to furnish the N-isopropyl group.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation.[6] It is a mild and selective reducing agent that does not readily reduce the starting ketone but is highly effective at reducing the protonated imine/iminium ion.[5] Its mildness obviates the need for precise pH control and allows the reaction to be performed as a single step. Alternative reductants like sodium borohydride (NaBH₄) can also be used, but since NaBH₄ can reduce the ketone, the imine formation must be allowed to complete before the reductant is added.[6][7]
Caption: Experimental workflow for the reductive amination route.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add ethyl piperidine-4-carboxylate (ethyl isonipecotate) (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5] Add acetone (1.5-2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) in portions. The addition may be slightly exothermic and cause gas evolution.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Transfer the biphasic mixture to a separatory funnel and extract the product into DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Ester Hydrolysis (Saponification): Dissolve the crude ester in a mixture of THF, methanol, and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Isolation: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and carefully acidify with 1M HCl to the isoelectric point (typically pH 4-5). The zwitterionic product should precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary: Reductive Amination Conditions
| Parameter | Condition A: Preferred | Condition B: Alternative | Rationale & Causality |
| Starting Material | Ethyl Piperidine-4-carboxylate | Methyl Piperidine-4-carboxylate | Ester group allows for purification of the intermediate before final hydrolysis. |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride | NaBH(OAc)₃ is milder and more selective for iminium ions, allowing a one-pot procedure. NaBH₄ requires a two-step addition as it can reduce acetone.[6] |
| Stoichiometry | 1.2 - 1.5 eq | 1.5 - 2.0 eq | A slight excess of the reducing agent ensures the reaction goes to completion. |
| Solvent | 1,2-Dichloroethane (DCE), DCM | Methanol (MeOH), Ethanol | Chlorinated solvents are standard for NaBH(OAc)₃.[6] Alcohols are used for NaBH₄ but require careful temperature control.[6] |
| Additive | Acetic Acid (optional) | None | For less reactive amines, catalytic acetic acid can accelerate iminium ion formation.[5] |
| Temperature | Room Temperature | 0 °C to Room Temperature | The reaction is typically efficient at ambient temperature. Lower temperatures may be needed with NaBH₄ to control reactivity. |
Protocol II: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach based on the nucleophilic substitution (Sɴ2) reaction between the piperidine nitrogen and an alkyl halide.[8] The success of this method hinges on the careful selection of a base and solvent to promote mono-alkylation and prevent the formation of the quaternary ammonium salt by-product.[9]
Principle and Rationale
The secondary amine of piperidine-4-carboxylic acid is deprotonated by a suitable base to increase its nucleophilicity. The resulting anion then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide and forming the C-N bond. A key challenge is that the desired tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation event (quaternization).
To mitigate this, a non-nucleophilic base is often used in a polar aprotic solvent like DMF or acetonitrile.[9][10] Using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is common as it is strong enough to deprotonate the amine but not so strong as to cause side reactions.[9][10] Slow addition of the alkylating agent can also help maintain a low concentration, favoring mono-alkylation.[9]
Caption: Key components of the direct N-alkylation reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq) and a finely powdered, anhydrous base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere.[9]
-
Alkylating Agent Addition: Slowly add the isopropyl halide (e.g., 2-bromopropane, 1.1-1.2 eq) to the stirred suspension at room temperature using a syringe pump if possible to ensure slow addition.[9]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) for 4-12 hours.[10] The optimal temperature will depend on the reactivity of the halide (I > Br > Cl).
-
Monitoring: Follow the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under high vacuum.
-
Purification: The crude product can often be purified by precipitation. Dissolve the residue in a minimal amount of hot ethanol or isopropanol and allow it to cool, or add a co-solvent like diethyl ether to induce crystallization. Alternatively, if impurities are present, purification may require reverse-phase chromatography due to the zwitterionic nature of the product.[11]
Data Summary: Direct N-Alkylation Conditions
| Parameter | Condition A: Standard | Condition B: Strong Base | Rationale & Causality |
| Alkylating Agent | 2-Bromopropane | 2-Iodopropane | Bromides offer a good balance of reactivity and cost. Iodides are more reactive but less stable and more expensive. |
| Base | K₂CO₃, Cs₂CO₃ | Sodium Hydride (NaH) | Carbonate bases are safer and easier to handle.[9][10] NaH is a very strong, non-nucleophilic base suitable for less reactive systems but requires strictly anhydrous conditions and careful handling.[9] |
| Stoichiometry | Base: 2.0-3.0 eqAlkyl Halide: 1.1-1.2 eq | Base: 1.1 eqAlkyl Halide: 1.1 eq | An excess of carbonate base also acts as an acid scavenger. A minimal excess of alkyl halide is used to reduce the risk of quaternization. |
| Solvent | DMF, Acetonitrile | THF, DMF | Polar aprotic solvents are ideal as they solvate the cation of the base and do not interfere with the Sɴ2 reaction.[9] |
| Temperature | 25 - 70 °C | 0 °C to Room Temperature | Higher temperatures may be needed for less reactive bromides. NaH reactions are often started at 0°C and allowed to warm. |
Conclusion and Field Insights
Both reductive amination and direct N-alkylation are robust and reliable methods for synthesizing this compound.
-
Reductive Amination is often the method of choice in modern drug discovery due to its mild conditions, excellent functional group tolerance, and the commercial availability of a wide array of aldehydes and ketones for creating diverse analogue libraries. The use of NaBH(OAc)₃ has made this a go-to one-pot reaction.
-
Direct N-Alkylation remains a powerful and cost-effective method, especially for large-scale synthesis where starting material costs are a key consideration. Its primary challenge is controlling the selectivity for mono-alkylation over quaternization, which requires careful optimization of reaction conditions.
The final purification of the zwitterionic product often relies on precipitation or crystallization by careful pH adjustment to the isoelectric point, which minimizes the need for costly column chromatography, an important consideration for process development.[11] The protocols and data presented here provide a validated starting point for any researcher aiming to incorporate this valuable building block into their synthetic programs.
References
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Mészáros, N., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(11), 9039-9054.[11]
- Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- Macmillan, S., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry.[12][13]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia.[3]
- Ranbaxy Laboratories Ltd. (2008). Process for Preparation of Piperidine Carboxylic Acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Aktiebolaget Bofors. (1960). Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides.
- De Smet, M., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias.[17][18]
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Gogoi, P., et al. (2014). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.[20]
- BenchChem. (2025). Application Note: Reductive Amination Protocol using tert-Butyl 4-formylpiperidine-1-carboxylate.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione.
- Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry.[7]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in medicinal chemistry.[1] Its widespread presence in a multitude of FDA-approved drugs and biologically active compounds has earned it the status of a "privileged scaffold".[1][2] This guide provides a technical exploration of the piperidine moiety's role in drug discovery, focusing on its influence on physicochemical properties, its application across diverse therapeutic areas, and the detailed protocols for its evaluation. We will examine specific case studies, present quantitative data, and visualize key biological and experimental processes to offer a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Physicochemical Advantage of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design is attributed to its unique combination of structural and physicochemical properties that enhance a molecule's "druggability".[1][3]
-
Basicity and Target Interaction : The nitrogen atom in the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[2][4] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues like aspartate and glutamate in target proteins. This feature is fundamental to the binding affinity of many piperidine-containing drugs.[1][4]
-
Conformational Flexibility : The sp³-hybridized carbon atoms grant the piperidine ring significant conformational flexibility, with the "chair" conformation being the most stable.[1] This adaptability allows the molecule to orient its substituents in either axial or equatorial positions to optimally fit within the binding pockets of diverse biological targets.[1][2] This conformational versatility is a key reason for its prevalence in drug design.[5]
-
Modulation of Physicochemical Properties : The piperidine scaffold provides a versatile framework for modulating a compound's lipophilicity and water solubility.[1] Strategic placement of substituents on the ring can fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, improving characteristics like blood-brain barrier penetration or metabolic stability.[3][6]
Application in Central Nervous System (CNS) Disorders
Piperidine derivatives are particularly prominent in the treatment of CNS disorders, targeting a wide array of enzymes, receptors, and transporters.[6] Their ability to be modified for optimal blood-brain barrier penetration makes them ideal for CNS-active drugs.[6]
Case Study: Donepezil for Alzheimer's Disease
Donepezil is a cornerstone medication for the symptomatic treatment of Alzheimer's disease.[7][8] It functions as a potent and selective reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. The piperidine moiety in Donepezil is crucial for its interaction with the AChE active site.[8]
Mechanism of Action: Acetylcholinesterase Inhibition
The benzyl-piperidine group of Donepezil provides strong binding to the catalytic site of AChE, interacting with key aromatic residues such as Trp84 and Phe330.[8] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.
Caption: Donepezil inhibits AChE, increasing ACh levels in the synapse.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric assay to screen for AChE inhibitors, a fundamental experiment in the discovery of drugs like Donepezil.[1] The assay measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme.
Materials
| Reagent | Concentration | Supplier |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.1 U/mL in Buffer | Sigma-Aldrich |
| Acetylthiocholine Iodide (ATCI) | 15 mM in dH₂O | Sigma-Aldrich |
| DTNB (Ellman's Reagent) | 3 mM in Buffer | Sigma-Aldrich |
| Phosphate Buffer (pH 8.0) | 0.1 M | In-house prep |
| Test Compound (e.g., Donepezil) | Stock in DMSO | BenchChem |
Step-by-Step Methodology
-
Preparation of Reagents : Prepare all solutions on the day of the experiment. The buffer is critical for maintaining optimal enzyme pH.
-
Assay Plate Setup : In a 96-well microplate, add the following to each well:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0).
-
20 µL of DTNB solution.
-
20 µL of the test compound solution at various concentrations (or DMSO for control).
-
20 µL of AChE solution.
-
-
Incubation : Mix gently and incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiation of Reaction : Add 20 µL of the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement : Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis :
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Application in Oncology
Piperidine moieties are frequently used in the construction of anticancer drugs.[7][8] Their structural properties allow them to serve as versatile scaffolds for designing enzyme inhibitors, receptor antagonists, and agents that disrupt critical signaling pathways in cancer cells.[2][9][10] Between 2017 and 2023, ten piperidine-containing anti-cancer drugs were approved by the USFDA.[2]
Case Study: Imatinib in Chronic Myeloid Leukemia (CML)
Imatinib, a revolutionary drug for CML, is a tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein. While its core is not a simple piperidine, it contains a prominent N-methylpiperazine group, a very close structural relative that shares key physicochemical properties. The piperazine/piperidine ring is crucial for the drug's solubility and ability to fit into the ATP-binding pocket of the kinase.
Structure-Activity Relationship (SAR) of Piperidine Derivatives in Cancer
The potency of piperidine-based anticancer agents is highly dependent on the substituents attached to the ring. Minor structural modifications can lead to significant changes in biological activity.
| Compound Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |
| Furan-pyrazole piperidines | Akt1 Kinase | Furan-pyrazole moiety at C4 | 0.02 - 5.3 | [11] |
| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [11] | ||
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30 | [11] |
| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (Hypopharyngeal) | Spirocyclic system | Better than Bleomycin | [7] |
This table demonstrates that the piperidine ring serves as a scaffold, where adding specific pharmacophores like furan-pyrazole or thiosemicarbazone directs the molecule to inhibit specific cancer targets like Akt1 or DHFR.[11]
Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol describes a standard method for evaluating the cytotoxic (cell-killing) effects of novel piperidine derivatives on cancer cell lines.
Caption: Workflow for assessing the cytotoxicity of test compounds.
Step-by-Step Methodology
-
Cell Seeding : Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the piperidine test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator. The duration is critical to observe the compound's effect on cell proliferation.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[12]
Application in Pain Management
The piperidine scaffold is a classic structural feature of many potent analgesics, most notably the opioids.[13] The structure of morphine, the archetypal opioid analgesic, contains a piperidine ring that is essential for its activity at the µ-opioid receptor.[13][14] Synthetic opioids like Fentanyl and Pethidine are also piperidine derivatives.[14]
Mechanism of Action: Opioid Receptor Agonism
Piperidine-based opioids act as agonists at opioid receptors, particularly the µ-opioid receptor (MOR), which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[13] The protonated nitrogen of the piperidine ring forms a critical ionic bond with an aspartate residue (Asp147) in the MOR binding pocket.[13] Activation of MORs leads to a cascade of intracellular events that reduce neuronal excitability and inhibit the transmission of pain signals.
Protocol: In Vivo Analgesic Evaluation (Tail-Flick Test)
This protocol is a standard thermal nociception assay used to evaluate the analgesic potential of new piperidine derivatives in rodents.[14] It measures the latency of an animal to withdraw its tail from a noxious heat source.
Materials
-
Male Wistar rats or Swiss albino mice (200-250g)
-
Tail-flick analgesia meter
-
Test compounds (piperidine derivatives)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Morphine, Pethidine)[14]
Step-by-Step Methodology
-
Acclimatization : Acclimatize the animals to the testing environment and handling for several days before the experiment to reduce stress-induced variability.
-
Baseline Latency : Determine the baseline tail-flick latency for each animal by placing its tail on the heat source of the analgesia meter. The time taken to flick the tail is recorded. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage. Animals with extreme baseline latencies are excluded.
-
Compound Administration : Administer the test compounds, vehicle, or standard drug to different groups of animals via a suitable route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency Measurement : Measure the tail-flick latency at several time points after administration (e.g., 30, 60, 90, 120, and 180 minutes).[14]
-
Data Analysis :
-
The analgesic effect is often expressed as the Maximum Possible Analgesic Percentage (%MPA).
-
%MPA = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100
-
Compare the %MPA of the test compound groups with the vehicle and standard drug groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in latency indicates an analgesic effect.
-
Conclusion
The piperidine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and contributing significantly to the development of effective therapies for a wide range of diseases.[1][4] Its favorable physicochemical properties, including its basicity and conformational flexibility, allow for the fine-tuning of molecular interactions with diverse biological targets.[1][15] The protocols and application notes provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel piperidine-based therapeutics. As drug discovery continues to evolve, the privileged piperidine scaffold will undoubtedly remain a critical tool in the armamentarium of medicinal chemists.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Abdelshaheed, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- BenchChem. (2025). .
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- BenchChem. (2025). The Piperidine Moiety: A Privileged Scaffold in Modern Pharmacology.
- BenchChem. (2025). Introduction to the role of piperidine scaffolds in medicinal chemistry.
- BenchChem. (2025). Piperidine Analogs in Central Nervous System Research: A Technical Guide.
- BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Jansa, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed.
- Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
- Bashir, R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
- BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.
- de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
1-Isopropylpiperidine-4-carboxylic acid in the synthesis of novel compounds
Application Notes & Protocols
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing ligands that interact with high specificity and affinity to biological targets.[1]
Within this class of compounds, 1-Isopropylpiperidine-4-carboxylic acid (CAS: 280771-97-3) emerges as a particularly versatile synthetic intermediate.[3][4] This molecule uniquely combines two critical functional handles:
-
A tertiary amine (the N-isopropyl group), which imparts specific steric and electronic properties and can serve as a key pharmacophoric feature, often influencing metabolic stability and receptor interaction.
-
A carboxylic acid group, which provides a robust and reliable point for chemical modification, most commonly through the formation of amide bonds.[5][6]
The presence of the carboxylic acid is particularly significant. While it is a crucial functionality in many drugs for target interaction, its inherent properties can sometimes lead to poor pharmacokinetic profiles.[5][6] Therefore, its conversion into more complex functionalities, such as amides, is a fundamental strategy in drug discovery to modulate properties like cell permeability, metabolic stability, and target engagement. This document provides detailed protocols and expert insights into leveraging this compound for the synthesis of novel amide-based compounds.
| Compound Profile | |
| IUPAC Name | 1-(Propan-2-yl)piperidine-4-carboxylic acid |
| CAS Number | 280771-97-3[3][4] |
| Molecular Formula | C₉H₁₇NO₂[3][7] |
| Molecular Weight | 171.24 g/mol [3][7] |
| Appearance | White crystalline powder[4] |
Core Chemistry: The Amide Bond Formation
The direct coupling of a carboxylic acid and an amine to form an amide bond is generally inefficient due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[8] The central strategy in modern organic synthesis is, therefore, the in situ activation of the carboxylic acid to create a highly electrophilic intermediate that readily reacts with the amine nucleophile.[8][9]
This activation is typically achieved using "coupling reagents." The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of other sensitive functional groups, and the desired reaction conditions.
Caption: General workflow for amide bond formation.
Application Protocols: Synthesizing a Novel Compound Library
The following protocols detail two robust and widely adopted methods for coupling this compound with primary or secondary amines.
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic carbodiimide-based method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid.[10][11] 1-Hydroxybenzotriazole (HOBt) is added as an auxiliary reagent to suppress side reactions and minimize racemization by forming a more reactive and stable HOBt-ester intermediate.
Caption: Step-by-step workflow for EDC/HOBt mediated coupling.
Materials & Reagents:
| Reagent | M.W. | Equivalents |
| This compound | 171.24 | 1.0 |
| Amine (R-NH₂) | - | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 |
| Anhydrous DCM or DMF | - | - |
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C. Causality Note: Cooling is crucial to control the initial exothermic reaction upon adding the carbodiimide, preventing degradation of the activated species and minimizing side products.
-
Activation: Add EDC·HCl (1.2 eq) to the cold solution in small portions over 5 minutes. The solution may become cloudy.
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the reaction mixture. The base neutralizes the HCl salt of EDC and drives the reaction forward.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.
-
Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Methanol in DCM) to yield the pure amide product.
Protocol 2: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent. It is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[11][12][13]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. scbt.com [scbt.com]
- 4. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Scale-Up Synthesis of 1-Isopropylpiperidine-4-carboxylic Acid
Introduction: The Significance of N-Alkylated Piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[3] Among the myriad of piperidine derivatives, N-substituted piperidine-4-carboxylic acids are of particular interest. The nitrogen atom's substitution is a key strategy to modulate pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles.[4]
1-Isopropylpiperidine-4-carboxylic acid, the subject of this guide, is a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The isopropyl group at the nitrogen atom can significantly influence the molecule's lipophilicity and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this important intermediate, focusing on a robust and efficient reductive amination pathway.
Synthetic Strategy: Reductive Amination as the Optimal Pathway for Scale-Up
For the large-scale synthesis of this compound, a one-pot reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with acetone is the most industrially viable and efficient method.[5] This strategy is advantageous as it combines the imine formation and reduction steps into a single operation, which minimizes processing time, reduces solvent waste, and simplifies the overall workflow.
The chosen starting materials, piperidine-4-carboxylic acid and acetone, are readily available and cost-effective bulk chemicals. Acetone serves as both the isopropyl source and a solvent, further streamlining the process. For the reduction of the in-situ formed iminium intermediate, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective reagent that is particularly effective for reductive aminations and is safer to handle on a large scale compared to other hydrides like sodium cyanoborohydride.[5][6] Furthermore, its compatibility with non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) makes it ideal for this synthesis, as these solvents are suitable for large-scale operations.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment, adhering to all necessary safety precautions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Piperidine-4-carboxylic acid | 498-94-2 | 129.16 g/mol | 100.0 g | 0.774 mol |
| Acetone | 67-64-1 | 58.08 g/mol | 500 mL | - |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | 246.0 g | 1.161 mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 1.5 L | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~1 L | - |
| 1M Hydrochloric Acid (aq.) | - | - | As needed | - |
| Isopropanol | 67-63-0 | 60.10 g/mol | For recrystallization | - |
| Water | 7732-18-5 | 18.02 g/mol | For recrystallization | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 3 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add piperidine-4-carboxylic acid (100.0 g, 0.774 mol).
-
Add dichloromethane (1.0 L) and acetone (500 mL).
-
Stir the resulting suspension at room temperature (20-25 °C) to ensure good mixing.
-
-
Reductive Amination:
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add sodium triacetoxyborohydride (246.0 g, 1.161 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture again to 0-5 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (~1 L) until gas evolution ceases. Caution: This should be done slowly to control the effervescence.
-
Adjust the pH of the aqueous layer to approximately 5-6 with 1M hydrochloric acid. This is the isoelectric point for many amino acids, which will aid in the subsequent purification.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of isopropanol and water is a suitable solvent system.
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Slowly add water until the solution becomes cloudy.
-
Heat the mixture again until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified product by filtration, wash with a small amount of cold isopropanol/water (1:1), and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: 75-85%
Safety Considerations
-
Piperidine-4-carboxylic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[4][8]
-
Sodium triacetoxyborohydride: In contact with water, it releases flammable gases. It causes serious eye damage and skin irritation.[1][2][9] Handle in a dry, inert atmosphere.
-
Dichloromethane: Suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated area.
Diagram of Key Transformation
Caption: Reductive amination of piperidine-4-carboxylic acid.
Conclusion
The protocol detailed in this application note presents a robust, scalable, and economically viable method for the synthesis of this compound. By employing a one-pot reductive amination strategy with readily available starting materials and a selective reducing agent, this process is well-suited for industrial production. The provided guidelines on reaction conditions, work-up, purification, and safety are intended to enable researchers and drug development professionals to confidently implement and adapt this synthesis for their specific needs.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Labkem. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.
- AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Royal Society of Chemistry. (2024). Green Chemistry.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Google Patents. (n.d.). WO 2016/071792 A1.
- ResearchGate. (n.d.). Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Myers, A. (n.d.). Chem 115 - Reductive Amination.
- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
- National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Google Patents. (n.d.). United States Patent Office.
- Google Patents. (n.d.). United States Patent.
- National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
- National Institutes of Health. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Application Note: Determination of the Solubility Profile of 1-Isopropylpiperidine-4-carboxylic Acid
For Inquiries, Contact: [email protected]
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 1-Isopropylpiperidine-4-carboxylic acid (CAS No. 280771-97-3) in various solvents. Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation development, and route of administration. This application note outlines the theoretical considerations, predicted solubility based on the compound's structure, and a detailed experimental protocol for accurate solubility determination.
Introduction to this compound and its Pharmaceutical Relevance
This compound, also known as N-isopropylnipecotic acid, is a piperidine-based carboxylic acid derivative.[1][2][3][] Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The structural features of this compound—a tertiary amine and a carboxylic acid—suggest its potential as a zwitterionic compound, which can significantly impact its solubility in aqueous and organic media.
Understanding the solubility of this compound is paramount for:
-
Early-Stage Drug Discovery: Assessing its suitability for biological screening and preliminary formulation.
-
Preformulation Studies: Selecting appropriate solvent systems for crystallization, purification, and dosage form development.
-
Pharmacokinetic Profiling: Predicting its absorption and distribution characteristics in vivo.
Physicochemical Properties and Predicted Solubility
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 280771-97-3 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2][][5] |
| Molecular Weight | 171.24 g/mol | [1][2][][5] |
| Appearance | White crystalline powder | [3] |
| pKa (acidic) | 4.04 ± 0.20 | [1] |
| Calculated logP | -1.2 | [5] |
| Boiling Point | 272 °C | [1] |
| Density | 1.057 g/cm³ | [1] |
The presence of both a basic tertiary amine and an acidic carboxylic acid group, along with a low calculated logP, suggests that this compound is likely to exhibit good solubility in polar protic solvents, particularly water, where it can form salts and hydrogen bonds. Its solubility in nonpolar solvents is expected to be limited. The pKa value indicates that the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.
Predicted Solubility Profile (Qualitative)
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding and salt formation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; mismatch in polarity. |
| Aqueous Buffers | pH 2 (e.g., 0.01 N HCl), pH 7.4 (e.g., PBS), pH 10 (e.g., Carbonate buffer) | pH-dependent | At low pH, the amine is protonated (cationic form). At high pH, the carboxylic acid is deprotonated (anionic form). Near the isoelectric point, the zwitterionic form may have lower solubility. |
Experimental Workflow for Solubility Determination
The following diagram illustrates a robust workflow for determining the solubility of this compound. This process ensures accuracy and reproducibility.
Figure 1: Experimental workflow for solubility determination.
Detailed Protocol: Isothermal Shake-Flask Method
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (e.g., deionized water, methanol, acetonitrile, hexane) of HPLC grade or higher
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or a mobile phase component) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent.
-
Securely cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A preliminary time-course study is recommended, but 24 to 48 hours is typical.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles. Expert Tip: Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.
-
-
Sample Analysis by HPLC:
-
Develop a suitable HPLC method to quantify the concentration of this compound. The method should provide a sharp, well-resolved peak for the analyte.
-
Inject the prepared calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.99.
-
Inject the filtered supernatant samples (appropriately diluted if necessary) into the HPLC system.
-
-
Data Analysis and Calculation:
-
Determine the concentration of this compound in the supernatant samples by interpolating their peak areas from the calibration curve.
-
The calculated concentration represents the equilibrium solubility of the compound in that specific solvent at the experimental temperature. Report the results in appropriate units (e.g., mg/mL or µg/mL).
-
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the generated solubility data, the following self-validating checks should be incorporated into the protocol:
-
Visual Confirmation of Excess Solid: Before and after the equilibration period, visually confirm the presence of undissolved solid in each vial. This ensures that the solution was indeed saturated.
-
Mass Balance (Optional but Recommended): After separating the supernatant, the remaining solid can be dried and weighed to confirm that a significant amount of the initial compound did not degrade or transform.
-
Multiple Time Points: For a rigorous study, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should plateau at equilibrium.
-
Use of Calibrated Equipment: All balances, pipettes, and temperature-controlled units must be regularly calibrated to ensure accuracy.
Conclusion
This application note provides a framework for the systematic determination of the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a robust experimental protocol, researchers can generate reliable solubility data. This information is critical for advancing the development of new chemical entities from the laboratory to clinical applications.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484187, this compound.
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Calgary. (2023). Solubility of Organic Compounds.
- ResearchGate. (2015). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.
Sources
Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Moiety in 1-Isopropylpiperidine-4-carboxylic Acid
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Its conformational rigidity and basic nitrogen atom allow for precise three-dimensional positioning of substituents to optimize interactions with biological targets. 1-Isopropylpiperidine-4-carboxylic acid is a particularly valuable building block, offering a tertiary amine and a carboxylic acid group as distinct points for chemical modification. The N-isopropyl group provides steric bulk and modulates the basicity of the piperidine nitrogen, while the carboxylic acid at the C4 position serves as a versatile handle for diversification.
Functionalization of this carboxylic acid group into amides, esters, and alcohols unlocks a vast chemical space, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[1][3] This guide provides a detailed examination of the core chemical strategies, underlying mechanisms, and field-tested protocols for transforming the carboxylic acid group of this compound, empowering researchers to efficiently generate novel molecular entities.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[4] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4][6] This is achieved using coupling reagents.
Scientific Principle: Carboxylic Acid Activation
Coupling reagents react with the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily displaced by the amine to form the desired amide bond, regenerating the coupling agent in a modified form. The most common classes of coupling reagents are carbodiimides and uronium/aminium salts.
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] While effective, this intermediate can be prone to side reactions, including racemization if the alpha-carbon is chiral. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine, minimizing side reactions.[7]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents, pre-activated with an HOBt or HOAt moiety, provide high coupling efficiency and are often preferred for their speed and reduced side reactions.[6][8]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general and robust method for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, and HOBt as an additive.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)[8][9]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for neutralizing the HCl salt of EDC and the acid formed during the reaction.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Advantages | Disadvantages |
| EDC·HCl | HOBt, Oxyma | DIPEA, TEA | DCM, DMF | Water-soluble urea byproduct is easily removed during aqueous workup.[7] | Can lead to racemization without additives. |
| DCC | HOBt | DIPEA, TEA | DCM, CH₃CN | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[7] |
| HATU | None needed | DIPEA, Collidine | DMF, NMP | Very fast and highly efficient, especially for sterically hindered couplings. | More expensive; can form a guanidinium byproduct with the amine if addition order is not controlled. |
| T3P® | None needed | Pyridine, TEA | EtOAc, THF | High yielding; byproducts are water-soluble. | Often requires slightly elevated temperatures. |
Visualization: Amide Coupling Workflow
Caption: General workflow for EDC/HOBt mediated amide bond formation.
Esterification: Accessing Ester Derivatives
Esterification provides another critical route for functionalizing the carboxylic acid. The Fischer-Speier esterification is a classic, acid-catalyzed method that is particularly effective for preparing simple alkyl esters.[10][11]
Scientific Principle: Fischer-Speier Esterification
The Fischer esterification is an equilibrium reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[12] The mechanism involves several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[12][13]
-
Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: Water is eliminated, and a subsequent deprotonation yields the ester and regenerates the acid catalyst.[13]
Because the reaction is reversible, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[10][12]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes the synthesis of the methyl or ethyl ester of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol or Ethanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount, ~5 mol%)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
An appropriate organic solvent for extraction (e.g., Ethyl Acetate, DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 2-10 hours.[10] The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the remaining residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude ester can be purified by flash column chromatography if necessary.
Data Presentation: Fischer Esterification Parameters
| Alcohol | Catalyst | Temperature | Key Consideration |
| Methanol | H₂SO₄, TsOH | Reflux (~65 °C) | Use as solvent to drive equilibrium. |
| Ethanol | H₂SO₄, TsOH | Reflux (~78 °C) | Use as solvent to drive equilibrium. |
| Isopropanol | H₂SO₄, TsOH | Reflux (~82 °C) | Reaction may be slower than with primary alcohols. |
| Benzyl Alcohol | TsOH | Reflux with Dean-Stark | Requires a non-polar co-solvent (e.g., Toluene) to azeotropically remove water.[10] |
Visualization: Fischer Esterification Mechanism
Caption: Key mechanistic steps of acid-catalyzed Fischer esterification.
Reduction to Primary Alcohol
The complete reduction of the carboxylic acid group to a primary alcohol (R-COOH → R-CH₂OH) is a fundamental transformation that introduces a hydroxyl group, a key site for further functionalization (e.g., etherification, oxidation). This reduction requires powerful hydride-donating reagents.
Scientific Principle: Hydride Reduction
Carboxylic acids are relatively resistant to reduction. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are necessary to achieve this conversion.[14] Milder reagents such as Sodium Borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids, primarily because the initial acid-base reaction forms a resonance-stabilized carboxylate anion, which is highly deactivated towards nucleophilic attack.[15][16]
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent.[17] The reaction mechanism begins with the deprotonation of the carboxylic acid by the basic hydride, followed by coordination of aluminum to the carbonyl, which activates it for subsequent hydride attacks. An aldehyde is formed as an intermediate but is immediately reduced to the primary alcohol.[15][16] An acidic workup is required to protonate the final aluminum alkoxide complex.[15]
-
Borane (BH₃·THF or BH₃·SMe₂): Borane is another effective reagent and is often considered more chemoselective than LiAlH₄, as it typically does not reduce esters or amides as readily under the same conditions.[17][18]
Experimental Protocol: LiAlH₄ Reduction
CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and other protic sources. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar).[16]
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% Aqueous NaOH solution
-
Ethyl Acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry, three-neck round-bottom flask equipped with a dropping funnel and an inert gas inlet, add LiAlH₄ (2.0-3.0 eq).
-
Add anhydrous THF via syringe to create a suspension (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel.
-
Add the carboxylic acid solution dropwise to the stirring LiAlH₄ suspension at 0 °C. Control the addition rate to manage gas evolution (H₂).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Perform the following steps with extreme caution behind a blast shield. Slowly and sequentially add dropwise:
-
'X' mL of Water (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of Water
-
-
A granular white precipitate of aluminum salts should form. Allow the mixture to stir vigorously for 30 minutes until the slurry is easily stirrable.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrate, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography if needed.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Stoichiometry | Solvent | Selectivity | Safety/Work-up |
| LiAlH₄ | 2-3 eq. | THF, Et₂O | Low; reduces most carbonyls and epoxides. | Highly reactive with water; requires careful quenching.[16] |
| BH₃·THF | 2-3 eq. | THF | High; selectively reduces carboxylic acids over esters.[17] | Safer than LiAlH₄ but still water-sensitive. Workup typically involves quenching with methanol. |
Visualization: LiAlH₄ Reduction Pathway
Caption: Simplified pathway for the reduction of a carboxylic acid using LiAlH₄.
Conclusion
The carboxylic acid of this compound is a robust and versatile functional group that provides a gateway to three fundamental classes of derivatives: amides, esters, and alcohols. Amide formation via modern coupling reagents offers a reliable method for exploring SAR by varying amine inputs. Fischer esterification remains a straightforward and economical method for producing simple esters. Finally, reduction with powerful hydrides like LiAlH₄ yields the corresponding primary alcohol, opening up further avenues for chemical modification. Mastery of these protocols enables researchers and drug development professionals to efficiently synthesize diverse libraries of piperidine-based compounds, accelerating the discovery of novel therapeutics.
References
- Chemistry Steps. Reduction of Carboxylic Acids. [Link]
- Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]
- Wikipedia.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Khan Academy. Reduction of carboxylic acids (video). [Link]
- Chemguide. esterification - alcohols and carboxylic acids. [Link]
- Chemguide. reduction of carboxylic acids. [Link]
- University of Calgary. Ch27 : Peptide synthesis. [Link]
- Chemistry Steps.
- Aapptec Peptides. Coupling Reagents. [Link]
- Chemistry LibreTexts. 25.8: Peptide Synthesis. [Link]
- Energy → Sustainability Directory.
- Fisher Scientific. Amide Synthesis. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- MDPI.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
- Master Organic Chemistry.
- NIH National Center for Biotechnology Information. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
- Organic Chemistry Portal.
- NIH National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- Organic Chemistry Data. Acid to Alcohol - Common Conditions. [Link]
- Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]
- Chemistry LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 15. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 18. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Isopropylpiperidine-4-carboxylic Acid Synthesis
Introduction: This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1-Isopropylpiperidine-4-carboxylic acid. This compound, a valuable building block in pharmaceutical development, presents unique synthetic and purification challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and optimize your reaction yields. Our approach is grounded in mechanistic principles to empower users to make informed decisions during their experiments.
Synthetic Strategies: An Overview
The synthesis of this compound is most commonly achieved via two primary routes:
-
Reductive Amination: This is often the preferred method, reacting piperidine-4-carboxylic acid (isonipecotic acid) with acetone in the presence of a selective reducing agent. It is a convergent and generally high-yielding approach.
-
Direct N-Alkylation: This involves the reaction of piperidine-4-carboxylic acid (or its ester derivative) with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in the presence of a base. This route can be complicated by over-alkylation and may require protection of the carboxylic acid group.[1][2]
This guide will focus primarily on optimizing the Reductive Amination pathway due to its superior control and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
Reductive amination of piperidine-4-carboxylic acid with acetone is the most robust and widely recommended method. This one-pot reaction typically proceeds under mild conditions and offers high selectivity, minimizing the formation of complex side products that can arise from direct alkylation techniques.[3] The use of a selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial for success.
Q2: Why is reductive amination preferred over direct N-alkylation with a reagent like 2-bromopropane?
Direct N-alkylation of secondary amines like piperidine is notoriously difficult to control and can lead to the formation of a quaternary ammonium salt as a significant byproduct.[4][5] This occurs when the desired tertiary amine product reacts further with the alkylating agent. Reductive amination avoids this issue entirely as the reaction stops cleanly at the tertiary amine stage. Furthermore, direct alkylation often requires a base that can lead to solubility issues and more complex workups.[2]
Q3: Is it necessary to protect the carboxylic acid group before the reaction?
For the reductive amination pathway, protection of the carboxylic acid is generally not required. The reaction is typically run under mildly acidic to neutral conditions where the carboxylic acid is protonated and relatively unreactive towards the hydride reagent. However, for direct N-alkylation, protecting the acid as an ester (e.g., methyl or ethyl ester) is highly recommended.[1] This prevents the acidic proton from interfering with the base used in the alkylation step and improves the solubility of the starting material in organic solvents.
Q4: What are the critical safety precautions for this synthesis?
-
Hydride Reagents: Reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are toxic and should be handled in a well-ventilated fume hood. They can release flammable hydrogen gas upon contact with strong acids or water. NaBH₃CN can release highly toxic hydrogen cyanide gas under acidic conditions.[4]
-
Solvents: Use appropriate anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the hydride reagent.
-
Workup: The quenching of the reaction should be performed slowly and carefully, especially at a larger scale, to control gas evolution.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis of the reaction mixture shows a large amount of unreacted piperidine-4-carboxylic acid and no significant product formation.
| Potential Cause | Explanation & Solution |
| 1. Inefficient Imine/Enamine Formation | The reaction's first step is the condensation of the amine and acetone to form an iminium intermediate. This is a critical equilibrium step.[4] Solution: Pre-stir the piperidine-4-carboxylic acid and acetone together for 30-60 minutes before adding the reducing agent. This allows the iminium concentration to build, favoring the desired reaction pathway. |
| 2. Incorrect Reaction pH | The pH is a delicate balance. The reaction needs to be mildly acidic (typically pH 4-6) to catalyze imine formation. If the pH is too low, the amine starting material becomes fully protonated and non-nucleophilic. If it is too high, imine formation is slow, and the reducing agent may be unstable.[4] Solution: Use a weak acid like acetic acid as a co-solvent or catalyst. Monitor the pH and adjust if necessary. |
| 3. Deactivated Reducing Agent | Hydride reagents are sensitive to moisture. The use of wet solvents or exposure to atmospheric humidity can decompose the reagent, rendering it ineffective. Solution: Use anhydrous solvents (e.g., dry DCM, THF, or DCE). Ensure your glassware is flame-dried or oven-dried and run the reaction under an inert atmosphere (N₂ or Ar). |
| 4. Insufficient Reaction Time or Temperature | While the reaction often proceeds efficiently at room temperature, steric hindrance or lower reactivity of specific batches of reagents can slow it down. Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is stalled, consider gentle heating (e.g., to 40 °C) or allowing it to stir for a longer period (e.g., 24 hours). |
Problem 2: Acetone Starting Material is Reduced
Symptom: A significant byproduct corresponding to the mass of isopropanol is detected, and acetone is consumed faster than the amine starting material.
| Potential Cause | Explanation & Solution |
| 1. Non-Selective Reducing Agent | A strong, non-selective reducing agent like sodium borohydride (NaBH₄) will readily reduce the acetone carbonyl group, competing with the desired reductive amination pathway.[4] Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination because it is less reactive towards ketones and aldehydes but highly effective at reducing the iminium intermediate.[4] |
| 2. Premature Addition of Reducing Agent | If the reducing agent is added before a sufficient concentration of the iminium intermediate has formed, it is more likely to react with the more abundant acetone. Solution: As described in Problem 1, always pre-stir the amine and ketone for 30-60 minutes to allow for imine formation before introducing the hydride reagent. |
Problem 3: Difficult Product Purification
Symptom: The product is challenging to extract from the aqueous phase, forms stable emulsions during workup, or streaks badly on silica gel chromatography columns.
| Potential Cause | Explanation & Solution |
| 1. Zwitterionic Nature of the Product | The product contains both a basic tertiary amine and an acidic carboxylic acid. At neutral pH, it exists as a zwitterion (internal salt), which is highly polar and water-soluble, making extraction into organic solvents very difficult. Solution: Carefully control the pH during the workup. To extract into an organic solvent, the aqueous layer must be made basic (pH > 10) with a base like NaOH or K₂CO₃. This deprotonates the ammonium group, yielding the free amine which is less polar.[1] Conversely, to precipitate the product from water, the pH should be adjusted to its isoelectric point (pI), which will be near neutral. |
| 2. Incorrect pH for Extraction | Attempting to extract the product at an acidic or neutral pH will result in poor recovery in the organic layer. Solution: After quenching the reaction, adjust the aqueous layer to a pH of 10-12 before performing extractions with a solvent like dichloromethane or ethyl acetate. |
| 3. Unsuitable Purification Method | Due to its polarity and basicity, this compound may not behave well on standard silica gel chromatography. Solution: Avoid silica gel chromatography if possible. The most effective purification methods are typically recrystallization or acid-base extraction.[6][7] If chromatography is necessary, consider using a different stationary phase like alumina or a C18 reverse-phase column. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound starting from piperidine-4-carboxylic acid and acetone.
Reaction Scheme:
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |
| Piperidine-4-carboxylic acid | 129.16 | 1.0 | 1.29 g |
| Acetone | 58.08 | 3.0 | 2.18 mL (1.74 g) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.18 g |
| Acetic Acid (Glacial) | 60.05 | ~2.0 | 1.15 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and glacial acetic acid (1.15 mL, 20.0 mmol). Stir until the solids are fully suspended.
-
Imine Formation: Add acetone (2.18 mL, 30.0 mmol) to the suspension. Stir the mixture at room temperature for 45 minutes under a nitrogen atmosphere.
-
Reduction: In one portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Note: The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by LC-MS or TLC (staining with ninhydrin can be used to track the consumption of the secondary amine starting material). The reaction is typically complete within 4-12 hours.
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath. Slowly and carefully add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Stir until gas evolution ceases.
-
Workup & Purification: Proceed to Protocol 2 for purification.
Protocol 2: Purification via pH-Controlled Liquid-Liquid Extraction
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. The layers may not separate cleanly due to the zwitterionic nature of the product at this pH.
-
Acidification & Wash: Add 1M HCl until the aqueous layer reaches a pH of ~2. This will protonate the product and any remaining starting material, moving them into the aqueous phase. Separate the layers and discard the organic (DCM) layer. Wash the aqueous layer with 2 x 30 mL of DCM to remove any non-polar impurities.
-
Basification & Extraction: Cool the aqueous layer in an ice bath and slowly add 6M NaOH until the pH reaches 11-12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization (Protocol 3).
Visualizations
Experimental Workflow Diagram
Caption: Reductive amination synthesis workflow.
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). RSC Medicinal Chemistry.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2008). Molecules.
- Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
- This compound. (n.d.). PubChem.
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (2002). Organic Syntheses.
- A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science.
- One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (2020). Lirias.
- One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (2020). Green Chemistry.
- Reductive Amination | Synthesis of Amines. (2023). YouTube.
- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2014). Organic & Biomolecular Chemistry.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2019). The Journal of Organic Chemistry.
- Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2014). ResearchGate.
- How can I purify carboxylic acid? (2013). ResearchGate.
- Process for purification of carboxylic acids. (1995). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Isopropylpiperidine-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 1-Isopropylpiperidine-4-carboxylic acid (CAS 280771-97-3)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Overview of Synthetic Routes
The synthesis of this compound typically proceeds via two primary pathways. Understanding your chosen route is the first step in effective troubleshooting.
-
Route A: N-Alkylation of a Piperidine-4-carboxylate Precursor. This is a widely used method that involves the direct alkylation of a piperidine precursor, such as ethyl isonipecotate (ethyl 4-piperidinecarboxylate)[4][5], with an isopropylating agent (e.g., 2-bromopropane), followed by the hydrolysis of the ester to yield the final carboxylic acid.
-
Route B: Reductive Amination. This pathway involves the reaction of a 4-piperidone derivative with acetone in the presence of a reducing agent.[6] If starting with N-Boc-4-piperidone, a subsequent deprotection step is required before N-isopropylation.[7][8] This method is a powerful way to form the C-N bond.[9]
Each route has a unique impurity profile that can arise from starting materials, side-reactions, or incomplete conversion.
Impurity Formation Pathways
This diagram illustrates the primary synthesis route (N-alkylation) and highlights the key stages where common impurities are generated.
Caption: Synthetic pathway and key impurity formation points.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Section 1: N-Alkylation Route Issues
Question 1: My N-alkylation reaction is slow, incomplete, or has a low yield. What are the common causes?
Answer: This is a frequent issue stemming from several factors:
-
Insufficient Basicity: The reaction between piperidine and an alkyl halide generates an acid (e.g., HBr) which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[10]
-
Poor Leaving Group: The reactivity of your isopropylating agent is critical.
-
Solution: If you are using 2-chloropropane, consider switching to the more reactive 2-bromopropane or 2-iodopropane to accelerate the reaction.[10]
-
-
Solvent Choice: The solvent polarity can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like DMF or acetonitrile are generally effective for N-alkylation.[11] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Question 2: I've isolated my product, but I see an unexpected peak in the mass spectrum with a higher mass, and my NMR is complex. What is it?
Answer: You are likely observing the formation of a quaternary ammonium salt . This is a common byproduct of over-alkylation, where the desired tertiary amine product reacts with another molecule of the alkylating agent.[12]
-
Cause: This occurs when using an excess of a highly reactive alkylating agent, elevated temperatures, or high concentrations.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use the piperidine precursor as the limiting reagent and add the alkylating agent slowly to the reaction mixture, possibly via a syringe pump.[11][12]
-
Use a Hindered Base: Employ a non-nucleophilic, hindered base like DIPEA to scavenge acid without competing in the alkylation.[12]
-
Lower the Temperature: Running the reaction at room temperature or even 0 °C can often prevent over-alkylation.
-
-
Purification: Quaternary salts are highly polar and often water-soluble. An acidic wash can help separate the desired tertiary amine (which will be protonated and move to the aqueous layer) from neutral impurities. The aqueous layer can then be basified and the product re-extracted.[12]
Question 3: After hydrolysis, my final product is contaminated with the ethyl ester starting material. How can I improve the hydrolysis and purification?
Answer: Incomplete hydrolysis is a common problem, especially with sterically hindered esters.
-
Improving the Reaction:
-
Increase Reaction Time/Temperature: Simply extending the reaction time or carefully increasing the temperature can often drive the hydrolysis to completion.
-
Change Reagents: If using NaOH/water/ethanol, consider switching to a stronger system like LiOH in a THF/water mixture, which is often more effective for hindered esters.
-
-
Purification Strategy:
-
Acid-Base Extraction: The most effective way to separate the acidic product from the neutral/basic ester impurity is through extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous base (e.g., NaHCO₃). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt. The unreacted ester will remain in the organic layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) to pH ~5-6, causing the pure product to precipitate or be extracted back into an organic solvent.[13]
-
Section 2: Reductive Amination Route Issues
Question 4: My reductive amination reaction between 4-piperidone and acetone is not working or the yield is very low. What should I check?
Answer: Low yields in reductive amination are frequently traced back to two key areas: imine formation and the reducing agent.[12]
-
Inefficient Imine Formation: The initial condensation to form the imine/iminium ion is a critical equilibrium step.[8]
-
pH is Critical: The reaction requires a mildly acidic pH (typically 4-6) to facilitate imine formation without protonating the starting amine into a non-nucleophilic state.[8][12] A catalytic amount of acetic acid is often added to maintain this range.[8]
-
Water Removal: This is a condensation reaction that produces water. The equilibrium can be shifted by adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water azeotropically.[12]
-
-
Inactive Reducing Agent: Reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive.
-
Solution: Use a fresh bottle of the reducing agent that has been stored properly in a desiccator.[12]
-
-
Side Reaction: A common side reaction is the direct reduction of the starting ketone (4-piperidone) to the corresponding alcohol (4-hydroxypiperidine).[8]
Section 3: General Purification & Analysis
Question 5: What is a reliable method for purifying the final product and assessing its purity?
Answer: A combination of extraction, crystallization, and chromatography is typically employed.
-
Purification:
-
Acid-Base Extraction: As detailed in Question 3, this is highly effective for isolating the amphoteric product.
-
Crystallization: The final product, often as a hydrochloride salt, can be purified by crystallization from solvent systems like ethanol/ether or isopropanol/water.
-
Chromatography: For stubborn impurities, column chromatography can be used. Since the product is a base, it can streak on silica gel. To prevent this, pre-treat the silica gel with a solvent containing a small amount of a volatile base like triethylamine (~1-2%), or use a more neutral stationary phase like alumina.[12]
-
-
Purity Analysis:
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA) is a good starting point.[14] This will separate impurities and the mass spectrometer will help in their identification.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities if they are present in sufficient quantities (>1-5%).
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used, particularly for identifying volatile impurities or starting materials.[15]
-
Summary of Common Impurities
| Impurity Name | Likely Origin | Analytical Signature (¹H NMR / MS) |
| Ethyl Isonipecotate | Incomplete N-alkylation reaction. | ¹H NMR: Shows characteristic ethyl ester signals (~4.1 ppm quartet, ~1.2 ppm triplet). MS: m/z peak corresponding to the starting material (e.g., 157.21 for the free base).[4][5] |
| Ethyl 1-isopropylpiperidine-4-carboxylate | Incomplete hydrolysis of the ester intermediate. | ¹H NMR: Shows both isopropyl and ethyl ester signals. MS: m/z peak corresponding to the ester product. |
| Quaternary Ammonium Salt | Over-alkylation of the desired tertiary amine product.[12] | ¹H NMR: Complex spectrum, often with downfield shifts for protons adjacent to the positive nitrogen. MS: Higher m/z peak corresponding to the addition of another isopropyl group. |
| 4-Hydroxy-1-isopropylpiperidine | Reduction of the ketone starting material in the reductive amination route.[8] | ¹H NMR: Absence of the carboxylic acid proton; presence of a carbinol proton signal. MS: m/z peak corresponding to the alcohol. |
| Piperidine-4-carboxylic Acid | Incomplete N-alkylation if starting with the free acid instead of the ester. | ¹H NMR: Absence of the N-isopropyl group signals. MS: m/z peak corresponding to the unalkylated acid. |
Key Experimental Protocols
Protocol 1: General HPLC-MS Method for Purity Analysis
This protocol provides a starting point for assessing the purity of the final product and identifying potential impurities.
-
System: Agilent 1260/1290 Infinity II or equivalent.[14]
-
Column: C18 reverse-phase, 5 µm, 150 x 4.6 mm.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-3 min: 5% to 95% B
-
3-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[14]
-
Injection Volume: 5 µL.
-
Detection: UV-VIS at 210 nm and 254 nm; MS in positive electrospray ionization (ESI+) mode.
-
Sample Prep: Dissolve ~1 mg of the crude or final product in 1 mL of 50:50 Acetonitrile/Water.
Troubleshooting Workflow Diagram
This workflow guides a researcher through a logical process for diagnosing a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-substituted piperidines.
- BLD Pharm. (n.d.). This compound.
- Benchchem. (n.d.). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
- Benchchem. (n.d.). Troubleshooting low yields in reductive amination of 1-Boc-4-piperidone.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- Paskin, T., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
- (n.d.). Analytical Methods.
- Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Fisher Scientific. (n.d.). Safety Data Sheet - Ethyl isonipecotate.
- Kędzierska, E., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
- Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
- Huebert, D. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- Wikipedia. (n.d.). Reductive amination.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- (n.d.). Ethyl Isonipecotate: Technical Data and Application Overview.
- ChemBK. (n.d.). ETHYL ISONIPECOTATE HYDROCHLORIDE.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
Sources
- 1. 280771-97-3|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl Isonipecotate | 1126-09-6 | FE07768 | Biosynth [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. env.go.jp [env.go.jp]
Technical Support Center: Troubleshooting 1-Isopropylpiperidine-4-carboxylic acid Reactions
Welcome to the technical support center for reactions involving 1-Isopropylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered when working with this versatile building block. Here, we will dissect potential issues, from synthesis to subsequent functionalization, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their potential pitfalls?
A1: The primary and most direct route is the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid). A highly effective method is reductive amination, which offers high selectivity and avoids common issues associated with direct alkylation using alkyl halides.[1]
-
Reductive Amination: This is often the preferred method. It involves reacting piperidine-4-carboxylic acid with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] This method is excellent for avoiding the formation of quaternary ammonium salts.[1]
-
Direct Alkylation with Isopropyl Halides: This involves reacting piperidine-4-carboxylic acid with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. A significant challenge with this method is over-alkylation, leading to the formation of a quaternary ammonium salt, which can be difficult to separate from the desired product.[1][2] To minimize this, a slow addition of the alkylating agent, using a syringe pump, is recommended to maintain a low concentration.[1][3]
Q2: My N-alkylation reaction to synthesize this compound is sluggish or incomplete. What should I check?
A2: Several factors can contribute to a slow or incomplete N-alkylation reaction:
-
Base Strength and Solubility: The choice of base is critical. For direct alkylation, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is commonly used.[4] If the base has poor solubility in your chosen solvent, the reaction can be slow.[5] Consider switching to a more soluble base like cesium carbonate or using a solvent that better dissolves the base, such as dimethylformamide (DMF).[1][5]
-
Leaving Group: The reactivity of the isopropyl halide follows the order I > Br > Cl. If you are using isopropyl bromide and the reaction is slow, switching to isopropyl iodide can increase the rate.[1]
-
Temperature: Increasing the reaction temperature can improve the rate, but be cautious as this can also promote side reactions. A moderate temperature of 50-80 °C is often a good starting point.[4]
-
Protecting Group Strategy: The carboxylic acid functionality can interfere with the alkylation by protonating the piperidine nitrogen.[5] To circumvent this, you can first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[4] The ester can then be hydrolyzed back to the carboxylic acid after the N-alkylation step.[4]
Q3: I am struggling with the purification of this compound. What are the best practices?
A3: Purification can be challenging due to its zwitterionic nature at certain pH values.
-
Acid-Base Extraction: A common method for purifying carboxylic acids is to dissolve the crude product in an aqueous base (like NaOH or NaHCO₃) and wash with an organic solvent (like diethyl ether or ethyl acetate) to remove neutral and basic impurities.[6][7] The aqueous layer is then acidified with an acid (like HCl) to precipitate the purified carboxylic acid, which can be collected by filtration or extracted into an organic solvent.[6][7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Common solvents to try include water, ethanol, or mixtures like toluene/petroleum ether.[6]
-
Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be a powerful technique.[7]
Troubleshooting Guide for Key Reactions
Synthesis via Reductive Amination
This is often the most reliable method for preparing this compound.
Problem: Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Imine/Enamine Formation | The initial condensation between piperidine-4-carboxylic acid and acetone is an equilibrium process. | Ensure anhydrous conditions to drive the equilibrium towards the iminium ion. The use of a dehydrating agent like magnesium sulfate can sometimes be beneficial. |
| Decomposition of Reducing Agent | Hydride reducing agents can be sensitive to moisture and acidic conditions. | Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is generally more stable in mildly acidic conditions compared to sodium cyanoborohydride.[1] |
| Incorrect pH | The reaction pH is crucial. If the solution is too acidic, the amine will be fully protonated and non-nucleophilic. If it's too basic, imine formation will be slow. | A slightly acidic pH (around 5-6) is generally optimal for reductive amination. |
Experimental Protocol: Reductive Amination
-
Dissolve piperidine-4-carboxylic acid in a suitable solvent (e.g., methanol or dichloromethane).
-
Add an excess of acetone (3-5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise, monitoring for gas evolution.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Work up the reaction as appropriate, which may involve extraction and purification as described in the FAQ section.
Caption: Workflow for the synthesis of this compound via reductive amination.
Amide Coupling Reactions
This compound is a common building block for creating amide bonds.
Problem: Low Yield in Amide Coupling
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Carboxylic Acid Activation | The carboxylic acid must be converted to a more reactive species (e.g., an active ester) to react with the amine.[2] | Ensure your coupling reagent is fresh and used in the correct stoichiometry.[8] Consider using a more potent coupling reagent like HATU or COMU, especially for sterically hindered amines.[9] |
| Side Reactions of the Coupling Reagent | Some coupling reagents, like carbodiimides (DCC, EDC), can lead to the formation of N-acylurea byproducts, which can be difficult to remove. | The addition of additives like HOBt or HOAt can suppress side reactions and improve yields. Alternatively, use a phosphonium- or uronium-based coupling reagent. |
| Competitive Reaction of Piperidine Nitrogen | The tertiary amine of the 1-isopropylpiperidine moiety is basic and can interfere with the reaction, for instance, by quenching the activated carboxylic acid. | Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction.[9] Ensure the stoichiometry of the base is carefully controlled. |
| Poor Solubility | The starting materials or the product may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction. | Choose a solvent in which all components are soluble. DMF and DMSO are common choices for amide coupling reactions due to their high polarity.[3] |
Experimental Protocol: Amide Coupling with HATU
-
Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add the amine (1-1.2 equivalents) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Add the coupling reagent HATU (1.1-1.3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting decision tree for low-yielding amide coupling reactions.
Esterification Reactions
Problem: Incomplete Fischer Esterification
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[10]
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitation | The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back to the starting materials.[10][11] | Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product side.[10] Alternatively, remove water as it is formed using a Dean-Stark apparatus.[10] |
| Insufficient Catalyst | An acid catalyst (e.g., concentrated H₂SO₄ or TsOH) is required to protonate the carbonyl oxygen and activate the carboxylic acid.[12] | Ensure a catalytic amount of a strong acid is present. For a typical lab-scale reaction, a few drops of concentrated sulfuric acid are usually sufficient.[13] |
| Steric Hindrance | While not a major issue for this compound, highly hindered alcohols may react slowly. | Increase the reaction time and/or temperature (heating under reflux is common).[12] |
References
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- Dopson, N., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(8), 9693-9707.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 78, 204.
- Université du Luxembourg. (n.d.). This compound (C9H17NO2). PubChemLite.
- Royal Society of Chemistry. (2019). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 10(28), 6817-6822.
- Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias.
- National Institutes of Health. (2014). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Tetrahedron Letters, 55(30), 4124-4126.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4563-4573.
- The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Reddit. (2022, March 24). amide coupling help. r/Chempros.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
- Various Authors. (n.d.). Unsuccessful intramolecular N-alkylation strategy. ResearchGate.
- Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
- National Center for Biotechnology Information. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645.
- American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. TRU.
- Whitten, J. P., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(9), 2060-2068.
- Shukla, S. K. (2013, September 20). How can I purify carboxylic acid? ResearchGate.
- Google Patents. (1995). US5387713A - Process for purification of carboxylic acids. Google Patents.
- National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. athabascau.ca [athabascau.ca]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of 1-Isopropylpiperidine-4-carboxylic Acid
This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of 1-Isopropylpiperidine-4-carboxylic acid. We will explore the common synthetic challenges, focusing on the identification and mitigation of side reactions to improve yield, purity, and reproducibility.
Introduction: Navigating the Synthesis
This compound is a key building block in medicinal chemistry. Its synthesis typically begins with the commercially available piperidine-4-carboxylic acid (isonipecotic acid)[1][2]. The core transformation is the N-isopropylation of the secondary amine. Two primary strategies are employed for this transformation: Reductive Amination with acetone and a reducing agent, and Direct Alkylation with an isopropyl halide.
While seemingly straightforward, both routes are susceptible to side reactions that can complicate purification and significantly reduce yields. Reductive amination is often the preferred method due to its high selectivity and milder conditions, which helps to avoid the common issue of over-alkylation seen in direct alkylation methods[3][4]. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental problems in a question-and-answer format, providing mechanistic explanations and actionable protocols.
Question 1: My reaction via reductive amination is sluggish, and the TLC plate shows a significant amount of unreacted piperidine-4-carboxylic acid. What are the likely causes?
Answer 1: This is a common issue that typically points to suboptimal conditions for either the initial iminium ion formation or the subsequent reduction step.
Mechanistic Insight: Reductive amination is a two-step, one-pot process. First, the piperidine nitrogen attacks the carbonyl carbon of acetone to form a hemiaminal, which then dehydrates to an iminium ion. This dehydration is often the rate-limiting step and is acid-catalyzed. The iminium ion is then reduced in situ by a hydride reagent like Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB).
Primary Causes & Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium may not favor the iminium ion.
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the dehydration of the hemiaminal intermediate. However, piperidine-4-carboxylic acid is zwitterionic and can act as its own catalyst. Ensure your acetone is not wet, as excess water can shift the equilibrium away from the iminium ion.
-
-
Decomposition or Inactivity of the Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can degrade in certain protic solvents[5].
-
Solution: Use a high-quality, anhydrous grade of STAB and handle it under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent is critical. Dichloroethane (DCE) or Tetrahydrofuran (THF) are generally preferred over dichloromethane (DCM) for longer reactions, as amines can react with DCM over time[5]. Avoid protic solvents like methanol or ethanol, which can rapidly decompose the reagent.
-
-
Incorrect Stoichiometry: Using insufficient acetone or reducing agent will naturally lead to an incomplete reaction.
-
Solution: Use a slight excess of acetone (e.g., 1.5-2.0 equivalents) to drive the iminium formation. Ensure at least 1.2-1.5 equivalents of STAB are used to ensure complete reduction.
-
Optimized Protocol: Reductive Amination
Caption: Workflow for the reductive amination protocol.
Question 2: I attempted a direct N-alkylation with 2-bromopropane and potassium carbonate. My final product is contaminated with a highly polar impurity that is difficult to remove. What is this side product?
Answer 2: You have likely formed the 1,1-diisopropylpiperidin-1-ium-4-carboxylate, a quaternary ammonium salt. This is the most common and problematic side reaction in direct alkylation of secondary amines.
Mechanistic Insight: The desired product, this compound, is a tertiary amine. This product is still nucleophilic and can compete with the starting secondary amine for the remaining 2-bromopropane. This second alkylation (over-alkylation) forms a stable, charged quaternary ammonium salt. This side reaction is especially prevalent if the alkylating agent is added too quickly or in large excess[3][6].
Caption: Competing reactions in direct alkylation.
Mitigation Strategy: The key is to maintain a high concentration of the starting secondary amine relative to the alkylating agent at all times.
-
Slow Addition: The most effective technique is to add the 2-bromopropane slowly over several hours using a syringe pump. This ensures it reacts with the more abundant starting material before it can react with the newly formed tertiary amine product[6].
-
Stoichiometry Control: Use the piperidine starting material as the limiting reagent and a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Alternative Method: If over-alkylation remains a persistent issue, switching to the reductive amination route is the most reliable solution as it is not susceptible to this side reaction[3].
Troubleshooting Protocol: Minimizing Over-Alkylation
-
Setup: In a round-bottom flask, suspend piperidine-4-carboxylic acid (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF or acetonitrile.
-
Slow Addition: Place 2-bromopropane (1.1 eq.) in a syringe and set up a syringe pump to add it to the reaction mixture over a period of 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. Look for the disappearance of starting material and the appearance of two new peaks corresponding to the desired product and the quaternary salt. Aim to stop the reaction when the starting material is consumed but the quaternary salt peak is minimal.
-
Work-up: Filter off the base, and remove the solvent under reduced pressure. The crude product can then be purified.
Question 3: My final product is a sticky solid or oil, and the NMR spectrum shows broad peaks. How can I effectively purify my this compound?
Answer 3: The purification challenges arise from the zwitterionic nature of the product. As an amino acid, it can be difficult to handle and may not behave like a typical small molecule during extraction or chromatography. Broad NMR peaks often suggest aggregation or slow proton exchange, which is common for zwitterions.
Purification Strategy: Acid-Base Extraction
This classical method leverages the amphoteric nature of the compound to separate it from neutral or single-charge impurities[7][8].
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of 1M HCl (aq). This protonates the carboxylate, forming the hydrochloride salt of the product, which should be water-soluble.
-
Base Wash: Extract the acidic aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) to remove any non-polar, neutral, or basic impurities. Discard the organic layer.
-
Product Isolation: Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule (typically around pH 6-7 for simple amino acids) using a base like 1M NaOH or NaHCO₃. The zwitterionic product is least soluble at its isoelectric point and should precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of a non-polar solvent like diethyl ether or hexane to remove residual water. Dry the product under vacuum.
Alternative: Crystallization as a Salt If the zwitterion fails to crystallize well, you can often obtain a more crystalline solid by forming a salt.
-
Protocol: Dissolve the purified zwitterion in a minimal amount of a solvent like isopropanol. Add a stoichiometric amount of an acid (e.g., oxalic acid in isopropanol or HCl in ether) to form the corresponding salt, which may crystallize more readily[9].
Frequently Asked Questions (FAQs)
FAQ 1: Is it necessary to protect the carboxylic acid group as an ester before performing the N-alkylation? While some procedures protect the carboxylic acid as a methyl or ethyl ester to prevent potential side reactions, it is often not strictly necessary for N-alkylation via reductive amination. The carboxylate is generally unreactive under these conditions. Adding protection and deprotection steps increases the synthesis length and can lower the overall yield[1][10]. For direct alkylation, the free carboxylic acid can be used, as the amine is significantly more nucleophilic.
FAQ 2: Which synthetic route is superior: Reductive Amination or Direct Alkylation? For the synthesis of this compound, reductive amination is generally superior . It directly avoids the primary side reaction of over-alkylation, proceeds under mild conditions, and often results in a cleaner crude product, simplifying purification[3].
| Feature | Reductive Amination | Direct Alkylation |
| Selectivity | High (avoids over-alkylation) | Moderate (risk of quaternary salt)[3][6] |
| Reagents | Acetone, NaBH(OAc)₃ | Isopropyl halide, Base (e.g., K₂CO₃) |
| Conditions | Mild (Room Temperature) | Room Temperature to mild heating |
| Primary Side Reaction | Incomplete reaction | Over-alkylation[3] |
| Recommendation | Preferred Method | Viable, but requires careful control |
FAQ 3: What are the best analytical methods for monitoring the reaction?
-
Thin-Layer Chromatography (TLC): Useful for a quick check, but the zwitterionic nature of the starting material and product can cause streaking. A mobile phase like DCM:Methanol:Ammonia (e.g., 8:2:0.1) often works well.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique. It provides clear separation and mass confirmation of the starting material, desired product, and key side products like the quaternary ammonium salt, allowing for precise reaction monitoring.
References
- Benchchem. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
- Reddit. (2024). Reductive amination of piperazine.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- University Website. (n.d.). Synthesis of Carboxylic Acids.
- Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Amidation of N-benzylpiperidine-4-carboxamide.
- Santa Cruz Biotechnology. (n.d.). 1-Isopropyl-piperidine-4-carboxylic acid.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- PubChem. (n.d.). 4-Piperidinecarboxylic acid.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide. Retrieved from Benchchem website.carboxamide*.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Purity of 1-Isopropylpiperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Isopropylpiperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and aim to achieve the highest possible purity. Achieving high purity is critical for reliable downstream applications, including biological assays and further synthetic transformations.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification process.
Section 1: Foundational Knowledge & Impurity Profiling
Understanding the fundamental properties of your compound and the likely impurities is the first step toward designing an effective purification strategy.[1]
FAQ 1: What are the key physicochemical properties of this compound that influence purification?
Knowledge of the compound's properties is essential for selecting appropriate solvents and techniques. This compound is a zwitterionic compound at neutral pH, containing both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid. This dual functionality dictates its solubility and behavior.
| Property | Value / Description | Source(s) |
| CAS Number | 280771-97-3 | [2][][4] |
| Molecular Formula | C₉H₁₇NO₂ | [2][5] |
| Molecular Weight | 171.24 g/mol | [2][5] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [4] |
| Boiling Point | ~272 °C | |
| pKa (Predicted) | ~4.04 - 4.71 (for the carboxylic acid) | [6] |
| Solubility | Zwitterionic nature suggests solubility in polar protic solvents and limited solubility in nonpolar organic solvents. | [7] |
FAQ 2: My synthesized this compound has a yellow or brown tint. What is the likely cause?
A yellow or off-white discoloration is a common observation for piperidine derivatives and is often indicative of minor oxidation.[1] The tertiary amine of the piperidine ring can be susceptible to oxidation over time or in the presence of trace impurities, leading to the formation of colored byproducts.
Causality: The lone pair of electrons on the nitrogen atom can be abstracted, initiating a cascade of reactions that form highly conjugated, colored species. This process can be accelerated by exposure to air, light, or trace metals from reagents or reaction vessels.
Mitigation Strategy:
-
Inert Atmosphere: Conduct the final stages of synthesis and the workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Decolorization: During the purification process (e.g., before recrystallization), you can treat a solution of the crude product with activated charcoal. The charcoal adsorbs colored impurities, which can then be removed by filtration. Use charcoal sparingly, as it can also adsorb the desired product, reducing the overall yield.
FAQ 3: What are the most probable impurities I should expect in my crude product?
A successful purification plan anticipates the impurities. Based on typical synthetic routes for similar compounds, the following impurities are common:
-
Unreacted Starting Materials: Such as 4-piperidinecarboxylic acid (isonipecotic acid) or isopropyl halides.
-
Reaction Byproducts: Products from side reactions, such as over-alkylation or elimination.
-
Reagent-Related Impurities: Residual catalysts, bases (e.g., triethylamine), or their salts.[1]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Ethanol).[1]
-
Water: Often present after aqueous workup steps.[1]
Caption: Logical workflow of potential impurity sources.
Section 2: Primary Purification Strategies
For most common impurities, a well-executed liquid-liquid extraction followed by recrystallization is a highly effective, two-step purification sequence.
FAQ 4: How can I use acid-base extraction to remove neutral and basic impurities?
This is a powerful and fundamental technique for purifying any carboxylic acid.[8][9] It leverages the acidic nature of your target compound to separate it from non-acidic impurities.
Principle of Causality: By adding a base (e.g., NaOH), you deprotonate the carboxylic acid to form a water-soluble carboxylate salt. Neutral organic impurities (like residual solvents or byproducts) and other basic impurities will remain in the organic layer. The layers can then be separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure carboxylic acid to precipitate or be extracted back into an organic solvent.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. Your target compound is now in the aqueous (bottom) layer as its sodium salt.
-
Separation: Drain the aqueous layer into a clean flask. Extract the organic layer one more time with the basic solution to ensure complete recovery. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 1M hydrochloric acid (HCl), while stirring until the pH is acidic (pH ~2-3). You should observe the formation of a precipitate as your pure compound becomes insoluble in the acidic water.
-
Isolation:
-
If a solid precipitates: Collect the pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
-
If no solid precipitates (or for higher recovery): Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
-
Caption: Workflow for purification by acid-base extraction.
FAQ 5: What is the best method for recrystallizing this compound?
Recrystallization is an excellent final purification step for obtaining high-purity crystalline solids.[10] The key is selecting a solvent (or solvent system) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11]
Recommended Solvent Systems: Given the compound's polarity, polar protic solvents or mixtures are excellent starting points. A patent for a similar piperidine carboxylic acid derivative specifically mentions isopropanol as a successful recrystallization solvent.[12]
| Solvent System | Rationale |
| Isopropanol (IPA) | Proven effective for analogous structures. Good balance of polarity. |
| Ethanol / Water | A two-solvent system. The compound is soluble in hot ethanol; adding water (an anti-solvent) can induce crystallization upon cooling. |
| Acetone | A moderately polar aprotic solvent that can be effective.[10] |
| Acetonitrile | Another option for compounds with moderate polarity. |
-
Solvent Addition: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., Isopropanol).
-
Heating & Dissolution: Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but only enough to achieve complete dissolution at the boiling point. Using the minimum amount of solvent is critical for maximizing yield.[11]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or activated charcoal), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[11]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Caption: Workflow for purification by recrystallization.
FAQ 6: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[11] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a very high degree.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear again. Then, attempt to cool it more slowly.
-
Lower the Cooling Temperature Drastically: If adding more solvent doesn't work, try flash-cooling the oiled-out mixture in a dry ice/acetone bath. This can sometimes shock the oil into solidifying as an amorphous solid. You can then attempt to recrystallize this solid from a different solvent system.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Solvents: The chosen solvent may simply be inappropriate. Switch to a lower-boiling point solvent or try a two-solvent system (e.g., dissolve in hot ethanol, then slowly add drops of water until it becomes slightly cloudy, then cool).[11]
Section 3: Advanced Purification
FAQ 7: When should I use column chromatography, and what is a good starting protocol?
Consider column chromatography when impurities have very similar solubility profiles to your product, making recrystallization ineffective. It is also useful for separating complex mixtures or removing stubborn colored impurities.
Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] For your compound, the polar carboxylic acid and basic nitrogen will interact strongly with the polar silica gel.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that moves your compound off the baseline with a retention factor (Rf) of ~0.3 on a TLC plate.
-
Start with a mixture of a nonpolar solvent and a polar solvent, such as Dichloromethane (DCM) / Methanol (MeOH). A good starting ratio is 95:5 DCM:MeOH.
-
Crucial Tip: Because your compound is basic, it will likely show "tailing" (a streak rather than a round spot) on the silica TLC plate. To counteract this, add a small amount (~1%) of a basic additive like triethylamine (TEA) or a few drops of acetic acid to the eluent system.[1] This saturates the active sites on the silica, leading to sharper peaks and better separation.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or DCM) and load it carefully onto the top of the silica bed.
-
Elution: Run the column by applying positive pressure (flash chromatography), collecting fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
Section 4: Purity Assessment and Validation
Verifying the purity of your final product is as important as the purification itself.
FAQ 8: How can I accurately determine the purity of my final product?
No single technique is perfect; orthogonal methods provide the most complete picture.[13]
| Technique | Advantages | Disadvantages |
| HPLC | High sensitivity for UV-active impurities; widely accepted for purity assessment (>95% is often required for publications).[13] | May not detect non-UV-active impurities, water, residual solvents, or inorganic salts.[13] |
| qNMR (Quantitative ¹H NMR) | Provides an absolute purity value; non-destructive; quantifies residual solvents and water; fast and accurate.[13] | Requires a calibrated internal standard and careful experimental setup. Less sensitive than HPLC for trace impurities. |
| LC-MS | Excellent for identifying the molecular weights of unknown impurities. | Not inherently quantitative without standards for each impurity. |
| DSC | Can determine purity for highly pure (>98%) crystalline solids without a reference standard.[] | Not suitable for amorphous solids or samples with significant impurities. |
FAQ 9: My HPLC analysis shows a split or broad peak for my purified compound. What does this mean?
This is a common issue when analyzing zwitterionic compounds like amino acids or piperidine carboxylic acids.[15]
Possible Causes & Solutions:
-
On-Column Ionization: The compound may exist in multiple protonation states (cationic, zwitterionic, anionic) that interact differently with the stationary phase, causing peak splitting or broadening.
-
Solution: Control the pH of the mobile phase. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will fully protonate both the amine and the carboxylic acid (if the pH is low enough), resulting in a single, sharp peak. Alternatively, a buffered mobile phase at a specific pH can achieve the same result.[15]
-
-
Column Interaction: The basic piperidine nitrogen can interact strongly with residual acidic silanol groups on the silica-based column, leading to peak tailing.
-
Solution: As with column chromatography, adding a small amount of a competing base like triethylamine to the mobile phase can improve peak shape. However, this is less common in modern analytical HPLC. Using a pH-controlled mobile phase is the preferred method.
-
References
- Patel, M. R., et al. (2008). Process for Preparation of Piperidine Carboxylic Acid. U.S. Patent Application US20080269495A1.
- BIOSYNCE. (n.d.). 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid CAS 1093396-57-6.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 4. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]
- 5. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ycdehongchem.com [ycdehongchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 1-Isopropylpiperidine-4-carboxylic acid
Welcome to the technical support center for 1-Isopropylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address potential stability issues encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a substituted piperidine derivative. The piperidine scaffold is a key structural motif in many pharmaceuticals.[1] This compound, with an isopropyl group on the nitrogen and a carboxylic acid at the 4-position, is a valuable building block in medicinal chemistry and drug discovery. It serves as a versatile intermediate for synthesizing more complex molecules targeting a range of therapeutic areas.[][3][4]
Q2: What are the key structural features of this compound that influence its stability?
A2: The stability of this molecule is primarily influenced by two functional groups: the tertiary amine of the piperidine ring and the carboxylic acid. The tertiary amine can be susceptible to oxidation, while the carboxylic acid can undergo reactions typical of its class. The overall stability is also affected by the conformational behavior of the piperidine ring.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6] Storage at room temperature is generally acceptable for short periods, but for long-term storage, refrigeration (2-8°C) is recommended. It should be protected from light and moisture.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, like many amines, the tertiary nitrogen in the piperidine ring can be susceptible to oxidation by atmospheric oxygen over time. While the compound is a solid and relatively stable, prolonged exposure to air and humidity should be avoided to prevent potential degradation.
Q5: What are the known incompatibilities of this compound?
A5: this compound should be kept away from strong oxidizing agents and strong acids.[7] Reaction with strong oxidizing agents can lead to the formation of N-oxides or other degradation products. As a carboxylic acid, it will react with bases to form salts.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent Analytical Results (e.g., HPLC Peak Area Decrease)
-
Observation: You notice a gradual decrease in the peak area of the main compound or the appearance of new, unidentified peaks in your HPLC analysis over time.
-
Potential Cause: This is a strong indicator of compound degradation. The stability of this compound may be compromised under your specific experimental or storage conditions.[8]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check that your sample is stored in a tightly sealed container, protected from light, and at the recommended temperature.
-
Solvent Stability: Assess the stability of the compound in your analytical solvent. Prepare a fresh solution and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor for any changes. Some organic solvents can promote degradation.
-
pH Effects: If you are working with buffered solutions, consider the pH. The stability of piperidine derivatives can be pH-dependent. It is advisable to conduct a preliminary stability study across a relevant pH range for your application.
-
Forced Degradation Study: To proactively understand the degradation profile, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[9][10]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.
-
Data Interpretation:
| Stress Condition | Expected Observation | Potential Degradation Pathway |
| Acid Hydrolysis | Minimal to moderate degradation | Generally stable, but esterification could occur if alcohols are present. |
| Base Hydrolysis | Minimal degradation | Salt formation is the primary reaction. |
| Oxidation (H₂O₂) | Significant degradation | Formation of N-oxide and potentially ring-opened products. |
| Thermal | Possible degradation | Decarboxylation at very high temperatures. |
| Photolytic | Possible degradation | Radical-mediated degradation. |
Visualizing Potential Degradation
The following diagram illustrates a hypothetical oxidative degradation pathway for this compound, which is a common degradation route for tertiary amines.
Caption: Hypothetical oxidative degradation of this compound.
Logical Workflow for Stability Troubleshooting
This workflow provides a systematic approach to diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for stability issues.
References
- PubChem. This compound. [Link]
- Wikipedia. Isonipecotic acid. [Link]
- PubChemLite. This compound (C9H17NO2). [Link]
- Rajput, S. J., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 7(1), 111-121.
- Van Asten, A., et al. (2007). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 12(9), 2145-2156.
- ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38385-38392.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
- PubChem. 4-Piperidinecarboxylic acid. [Link]
- PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]
- Iaroshenko, V. O., et al. (2021).
- CoLab. The degradation of carboxylic acids into aldehydes. [Link]
- PubChem. N-Isopropylpiperidine. [Link]
- Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(1), 63-73.
- ResearchGate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1-Isopropylpiperidine-4-carboxylic acid
Welcome to the technical support center for 1-Isopropylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a substituted piperidine derivative. The stability of this molecule is crucial for its effective use in research and development. The presence of a tertiary amine within the piperidine ring and a carboxylic acid group presents specific vulnerabilities to degradation under certain environmental conditions. This guide will walk you through the potential degradation pathways, best practices for handling and storage, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: Degradation can manifest in several ways during your experiments. Key indicators include:
-
Changes in physical appearance: Discoloration of the solid material or solution, or the formation of precipitates.
-
Inconsistent analytical results: A decrease in the peak area of the parent compound in chromatographic analyses (e.g., HPLC, LC-MS) over time, or the appearance of new, unexpected peaks.[1]
-
Loss of biological activity or potency: If the compound is used in biological assays, a decrease in its expected effect may indicate degradation.
-
Changes in pH of solutions: Degradation can sometimes lead to the formation of acidic or basic byproducts, altering the pH of your sample.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on the functional groups present (a tertiary amine and a carboxylic acid), the following degradation pathways are the most probable:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[1] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. Further oxidation could potentially lead to ring-opening products.
-
Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) from the carboxylic acid group can occur.[1] High heat can also catalyze other complex degradation reactions.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through free radical mechanisms.[1]
-
Acid/Base Instability: While piperidines are generally stable across a range of pH, extreme acidic or basic conditions can potentially catalyze hydrolysis or other reactions, especially at elevated temperatures.
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: Hypothetical oxidative degradation of this compound.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation during storage, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Container: Keep the container tightly sealed to prevent moisture and air exposure.[3][4]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down thermally induced degradation and oxidative processes. |
| Light | Protect from light (Amber vials) | Prevents photodegradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Minimizes oxidation of the tertiary amine. |
| Moisture | Tightly sealed container | Prevents hydrolysis and moisture-related degradation. |
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: The choice of solvent can significantly impact the stability of the compound.
-
Recommended: High-purity, anhydrous solvents such as DMSO, DMF, or ethanol are generally suitable for short-term use.
-
To be used with caution: Protic solvents like methanol and water can participate in degradation reactions, especially if not pure. Ensure they are of high purity and de-gassed if necessary.
-
Avoid: Solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane) should be avoided unless freshly distilled or tested for peroxides.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of extra peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Confirm Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and see if the new peaks match.[5][6] 2. Review Storage: Check your storage conditions (temperature, light, atmosphere) against the recommendations. 3. Evaluate Sample Prep: Analyze a freshly prepared sample as a baseline. Consider if the solvent or pH of your sample preparation is causing degradation. |
| Loss of compound potency over a short period | Rapid degradation under experimental conditions. | 1. Immediate Analysis: Analyze a freshly prepared sample immediately to establish a baseline. 2. Isolate Stress Factors: Investigate the effect of individual stress factors in your experiment (e.g., temperature, pH, light) to identify the primary cause. |
| Precipitate formation in solution | Formation of insoluble degradation products or salts. | 1. Characterize Precipitate: If possible, isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Solvent and Concentration: Degradation products may have different solubility profiles. Review your solvent system and the concentration of your compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of a compound under various stress conditions.[6] This will help you identify potential degradation products and develop stability-indicating analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column.[5]
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. (2021-04-05).
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (2022-11).
- 4 - Safety Data Sheet.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method - ResearchGate. (2021-04-05).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Characterizing 1-Isopropylpiperidine-4-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the analytical challenges in characterizing 1-Isopropylpiperidine-4-carboxylic acid (CAS 280771-97-3). The zwitterionic nature of this molecule, possessing both a basic tertiary amine and an acidic carboxylic acid, presents unique hurdles in chromatographic and spectroscopic analyses. This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.
I. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
The amphoteric and highly polar nature of this compound makes its retention and peak shape in reversed-phase HPLC challenging. Here are common issues and their solutions.
Q1: I am seeing poor retention of my main peak, or it's eluting in the void volume on a C18 column. What's happening and how can I fix it?
A1: This is a classic issue with highly polar, zwitterionic compounds on traditional reversed-phase columns. The stationary phase (like C18) is nonpolar, and your analyte is too polar to have sufficient hydrophobic interaction for retention.
Causality: At a mid-range pH, the molecule may have a net neutral charge but is still highly polar. In acidic mobile phases, the amine is protonated, and in basic mobile phases, the carboxylic acid is deprotonated, both states increasing its polarity and reducing retention on a nonpolar stationary phase.
Solutions:
-
Mixed-Mode Chromatography: This is often the most effective solution. A mixed-mode column possesses both reversed-phase and ion-exchange characteristics. For this analyte, a column with cation-exchange properties would be ideal, as it will interact with the protonated tertiary amine.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds. They utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, which will have better retention on a reversed-phase column. For the positively charged amine, an anionic ion-pairing reagent like heptafluorobutyric acid (HFBA) can be effective.[1]
Q2: My peak shape is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Causality:
-
Tailing: This can be caused by the interaction of the basic amine with residual acidic silanols on the silica backbone of the column.
-
Fronting: This is often a sign of column overload, where too much sample has been injected.
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
Solutions:
-
Adjust Mobile Phase pH: To minimize silanol interactions, a mobile phase pH of around 3 is often effective. At this pH, the silanols are protonated and less likely to interact with the protonated amine of the analyte.
-
Use a Modern, End-Capped Column: Newer generation HPLC columns have better end-capping to reduce the number of free silanols.
-
Reduce Sample Concentration: If fronting is observed, try diluting your sample.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
Experimental Protocol: A Starting Point for HPLC Method Development
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Recommendation | Rationale |
| Column | Mixed-Mode C18 with Cation Exchange | Provides both hydrophobic and electrostatic retention mechanisms. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the amine for consistent interaction with the cation exchanger. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase and mixed-mode chromatography. |
| Gradient | 5% to 50% B over 15 minutes | A shallow gradient is often necessary for good resolution of polar compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better peak shape and reproducible retention times. |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) | The carboxylic acid provides some UV absorbance at low wavelengths. CAD is a universal detector suitable for compounds with no strong chromophore.[1] |
| Injection Vol. | 5 µL | A smaller injection volume can help to minimize peak distortion. |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide
NMR is a powerful tool for structural elucidation, but spectra of piperidine derivatives can be complex.
Q1: The proton signals for the piperidine ring are broad and poorly resolved. What is the cause?
A1: Broad signals in the NMR spectrum of piperidine-containing molecules are often due to conformational exchange.
Causality: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "chair flip" is on the NMR timescale, it can lead to significant broadening of the signals for the axial and equatorial protons.
Solutions:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve this issue.
-
Lowering the temperature will slow down the conformational exchange, and you may be able to "freeze out" the individual conformers, resulting in sharper signals for each.
-
Increasing the temperature can sometimes speed up the exchange to a point where an averaged, sharp signal is observed.
-
Q2: I am having trouble assigning the protons of the isopropyl group and the piperidine ring. What are the expected chemical shifts?
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Isopropyl CH₃ | ~1.0-1.2 | Doublet | Will be a doublet due to coupling with the isopropyl CH. |
| Isopropyl CH | ~2.5-2.8 | Septet | Will be a septet due to coupling with the six methyl protons. |
| Piperidine H-2, H-6 (axial & equatorial) | ~2.0-3.0 | Multiplet | These protons are adjacent to the nitrogen and will be deshielded. The axial and equatorial protons will have different chemical shifts and coupling constants. |
| Piperidine H-3, H-5 (axial & equatorial) | ~1.5-2.0 | Multiplet | |
| Piperidine H-4 | ~2.2-2.5 | Multiplet | This proton is adjacent to the carboxylic acid group. |
| Carboxylic Acid OH | ~10-12 | Broad Singlet | The chemical shift of this proton is highly dependent on concentration and solvent. It will exchange with D₂O. |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C=O | ~175-185 |
| Isopropyl CH | ~55-65 |
| Piperidine C-2, C-6 | ~50-60 |
| Piperidine C-4 | ~40-50 |
| Piperidine C-3, C-5 | ~25-35 |
| Isopropyl CH₃ | ~18-22 |
DOT Diagram: NMR Troubleshooting Workflow
Caption: Predicted fragmentation pathways for protonated this compound.
Explanation of Fragmentation:
-
Loss of Water ([M+H-H₂O]⁺): A common fragmentation for carboxylic acids.
-
Loss of Propene: A characteristic fragmentation of N-isopropyl groups.
-
Alpha-Cleavage: Cleavage of the bond between the nitrogen and the isopropyl group, resulting in the loss of an isopropyl radical.
IV. Sample Preparation and Stability
Q: What is the best way to prepare my sample for analysis, and are there any stability concerns?
A: Proper sample preparation is crucial for obtaining reliable data.
Sample Preparation:
-
Solubility: this compound is expected to be soluble in water and polar organic solvents like methanol and ethanol. For HPLC analysis, it is always best to dissolve the sample in the initial mobile phase composition.
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injecting into an HPLC system to prevent particulates from damaging the column and instrument.
Stability and Forced Degradation:
-
Potential Degradation Pathways: As a piperidine derivative with a carboxylic acid, the molecule may be susceptible to:
-
Oxidation: The tertiary amine can be oxidized.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
-
-
Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies are essential. [2]This involves subjecting the analyte to harsh conditions to intentionally generate degradation products.
Protocol for Forced Degradation Study:
| Condition | Reagent/Stress | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl | 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours |
| Thermal | Dry Heat | 80 °C for 48 hours |
| Photolytic | UV/Vis Light | ICH Q1B guidelines |
After subjecting the compound to these stress conditions, the samples should be analyzed by HPLC to ensure that the analytical method can separate the parent compound from all generated degradation products. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products. [3]
V. Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should look for from the synthesis of this compound?
A1: The most common synthesis route is the reductive amination of piperidine-4-carboxylic acid with acetone. Potential impurities could include:
- Unreacted piperidine-4-carboxylic acid.
- Over-alkylated or by-products from side reactions.
- Residual reagents from the synthesis (e.g., reducing agents).
Q2: My compound is a hydrochloride salt. How does this affect my analysis?
A2: The hydrochloride salt is generally more stable and has better handling properties than the freebase. For analysis, it will behave similarly to the freebase in solution, especially in buffered mobile phases. Ensure that your calculations for concentration and purity account for the mass of the hydrochloride counter-ion.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: Due to its low volatility and the presence of the carboxylic acid group, direct analysis by GC is not recommended. Derivatization of the carboxylic acid to a more volatile ester would be necessary, but HPLC is generally the more straightforward technique for this type of molecule.
References
- Stability indicating assay method (SIAM). (n.d.). IJSDR.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C9H17NO2).
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, July 18). Examples 13C NMR Spectra.
- IJCRT.org. (2023, October 10). Stability Indicating Assay Method.
- ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- AAPS. (2017, April 19). Stability Indicating Methods Webinar Q&A.
- SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review.
- ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid.
Sources
Technical Support Center: Purification of 1-Isopropylpiperidine-4-carboxylic Acid
Welcome to the technical support center for the purification of 1-Isopropylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this zwitterionic compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification workflows.
Introduction: The Challenge of a Zwitterion
This compound presents a unique purification challenge due to its molecular structure. It contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group.[1] This dual functionality means the molecule exists as a zwitterion, or internal salt, at its isoelectric point. This property governs its solubility—often high in polar protic solvents like water and low in many common organic solvents—and its chromatographic behavior, which can be problematic on standard stationary phases.[2][3] This guide provides strategies to effectively navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the compound's properties is the first step to designing a robust purification strategy. Key values are summarized below. The pKa is particularly important; it indicates that the compound will be a cation at low pH, an anion at high pH, and a zwitterion at neutral pH.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [4] |
| Molecular Weight | 171.24 g/mol | [1] |
| pKa (Predicted) | 4.04 ± 0.20 (Carboxylic Acid) | [5] |
| Boiling Point | 272 °C | [5] |
| XlogP (Predicted) | -1.2 | [1] |
Q2: What are the most common impurities I might encounter in my crude reaction mixture?
A2: Impurities are highly dependent on the synthetic route but often include:
-
Unreacted Starting Materials: Such as piperidine-4-carboxylic acid or an isopropyl halide.
-
Byproducts: Resulting from side reactions during the N-alkylation step.
-
Residual Solvents: Solvents used in the reaction or initial workup.[6]
-
Degradation/Oxidation Products: Piperidine derivatives can sometimes show discoloration (e.g., a yellow tint) due to minor oxidation.[7][8]
Q3: My compound is streaking badly on a silica gel TLC plate. What's happening and how can I fix it?
A3: This is a classic issue for zwitterionic and highly polar compounds like carboxylic acids on silica gel.[6] The acidic silanol groups on the silica surface interact strongly and variably with both the basic nitrogen and the acidic proton of your compound, leading to severe tailing or streaking. To resolve this, you must suppress this interaction. Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures your compound remains fully protonated and elutes as a single, more compact spot.[6]
Q4: Why is my purified compound an oil or sticky gum instead of a solid?
A4: This can be due to several factors. Firstly, the presence of residual solvents or impurities can depress the melting point and prevent crystallization. Ensure your product is thoroughly dried under high vacuum. Secondly, if the compound is hygroscopic, it may absorb atmospheric moisture. If these issues are ruled out, it's possible the compound exists as an amorphous solid or oil in its free form. In such cases, converting it to a salt (e.g., a hydrochloride salt by adding HCl in ether) can often induce crystallization and yield a stable, free-flowing solid.[9]
Troubleshooting Guides by Purification Technique
Acid-Base Extraction
This technique is a powerful first-pass purification step to separate your acidic product from neutral or basic impurities.[10][11]
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Product | 1. Incomplete Extraction: The carboxylate salt may have some solubility in the organic layer. 2. Incomplete Precipitation: Upon re-acidification, the zwitterionic product may retain some solubility in the aqueous phase. | 1. Perform multiple extractions (e.g., 3x with smaller volumes) with the basic aqueous solution to ensure complete transfer of the carboxylate.[12] 2. After acidification, ensure the pH is well below the pKa (~pH 2). Cool the solution in an ice bath to minimize solubility. If recovery is still low, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[13] |
| Product Precipitates at the Interface | The sodium salt of the carboxylic acid might be poorly soluble in the aqueous phase, especially if the solution is highly concentrated. | Dilute the aqueous layer with more water to fully dissolve the salt before proceeding with the separation. |
| Final Product is Contaminated with Inorganic Salts | The precipitated product was not washed sufficiently after filtration. | Wash the filtered solid thoroughly with a small amount of cold deionized water to remove any residual inorganic salts (e.g., NaCl) before drying.[6] |
Recrystallization
Recrystallization is ideal for removing small amounts of impurities and obtaining high-purity crystalline material.[14]
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" Instead of Crystallizing | 1. Solution is Supersaturated: The boiling point of the solvent is higher than the melting point of the compound (or its mixture with impurities). 2. Cooling is too Rapid: Prevents the ordered arrangement needed for crystal lattice formation. | 1. Add a small amount of additional hot solvent to reduce saturation before cooling. Alternatively, switch to a lower-boiling point solvent system. 2. Allow the flask to cool slowly to room temperature, undisturbed, before moving it to an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[12] |
| No Crystals Form Upon Cooling | 1. Too Much Solvent Used: The solution is not saturated. 2. Inhibitory Impurities: Certain impurities can interfere with crystal nucleation. | 1. Gently boil off some of the solvent to increase the concentration and attempt to cool again.[12] 2. Try adding a seed crystal of pure material. If that fails, an initial purification by another method (e.g., acid-base extraction or a quick silica plug) may be necessary to remove the problematic impurities.[6] |
| Low Recovery of Purified Material | 1. Too Much Solvent: The product has significant solubility even in the cold solvent. 2. Premature Crystallization: The product crystallized in the funnel during hot filtration. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[6] 2. Preheat the filtration funnel (e.g., with a heat lamp or by rinsing with hot solvent) before performing the hot filtration step.[6] |
Column Chromatography
Due to its zwitterionic nature, this compound can be challenging to purify via standard column chromatography.[3]
| Problem | Possible Cause(s) | Solution(s) |
| Streaking/Tailing on Silica Gel (Normal Phase) | Strong ionic interactions between the zwitterionic compound and the acidic silica gel surface. | Use a Mobile Phase Modifier: Add 0.5-2% acetic acid or formic acid to the eluent (e.g., DCM/MeOH/AcOH 90:10:1). This keeps the compound protonated, minimizing ionic interactions with the silica.[6] |
| Compound Irreversibly Sticks to Silica Gel | The zwitterionic compound has extremely high polarity and binds too strongly to the silica gel. | 1. Switch to a Different Stationary Phase: Consider using reversed-phase (C18) silica. Elute with a gradient of water/acetonitrile or water/methanol, often with a pH modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3] 2. Ion-Exchange Chromatography: This is a highly effective method for zwitterions. Use a strong cation exchange (SCX) resin. Load the compound at a low pH (e.g., pH 2-3), wash away neutral/anionic impurities, and then elute the product with a basic solution (e.g., 2M ammonia in methanol).[2][10] |
| Poor Peak Shape on Reversed-Phase (C18) | The compound exists in multiple ionization states at the pH of the mobile phase (e.g., unbuffered water/methanol). | Use a Buffered or Acidified Mobile Phase: Add a modifier like 0.1% TFA or 0.1% formic acid to both the aqueous and organic solvents. This ensures the compound is consistently protonated (as the ammonium carboxylate), leading to sharper, more symmetrical peaks.[3][15] |
Visualized Workflows and Protocols
Purification Strategy Decision Workflow
The choice of purification method depends on the scale of your reaction and the nature of the impurities. This workflow provides a general decision-making guide.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Repeat the extraction 2-3 times.[6] The target compound will move into the aqueous layer as its sodium salt. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2 (verify with pH paper).[6] The zwitterionic product should precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts, followed by drying under high vacuum to yield the purified product.[6]
Protocol 2: Flash Column Chromatography with Mobile Phase Modifier
This protocol is for purifying the compound on silica gel when impurities are close in polarity.
-
Solvent System Selection: Using thin-layer chromatography (TLC), find a suitable eluent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% acetic acid (AcOH) to the chosen system (e.g., 94:5:1 DCM/MeOH/AcOH). The target compound should have an Rf value of ~0.3.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (without the sample).
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., 90:10 DCM/MeOH with 1% AcOH). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC (using the same eluent system) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The acetic acid is volatile and will be removed during this process. Dry the resulting solid under high vacuum.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
- Reddit r/Chempros. (2022).
- SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Biotage. (2023).
- BenchChem. (2025). Technical Support Center: Purification of 2-Chlorothiophene-3-Carboxylic Acid.
- Nest Group. (2002).
- LookChem.
- Diva-portal.org.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Reddit r/chemhelp. (2019).
- Echemi. This compound.
- Santa Cruz Biotechnology. 1-Isopropyl-piperidine-4-carboxylic acid | CAS 280771-97-3.
- ResearchGate. (2014).
- PubChem. This compound.
- University of Rochester.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- University of Rochester, Department of Chemistry.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 1-Isopropylpiperidine-4-carboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of 1-isopropylpiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, particularly byproduct formation, encountered during the synthesis of this valuable piperidine derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and efficient method for this synthesis is the reductive amination of a piperidine-4-carboxylic acid precursor with acetone.[1] This reaction is a cornerstone of amine synthesis due to its versatility and operational simplicity, often allowing for a one-pot procedure.[2][3]
The key components are:
-
Amine Source: Piperidine-4-carboxylic acid or its ester, such as ethyl isonipecotate.
-
Carbonyl Source: Acetone, which provides the isopropyl group.
-
Reducing Agent: A hydride source that selectively reduces the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") is highly recommended for this transformation.[4][5]
The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride agent to yield the N-isopropyl product. Mildly acidic conditions (pH 4-5) are generally optimal as they facilitate the formation of the iminium ion without excessively protonating the starting amine, which would render it non-nucleophilic.[4][6]
Caption: Competing reaction pathways leading to product vs. byproduct.
Q4: How should I monitor the reaction to track byproduct formation and determine the endpoint?
Effective reaction monitoring is crucial for troubleshooting and optimization. A combination of techniques provides the most comprehensive picture.
| Technique | Application | Key Observations |
| TLC | Quick, qualitative check of reaction progress. | Spot the disappearance of the piperidine starting material (visualize with ninhydrin or another suitable stain). The product will have a different Rf. |
| LC-MS | The gold standard for this reaction. Provides quantitative data and mass confirmation. [6] | Track the consumption of starting materials and the formation of the product peak. Byproducts like isopropanol (if volatile) may not be seen, but other impurities will be. The mass spectrometer will confirm the [M+H]⁺ ions for your starting material and product. |
| ¹H NMR | Structural confirmation of the final isolated product and identification of impurities. [7] | In the final product, look for the characteristic signals of the isopropyl group: a septet (1H) for the -CH and a doublet (6H) for the two -CH₃ groups. Unreacted starting material or other byproducts will show distinct signals. |
Basic Protocol: LC-MS Reaction Monitoring
-
Instrumentation: HPLC system with UV and MS detectors (e.g., ESI source). [7]2. Column: A standard C18 reverse-phase column is typically effective.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like 0.1% formic acid, is a good starting point to ensure protonation for positive-ion mode MS.
-
Sample Prep: At set time points (e.g., T=0, 1h, 2h, 4h), withdraw a small aliquot (~5-10 µL) of the reaction mixture. Quench it immediately in a vial containing ~1 mL of mobile phase to stop the reaction. Filter if necessary before injection.
-
Analysis: Monitor the peak areas corresponding to the masses of the starting amine ([M+H]⁺) and the N-isopropyl product ([M+H]⁺). The reaction is complete when the starting material peak area is minimal and the product peak area has plateaued.
Q5: What are the most effective methods for purifying this compound away from common byproducts?
Purification aims to remove unreacted starting materials, the reducing agent's byproducts (e.g., acetoxy-boron species), and any organic side products.
-
Aqueous Workup / Acid-Base Extraction: This is the first and most important purification step.
-
Procedure: After quenching the reaction (e.g., with saturated NaHCO₃ solution), perform a liquid-liquid extraction. [6]Because your product is an amino acid, its solubility will be highly pH-dependent. At neutral or slightly basic pH, you can extract neutral impurities (like isopropanol) into an organic solvent (e.g., ethyl acetate), potentially leaving your zwitterionic product in the aqueous layer. Adjusting the aqueous layer to an acidic pH will protonate the amine, making it water-soluble, while adjusting to a high pH will deprotonate the carboxylic acid. Careful pH manipulation can achieve separation. For simpler N-alkylated piperidine esters, a standard basic workup to deprotonate the piperidinium salt followed by extraction into an organic solvent is effective. [8]
-
-
Crystallization / Salt Formation: This is a highly effective method for achieving high purity if your product is crystalline.
-
Procedure: After the initial workup and removal of solvent, the crude product can be recrystallized from a suitable solvent system. Often, converting the product to a salt (e.g., by adding a solution of HCl in ether or isopropanol) yields a highly crystalline solid that is much easier to purify by recrystallization than the freebase or zwitterion. [8]
-
-
Column Chromatography: If extraction and crystallization are insufficient, purification by silica gel chromatography is a reliable option. [6] * Eluent System: A polar eluent system is required. A typical system might be dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (~1%) to prevent the basic amine product from streaking on the acidic silica gel.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Benchchem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Reddit. (2017). Can someone please explain reductive amination.
- Wordpress. (n.d.). Reductive Amination.
- Benchchem. (n.d.). Analytical Techniques for the Characterization of Piperidinone Derivatives: Application Notes and Protocols.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Piperidine-4-Carboxylic Acid
Welcome to the technical support center for the N-alkylation of piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is a common hurdle, often stemming from issues related to the unique properties of piperidine-4-carboxylic acid or suboptimal reaction conditions.
-
Cause A: Poor Solubility of Starting Material. Piperidine-4-carboxylic acid exists as a zwitterion, making it highly polar and poorly soluble in many common aprotic organic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).[1][2] If the starting material does not dissolve, the reaction cannot proceed efficiently in the solution phase.
-
Solution 1: Solvent Selection. Switch to a more polar aprotic solvent capable of dissolving the zwitterionic form, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4]
-
Solution 2: In-Situ Salt Formation. Add the base to the piperidine-4-carboxylic acid in the chosen solvent and stir for a period (e.g., 30-60 minutes) before adding the alkylating agent. The base will deprotonate the carboxylic acid, forming a more soluble carboxylate salt, which enhances its concentration in the solution.
-
-
Cause B: Insufficiently Strong or Sterically Hindered Base. The base must be strong enough to deprotonate the piperidinium nitrogen, making it a free amine and a potent nucleophile. If the base is too weak or bulky, this equilibrium will not be favorable.
-
Solution: Use an appropriate inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] Cesium carbonate is often more effective due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the amine.[5][6] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, though caution is required.[3]
-
-
Cause C: Low Reactivity of the Alkylating Agent. The rate of an Sₙ2 reaction is highly dependent on the leaving group.
-
Solution: If using an alkyl chloride, consider switching to the corresponding alkyl bromide or, ideally, an alkyl iodide. The reactivity order is R-I > R-Br > R-Cl.[7] Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate an in-situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.[4]
-
-
Cause D: Inadequate Reaction Temperature. Like most chemical reactions, N-alkylation rates are temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A common range is 50-80 °C.[3] Monitor the reaction by TLC or LC-MS to avoid decomposition or side-product formation at elevated temperatures.
-
Question 2: My reaction is producing a significant amount of a side product with a mass corresponding to the starting material plus two alkyl groups (overalkylation). How can I prevent this?
Answer: Overalkylation occurs when the desired N-alkylated product, which is also a secondary amine, reacts again with the alkylating agent to form a tertiary amine or even a quaternary ammonium salt.[8][9]
-
Cause A: Excess Alkylating Agent. Using a large excess of the alkylating agent drives the reaction towards multiple alkylations.
-
Solution 1: Control Stoichiometry. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.[9]
-
Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture over several hours using a syringe pump.[3][9] This maintains a low concentration of the electrophile, favoring mono-alkylation of the more abundant starting material over the product.
-
-
Cause B: High Reaction Concentration or Temperature. Conditions that accelerate the initial reaction can also accelerate the subsequent undesired reaction.
-
Solution: Lower the reaction temperature. This can often reduce the rate of the second alkylation more significantly than the first, thereby improving selectivity.[9]
-
Question 3: I'm observing an ester byproduct (O-alkylation) in my reaction mixture. What causes this and how can it be minimized?
Answer: The carboxylate anion, formed by the deprotonation of the carboxylic acid, is also a nucleophile and can compete with the piperidine nitrogen to attack the alkylating agent, resulting in the formation of an ester.[2][10]
-
Cause A: "Hard" vs. "Soft" Reagents. According to Hard and Soft Acid and Base (HSAB) theory, hard electrophiles tend to react with hard nucleophiles, and soft with soft. The nitrogen of the amine is a softer nucleophile than the oxygen of the carboxylate.
-
Solution 1: Choice of Alkylating Agent. Use alkylating agents with "softer" leaving groups, such as iodides and bromides, which preferentially react at the softer nitrogen center.[11] Avoid "harder" alkylating agents like dimethyl sulfate or alkyl triflates if O-alkylation is a problem.[11]
-
Solution 2: Solvent Choice. Polar aprotic solvents like DMF and DMSO can solvate the cation of the carboxylate salt, leaving the oxygen atoms more exposed and nucleophilic. In some cases, a less polar solvent or a protic solvent might favor N-alkylation, although this must be balanced with solubility requirements.
-
-
Cause B: Strong Base. A very strong base will fully deprotonate the carboxylic acid, maximizing the concentration of the competing carboxylate nucleophile.
-
Solution: Use a moderately strong base like K₂CO₃ rather than a very strong one like NaH, unless absolutely necessary for amine deprotonation.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions regarding the N-alkylation of piperidine-4-carboxylic acid.
Question 4: What are the best general conditions to start with for a new N-alkylation of piperidine-4-carboxylic acid?
Answer: A reliable starting point is to use 1.0 equivalent of piperidine-4-carboxylic acid, 1.1 equivalents of the alkyl bromide or iodide, and 2.0-3.0 equivalents of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF. The reaction can be initiated at room temperature and gently heated to 50-60 °C if the reaction is slow.[3] Progress should be monitored by TLC or LC-MS.
Question 5: Should I protect the carboxylic acid group before performing the N-alkylation?
Answer: While direct alkylation is often successful, protecting the carboxylic acid is a robust strategy to prevent O-alkylation and improve solubility in organic solvents.[12][13][14]
-
Strategy: The carboxylic acid can be converted to a simple ester, such as a methyl or ethyl ester, through Fischer esterification.[12] After N-alkylation, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in a water/methanol mixture). This multi-step approach can be more reliable and lead to cleaner reactions, albeit with a longer synthetic route.
Question 6: Are there alternative methods to direct alkylation with alkyl halides?
Answer: Yes, reductive amination is an excellent and often preferred alternative, particularly for introducing more complex or sterically hindered alkyl groups.[15][16][17]
-
Mechanism: This two-step, one-pot process involves reacting the piperidine-4-carboxylic acid with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in-situ by a mild reducing agent to yield the N-alkylated product.[16]
-
Advantages:
-
High Selectivity: It completely avoids the issue of overalkylation, as the product is a tertiary amine that cannot react further under these conditions.[15]
-
Milder Conditions: The reaction is often run at room temperature.
-
Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild and selectively reduces the iminium ion over the starting aldehyde or ketone.[9][15][16]
-
Question 7: How do I choose the right base for my reaction?
Answer: The choice of base is critical and depends on several factors. A good base should be strong enough to deprotonate the secondary amine but not so reactive that it causes unwanted side reactions.
| Base | pKa of Conj. Acid | Typical Solvent | Comments |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, ACN, Acetone | A common, inexpensive, and effective choice for many Sₙ2 alkylations.[3] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | DMF, ACN, THF | More soluble and often more effective than K₂CO₃ due to the cesium effect.[5][6] |
| DIPEA (Hünig's Base) | 10.7 | DCM, ACN, DMF | A non-nucleophilic, sterically hindered organic base. Useful for preventing side reactions but may not be strong enough for all substrates.[3] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A very strong, non-nucleophilic base. Use with caution as it reacts violently with water and protic solvents.[3] |
Experimental Protocols & Visualizations
General Protocol for Direct N-Alkylation
This protocol describes a general method for the N-methylation of piperidine-4-carboxylic acid using methyl iodide.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid and anhydrous DMF (to make an approx. 0.2 M solution).
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes. The suspension may become more homogeneous as the carboxylate salt forms.
-
Add methyl iodide dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, gently heat the mixture to 50 °C.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
The crude product can then be purified, typically by recrystallization or column chromatography.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the N-alkylation reaction.
Caption: Troubleshooting workflow for N-alkylation experiments.
General Reaction Mechanism
The diagram below outlines the fundamental Sₙ2 mechanism for the N-alkylation of piperidine-4-carboxylic acid.
Caption: General mechanism for base-mediated N-alkylation.
References
- Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- Paz, J. L., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science, 358(6368), 1294-1298.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- ChemBK. (n.d.). piperidine-4-carboxylic acid.
- Yan, T., Feringa, B. L., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as....
- ChemicalBook. (2025). N-BOC-piperidine-4-carboxylic acid | 84358-13-4.
- Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
- Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- National Institutes of Health. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?.
- Wikipedia. (n.d.). Amine alkylation.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- National Institutes of Health. (n.d.). N-Dealkylation of Amines.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Piperidinecarboxylic Acid 498-94-2.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Indian Institute of Technology Bombay. (2020). Protecting Groups.
- National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- YouTube. (2020). Protecting Groups for Carboxylic acid.
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines.
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
- ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?.
- ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
- National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation ?.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
- ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide.
- Sciencemadness.org. (2012). N-alkylation of 4-piperidone.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Viscous Reaction Mixtures of 1-Isopropylpiperidine-4-carboxylic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Isopropylpiperidine-4-carboxylic acid. This guide is designed to provide expert insights and practical solutions for handling the unique challenges posed by viscous reaction mixtures involving this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and effectively manage these complexities, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with potentially viscous reaction mixtures of this compound.
Q1: Why might my reaction mixture involving this compound become highly viscous?
A1: Increased viscosity in reaction mixtures containing this compound can stem from several factors. High concentrations of the starting material or product, which may exhibit strong intermolecular forces such as hydrogen bonding, can lead to a thick, syrupy consistency. Additionally, the formation of intermediate salts or high molecular weight byproducts can contribute to increased viscosity. The choice of solvent also plays a crucial role; a solvent in which the compound has limited solubility can result in a thick slurry.
Q2: What are the primary challenges associated with handling a viscous reaction mixture of this compound?
A2: The primary challenges include:
-
Inefficient Mixing: Standard magnetic stir bars may become ineffective, leading to poor mass and heat transfer. This can result in localized overheating, side reactions, and incomplete conversions.[1]
-
Difficult Material Transfer: Transferring a thick slurry or viscous liquid between vessels can be challenging, leading to material loss and inaccurate measurements.
-
Slow Reaction Rates: Inadequate mixing can limit the contact between reactants, slowing down the reaction rate and potentially affecting the final yield and purity.
-
Scale-Up Difficulties: Mixing and heat transfer issues are often exacerbated during scale-up, making a process that worked at the lab scale fail at a larger scale.[1][2]
Q3: What initial steps can I take to mitigate viscosity issues?
A3: Proactive measures are key. Consider the following:
-
Solvent Selection: Choose a solvent that offers good solubility for both reactants and products. In some cases, a solvent mixture can provide the desired properties.
-
Concentration Optimization: Experiment with lower concentrations of reactants to reduce the overall viscosity.
-
Temperature Control: Increasing the reaction temperature can sometimes decrease viscosity, but this must be balanced with the potential for increased side reactions.[3]
Part 2: Troubleshooting Guides for Specific Issues
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Issue 1: Poor or Ineffective Mixing
Symptom: The magnetic stir bar is struggling to rotate or is completely stationary, and the reaction mixture appears non-homogenous.
Root Cause Analysis and Solutions:
Detailed Solutions:
-
Mechanical Stirring: For viscous mixtures, mechanical overhead stirrers are superior to magnetic stirrers as they provide more torque and better control.[4]
-
Impeller Selection: The choice of impeller is critical for effective mixing of viscous fluids.[5]
-
Anchor Stirrers: These are effective for high-viscosity materials as their blades are shaped to the contour of the vessel, ensuring material at the walls is mixed.[1][6]
-
Helical Ribbon Mixers: These are excellent for highly viscous materials, promoting both axial and radial flow to ensure thorough mixing.[6]
-
Dual-Shaft Mixers: Combining a high-speed disperser with a low-speed anchor or paddle can be very effective for blending viscous fluids.[5]
-
| Impeller Type | Viscosity Range | Mixing Action | Best For |
| Magnetic Stir Bar | Low | Vortex | Low viscosity, homogenous liquids |
| Anchor Stirrer | High | Scrapes vessel walls | Preventing material buildup on walls |
| Helical Ribbon | Very High | Axial and radial flow | Thorough blending of dense fluids |
| Dual-Shaft Mixer | High to Very High | High shear and bulk mixing | Uniformly blending viscous materials |
Issue 2: Difficult Product Transfer and Isolation
Symptom: The final reaction mixture is a thick slurry or paste that is difficult to transfer, filter, or purify.
Root Cause Analysis and Solutions:
-
Dilution: Before transfer or filtration, consider diluting the mixture with a suitable solvent in which the product is soluble but impurities may be less so. This will reduce the viscosity and facilitate easier handling.
-
Temperature Modification: Gently warming the mixture (if the product is stable) can decrease viscosity. Conversely, for some purification techniques like crystallization, cooling might be necessary, so a balance must be found.[3]
-
Alternative Purification Techniques:
-
Trituration: If the product is a solid in a viscous liquid, you can add a solvent in which the product is insoluble but the impurities are soluble. Stirring this mixture will wash the impurities from the solid product.
-
Salt Formation and Crystallization: If the product has suitable functionality, converting it to a salt can alter its solubility and allow for crystallization from a less viscous solution.[7]
-
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for setting up a robust system for handling viscous reactions.
Protocol 1: Setting up a Mechanical Stirring System for a Viscous Reaction
Objective: To ensure homogenous mixing of a potentially viscous reaction mixture involving this compound.
Materials:
-
Round-bottom flask with a ground glass joint for the stirrer guide
-
Overhead mechanical stirrer with speed and torque control
-
Stirrer shaft and impeller (e.g., anchor or helical ribbon)
-
Stirrer guide with a bearing and seal
-
Heating mantle and temperature controller
-
Condenser and inert gas inlet (if required)
Procedure:
-
Assemble the Glassware: Securely clamp the round-bottom flask in the heating mantle.
-
Insert the Stirrer: Carefully insert the stirrer shaft with the chosen impeller through the stirrer guide. Ensure the impeller is positioned centrally in the flask and as close to the bottom as possible without touching the glass.
-
Seal the System: Secure the stirrer guide to the flask to create a sealed system, especially if the reaction is air or moisture sensitive.
-
Charge the Reagents: Add the solvent and reactants to the flask.
-
Initiate Stirring: Start the mechanical stirrer at a low speed and gradually increase it until a vortex is observed or the mixture is visibly homogenous.
-
Monitor the Reaction: Throughout the reaction, monitor the stirrer's torque reading (if available) as this can provide an indication of changes in viscosity. Also, visually inspect for any material buildup on the flask walls.
-
Adjust as Needed: If the viscosity increases significantly, you may need to adjust the stirring speed or consider the troubleshooting steps outlined above.
Part 4: Scale-Up Considerations
Scaling up reactions with viscous mixtures presents unique challenges. What works in a small flask may not be directly transferable to a larger reactor.
Key Considerations for Scale-Up:
-
Heat Transfer: Larger volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. This can lead to thermal gradients and localized overheating.[1] The use of jacketed reactors with precise temperature control is crucial.
-
Mixing Efficiency: The type of impeller and stirring speed that were effective at a small scale may not be sufficient for a larger volume. The power per unit volume is a key parameter to consider when scaling up mixing.[8]
-
Mass Transfer: In heterogeneous reactions (e.g., solid-liquid), poor mixing at a larger scale can severely limit the mass transfer between phases, leading to a drop in reaction rate and yield.
By carefully considering these factors and implementing the appropriate engineering controls, the successful scale-up of reactions involving this compound can be achieved.
References
- Zero Instrument. (n.d.). Common Types of Mixing in Reactors. Just Measure it.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- DuEPublico. (n.d.). Mixing of Two Miscible Liquids with High Viscosity and Density Difference in Semi-Batch and Batch Reactors – CFD.
- PubChem. (n.d.). This compound.
- Kintek Solution. (n.d.). Essential Tips For Conducting Organic Synthesis Reactions.
- Google Patents. (n.d.). Method for mixing high viscous liquids with gas.
- Mixquip. (n.d.). Understanding High Viscosity Mixing.
- PubChemLite. (n.d.). This compound (C9H17NO2).
- AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes.
- Resodyn Mixers. (2021, April 15). High Viscosity Mixer, Mixing for Viscous Liquids.
- Oil & Gas Science and Technology. (2000). A Scale-Up Strategy for a Commercial Scale Bubble Column Slurry Reactor for Fischer-Tropsch Synthesis.
- KR Analytical. (2025, May 23). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab.
- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
- YouTube. (2018, June 29). Handling of viscous liquids - Basics, Techniques and Tricks.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
- PMC. (n.d.). Mixing high-viscosity fluids via acoustically driven bubbles.
- PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- Reddit. (2021, August 15). Preparation of Piperidine?
- ResearchGate. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography?
- Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. reddit.com [reddit.com]
- 3. kranalytical.co.uk [kranalytical.co.uk]
- 4. Essential Tips For Conducting Organic Synthesis Reactions - Kintek Solution [kindle-tech.com]
- 5. mixquip.com [mixquip.com]
- 6. zeroinstrument.com [zeroinstrument.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
removing solvent residues from 1-Isopropylpiperidine-4-carboxylic acid
Welcome to the technical support center for handling 1-Isopropylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the removal of residual solvents from this active pharmaceutical ingredient (API). Our focus is on providing scientifically grounded, actionable solutions to ensure the purity, stability, and safety of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual solvents from this compound a critical step?
A1: The removal of residual solvents is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure patient safety. Solvents offer no therapeutic benefit and can be toxic. From a chemical perspective, residual solvents can:
-
Alter Physicochemical Properties: Solvents trapped within the crystal lattice can affect the compound's solubility, dissolution rate, and bioavailability.
-
Promote Degradation: Residual protic solvents (e.g., water, alcohols) can participate in hydrolysis or other degradation pathways, reducing the purity and shelf-life of the API.[1]
-
Inhibit Crystallization: The presence of solvents can sometimes lead to the formation of oils or amorphous material instead of a stable, crystalline solid.
Q2: What are the key physical properties of this compound that influence solvent removal?
A2: Understanding the compound's properties is fundamental to designing an effective drying protocol. The following table summarizes its key characteristics.
| Property | Value | Significance for Solvent Removal |
| Molecular Weight | 171.24 g/mol [2][] | Influences diffusion rates out of the solid matrix. |
| Boiling Point | 272°C[4] | Indicates high thermal stability, but direct heating to this temperature is not feasible for drying. |
| pKa | 4.04 ± 0.20[4] | The acidic nature of the carboxylic group can lead to strong interactions with basic or polar solvents, making them harder to remove. |
| Physical State | Solid[5] | As a solid, solvent removal is a process of desorption and diffusion from the crystal lattice or amorphous solid. |
| Solubility | Soluble in polar solvents like water and alcohols.[6] | The choice of drying method must be compatible with solvents in which it has been processed (e.g., methanol, ethanol). |
Q3: What are the primary methods for removing solvent residues from an API like this?
A3: The most common and effective methods in the pharmaceutical industry are vacuum drying, lyophilization (freeze-drying), and recrystallization.[7][8]
-
Vacuum Drying: This is a widely used technique that lowers the boiling point of the solvent by reducing the ambient pressure.[9][10] This allows for efficient solvent removal at lower temperatures, which is ideal for protecting heat-sensitive compounds.[7][11]
-
Lyophilization: This process involves freezing the API solution or slurry and then removing the solvent through sublimation under deep vacuum.[1] It is exceptionally gentle, avoids the harshness of high temperatures, and can be crucial for thermally sensitive molecules.[12]
-
Recrystallization: While primarily a purification technique, recrystallization is highly effective at excluding solvent molecules from the crystal lattice as pure crystals form.[13][14] Choosing a solvent system where the API has high solubility at elevated temperatures and low solubility at cooler temperatures is key.[15]
Troubleshooting Guides & Protocols
This section provides in-depth solutions to specific problems you may encounter.
Issue 1: High levels of a common solvent (e.g., Methanol, Ethanol) remain after standard oven drying.
This is a frequent issue, often caused by solvent molecules becoming entrapped within the crystal structure of the API.[16] Standard atmospheric drying is often insufficient because the required temperatures may approach the degradation point of the compound before the solvent is fully removed.
Root Cause Analysis & Solution Workflow
The most effective solution is to implement an optimized vacuum drying protocol. Lowering the pressure significantly reduces the solvent's boiling point, creating a large driving force for evaporation even at modest temperatures.[9]
Caption: Workflow for addressing high residual solvents.
Detailed Protocol: Optimized Vacuum Drying
-
Preparation: Place a thin layer of the this compound powder on a tray in a vacuum oven. A thin layer maximizes the surface area, which is crucial for efficient drying.[10]
-
Heating: Heat the oven to a moderate temperature, typically 40-50°C. This temperature should be high enough to increase the vapor pressure of the solvent but well below the point where the API might degrade.
-
Vacuum Application: Gradually apply a vacuum, aiming for a pressure below 1 Torr.[10] This drastic reduction in pressure is the primary driver of solvent removal.
-
Nitrogen Sweep (Optional but Recommended): Introduce a slow bleed of dry nitrogen gas into the oven while maintaining the vacuum. This technique, known as vacuum hydration when using water vapor, helps to displace solvent molecules from the crystal lattice and improves the mass transfer rate of the solvent out of the bulk solid.[17][18]
-
Hold Time: Maintain these conditions for 12-24 hours. The exact time will depend on the solvent being removed and the batch size.
-
Validation: After the drying cycle, perform residual solvent analysis using Gas Chromatography (GC) with a headspace autosampler to confirm that the solvent levels are below the ICH limits.
Issue 2: The API shows signs of degradation or color change at necessary drying temperatures.
If your compound is thermally labile, even moderate heat under vacuum can be detrimental. In this scenario, a non-thermal drying method is required.
Solution: Lyophilization (Freeze-Drying)
Lyophilization is the gold standard for drying heat-sensitive materials.[11][12] It works by removing the solvent via sublimation, transitioning it directly from a solid (ice) to a gas, bypassing the liquid phase entirely.[1]
Caption: The three stages of a typical lyophilization cycle.
Detailed Protocol: Lyophilization
-
Dissolution/Suspension: Dissolve or create a fine suspension of the this compound in a suitable solvent, often a mixture containing water and a benign co-solvent like tert-butanol or ethanol.[1][12] The use of an organic solvent/water mixture can also prevent API hydrolysis during the process.[1]
-
Freezing: Place the solution in lyophilizer trays and freeze the material to a temperature well below the eutectic point of the solvent system (typically -40°C or lower). This ensures the entire solvent matrix is solidified.
-
Primary Drying (Sublimation): Apply a deep vacuum to the lyophilizer chamber. The shelf temperature is then raised slightly (e.g., to -10°C) to provide the energy needed for the solvent to sublime. The majority of the solvent is removed during this phase.
-
Secondary Drying (Desorption): After primary drying, the shelf temperature is gradually increased further (e.g., to 20-25°C) to remove any residual, bound solvent molecules from the API.
-
Completion and Validation: Once the cycle is complete, the chamber is backfilled with an inert gas like nitrogen. The resulting product is a dry, often porous powder with very low residual solvent levels.[12] Validate with GC analysis.
Issue 3: Multiple impurities, including a high-boiling point solvent, are present.
When dealing with a combination of chemical impurities and a stubborn, high-boiling point solvent (e.g., DMF, DMSO), a multi-pronged approach is needed. Recrystallization is an excellent choice as it can simultaneously purify the compound and remove entrapped solvents.[19][20]
Solution: Two-Solvent Recrystallization (Antisolvent Method)
This technique is ideal when finding a single perfect solvent is difficult. It relies on dissolving the compound in a "good" solvent where it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble to induce crystallization.[20]
Principle of Recrystallization
Caption: Mechanism of purification via recrystallization.
Detailed Protocol: Two-Solvent Recrystallization
-
Solvent Selection:
-
Good Solvent: Choose a polar solvent in which this compound is readily soluble at room temperature or with gentle warming (e.g., methanol, ethanol).[6]
-
Antisolvent: Select a miscible, less polar solvent in which the compound is poorly soluble (e.g., ethyl acetate, toluene, or heptane).
-
-
Dissolution: Dissolve the impure API in the minimum amount of the warm "good" solvent to create a concentrated solution.
-
Hot Filtration (Optional): If insoluble particulate impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Antisolvent: While stirring the warm solution, slowly add the antisolvent dropwise until the solution becomes faintly cloudy (incipient precipitation). This indicates the point of saturation has been reached.[20]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals that exclude impurities.[15]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold antisolvent to rinse away any remaining mother liquor containing the impurities and original solvent.[13]
-
Final Drying: Dry the purified crystals using the optimized vacuum drying protocol described in Issue 1 to remove the recrystallization solvents.
References
- Zhanghua. (2024, November 2). Benefits of Vacuum Drying in the Pharmaceutical Industry. Zhanghua - Filter Dryer.
- VORTEX Mixers. (2025, October 10). Efficient Pharmaceutical Processing with Vacuum Mixing and Drying.
- Frushour, C. (2025, September 4).
- Google Patents. (n.d.). US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). EP2985038A1 - Lyophilized API preparation.
- Google Patents. (n.d.). US3426028A - Piperidine derivatives and their salts.
- Anderson, H. (n.d.). Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. Anderson Dahlen.
- Ataman Kimya. (n.d.). PIPERIDINE.
- Equilibar. (n.d.). Vacuum Drying for API.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Pharmaceutical Technology. (n.d.). API Extraction Techniques Best Practices and Methods.
- Pharmaceutical Technology. (2003, November 2). Aqueous Cleaning and Solvent Substitution.
- University of Colorado Boulder. (n.d.). Recrystallization.
- BIOSYNCE. (n.d.). 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid CAS 1093396-57-6.
- PraxiLabs. (2022, November 7).
- Solubility of Things. (n.d.). Piperidine.
- Chemistry LibreTexts. (2023, January 29).
- Pharmaceutical Online. (n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing.
- ResearchGate. (2025, August 6). Removal of API's (Active Pharmaceutical Ingredients)
- PubChemLite. (n.d.). This compound (C9H17NO2).
- ResearchGate. (2025, August 7). Form Conversion and Solvent Entrapment during API Drying.
- Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- Wikipedia. (n.d.). Piperidine.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- ResearchGate. (2025, November 14). Solvation of Piperidine in Nonaqueous Solvents.
- Solubility of Things. (n.d.). Piperidine-4-carboxylic Acid.
- BenchChem. (2025).
- ChromTech. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Reddit. (2019, April 18).
- ChemBK. (n.d.). piperidine-4-carboxylic acid.
- ChemBK. (n.d.). Piperidine-4-carboxylic acid or isonipecotic acid.
- PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid.
Sources
- 1. EP2985038A1 - Lyophilized API preparation - Google Patents [patents.google.com]
- 2. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. biosynce.com [biosynce.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. equilibar.com [equilibar.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. filter-dryer.com [filter-dryer.com]
- 10. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 11. incmachine.com [incmachine.com]
- 12. ofdlifesciences.com [ofdlifesciences.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. praxilabs.com [praxilabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying - Google Patents [patents.google.com]
- 18. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 19. mt.com [mt.com]
- 20. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
storage and handling recommendations for 1-Isopropylpiperidine-4-carboxylic acid
Technical Support Center: 1-Isopropylpiperidine-4-carboxylic acid
From the desk of the Senior Application Scientist
Welcome to the technical guide for this compound (CAS 280771-97-3). This document is designed for our partners in research, discovery, and drug development. Recognizing that success in the lab hinges on the precise handling of reagents, we have structured this guide to move beyond a simple datasheet. Here, we address the common, practical challenges and questions that arise during experimentation. Our goal is to provide not just protocols, but the underlying rationale, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Compound Profile & Core Safety Data
Before incorporating any reagent into your workflow, a foundational understanding of its properties and hazards is paramount. This compound is a piperidine derivative, a class of compounds widely used as scaffolds in medicinal chemistry.[1][2] Its stability and reactivity are largely governed by the tertiary amine of the piperidine ring and the carboxylic acid group.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [3][4] |
| Molecular Weight | ~171.24 g/mol | [3][4] |
| Appearance | Solid (typical for carboxylic acids of this size) | [5][6][7] |
| Primary Hazards | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [3] |
| Known Incompatibilities | Strong oxidizing agents, Strong acids | [6] |
| Hazardous Decomposition | Emits oxides of carbon (CO, CO₂) and nitrogen (NOx) under fire conditions | [6] |
Section 2: Frequently Asked Questions (FAQs)
These are the most common inquiries our team receives regarding the day-to-day use of this compound.
Q1: What are the primary hazards I should be aware of when working with this compound?
A: The primary documented hazard is that the compound is harmful if swallowed.[3] As a standard practice for piperidine derivatives and fine chemicals, you should always handle it with appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][7][8][9] All weighing and solution preparation should be conducted in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of any dust or aerosols.[1][7][8]
Q2: What are the definitive long-term and short-term storage conditions for this compound?
A: Proper storage is the single most critical factor in preserving the integrity of the compound.
-
Long-Term Storage: For maximum stability, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[5][7][10] We recommend storage at 2-8°C. The "dry" aspect is crucial; we advise placing the container inside a desiccator. The rationale here is that the carboxylic acid and amine functionalities can make the compound hygroscopic, and absorbed water can lead to inconsistent weighing and potential for slow degradation.
-
Short-Term / In-Use: When the compound is in frequent use, minimize its time outside of the desiccator. After weighing, ensure the container is tightly sealed and purged with an inert gas like argon or nitrogen if available, especially if it will be stored for more than a few days before its next use.
Q3: How should I handle the compound upon receipt and during routine weighing?
A: Upon receipt, visually inspect the container for any damage to the seal. The compound should be a solid. When handling, avoid creating dust.[6][7][10] Use spatulas and tools appropriate for handling fine solids. Because of its potential hygroscopicity, do not leave the container open to the atmosphere for extended periods. Weigh the required amount and promptly and securely close the container.[10][11]
Section 3: Experimental Workflow & Troubleshooting Guide
This section addresses specific issues that can arise during the experimental use of this compound.
Q1: I'm having trouble dissolving the compound for my assay. What is the recommended solubilization protocol?
A: This is a frequent challenge with zwitterionic or amphoteric compounds containing both an acidic (carboxylic acid) and a basic (amine) group. Solubility is highly pH-dependent. It will likely exhibit poor solubility in neutral water but will dissolve in acidic or basic solutions.
Detailed Protocol for Preparing an Aqueous Stock Solution:
-
Initial Solvent Choice: Begin with deionized water or a buffer relevant to your experiment. Do not use the full volume of the solvent initially; start with about 80% of your final target volume.
-
Dispersion: Add the weighed solid of this compound to the solvent and vortex or stir to create a suspension. It will likely not dissolve at this stage.
-
pH Adjustment (The Critical Step):
-
For Basic Conditions: Add a dilute solution of NaOH (e.g., 0.1 M) dropwise while stirring. The carboxylic acid group will be deprotonated to the highly soluble carboxylate salt. Continue adding base until the solid is fully dissolved.
-
For Acidic Conditions: Alternatively, add a dilute solution of HCl (e.g., 0.1 M) dropwise. The piperidine nitrogen will be protonated to form the soluble ammonium salt.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, resulting in a clear solution, adjust to the final volume with your solvent.
-
Verification: If issues persist, gentle warming (to 30-40°C) or sonication can aid dissolution after pH adjustment. Always ensure the solution cools to room temperature before use in experiments.
Q2: My experimental results are inconsistent between batches. What could be the cause?
A: Inconsistency is often traced back to compound handling and preparation. Here is a troubleshooting checklist:
-
Compound Integrity: Was the compound stored correctly in a desiccator?[5][7] Clumping or a change in color could indicate water absorption or degradation.
-
Inaccurate Concentration: If the compound has absorbed moisture, the weighed amount will contain water, leading to a lower-than-calculated final concentration. This is a primary reason for recommending storage in a desiccator.
-
Incomplete Solubilization: Is there any visible precipitate in your stock solution? Even a small amount of undissolved material means the concentration of the supernatant is not what you calculated. Always ensure the solution is perfectly clear. Re-check the pH-adjustment step from Q1.
-
Solution Stability: Once in solution, is the compound stable under your experimental conditions? We recommend preparing stock solutions fresh for each experiment. If you must store a solution, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: How can I visually or analytically check if my compound has degraded?
A:
-
Visual Inspection: The most straightforward check is visual. The compound should be a consistent solid. Any discoloration (e.g., yellowing or browning), clumping, or melting/oily appearance at storage temperature is a red flag for degradation or contamination.
-
Analytical Confirmation: For definitive proof, you can use analytical methods. A simple Thin Layer Chromatography (TLC) can show the appearance of new, unwanted spots compared to a reference sample. For more rigorous validation, techniques like HPLC or LC-MS can provide a clear purity profile, while ¹H NMR can confirm the chemical structure has remained intact.
Q4: What are the proper procedures for spill cleanup and waste disposal?
A: Safety and environmental responsibility are paramount.
-
Spill Cleanup: In case of a spill, first ensure the area is well-ventilated and remove all sources of ignition, as some related compounds are flammable.[12] Wear your full PPE. For a solid spill, carefully sweep or vacuum the material to avoid generating dust and place it into a labeled, sealed container for disposal.[6][10] Do not add water. The area can then be cleaned with soap and water.[5]
-
Waste Disposal: Dispose of unused compound and contaminated materials as hazardous chemical waste. This should be done in accordance with all local, state, and federal regulations. Never dispose of the chemical down the drain.[5][6][9]
Section 4: Visual Workflow for Solution Preparation
This diagram outlines the decision-making process for successfully solubilizing this compound.
Caption: Figure 1: Recommended workflow for the preparation of a this compound stock solution.
References
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- AAPPTec, LLC. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Apollo Scientific. SAFETY DATA SHEET - 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Apollo Scientific. (2023, July 6). Piperidine-4-carboxylic acid - Safety Data Sheet.
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate.
- Apollo Scientific. SAFETY DATA SHEET - 1-Acetylpiperidine-4-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - Isonipecotic acid.
- PubChem. This compound.
- Santa Cruz Biotechnology. 1-Isopropyl-piperidine-4-carboxylic acid.
- Wikipedia. Isonipecotic acid.
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pentachemicals.eu [pentachemicals.eu]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Isopropylpiperidine-4-carboxylic acid
Introduction
1-Isopropylpiperidine-4-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. As a substituted piperidine derivative, it imparts specific physicochemical properties to molecules, influencing their solubility, lipophilicity, and interaction with biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development.
This guide provides a comprehensive comparison of the two primary synthetic routes to this compound: N-alkylation of piperidine-4-carboxylic acid (or its esters) and direct reductive amination . We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Method | General Reaction | Key Reagents | Advantages | Disadvantages | Typical Yield Range |
| N-Alkylation | Two-step process: N-alkylation of a piperidine-4-carboxylate ester followed by hydrolysis. | Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃), Ester of piperidine-4-carboxylic acid. | Well-established and reliable. Avoids the use of metal hydrides. | Multi-step process. Potential for over-alkylation. Requires protection/deprotection of the carboxylic acid. | 60-80% (overall) |
| Reductive Amination | One-pot reaction of piperidine-4-carboxylic acid or its ester with acetone and a reducing agent. | Acetone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Piperidine-4-carboxylic acid or its ester. | More atom-economical (often a one-pot reaction). High selectivity for mono-alkylation. Milder reaction conditions. | Requires careful selection of the reducing agent to avoid reduction of the carboxylic acid. | 70-95% |
Method 1: N-Alkylation of Piperidine-4-carboxylic Acid Esters
This classical approach involves a three-stage process: protection of the carboxylic acid functionality as an ester, N-alkylation of the piperidine nitrogen, and subsequent deprotection (hydrolysis) to yield the final product.
Causality Behind Experimental Choices
The initial esterification step is crucial to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions required for the subsequent N-alkylation. The choice of the ester group (e.g., methyl or ethyl) is typically dictated by the ease of its subsequent removal. The N-alkylation is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of an isopropyl halide. A non-nucleophilic base is employed to scavenge the hydrogen halide byproduct. Finally, hydrolysis of the ester, usually under basic conditions, liberates the desired carboxylic acid.
Experimental Protocol: N-Alkylation Route
Step 1: Esterification of Piperidine-4-carboxylic Acid (Isonipecotic Acid)
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude ester hydrochloride.
-
The crude product can be used directly in the next step or purified by recrystallization.
Step 2: N-Alkylation of Piperidine-4-carboxylate
-
Dissolve the piperidine-4-carboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF (5-10 volumes).
-
Add a non-nucleophilic base, such as potassium carbonate (2.5 eq) or diisopropylethylamine (2.2 eq).
-
To the stirred suspension, add 2-bromopropane (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-isopropylpiperidine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester
-
Dissolve the purified N-isopropylpiperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gently heat to 50 °C until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and adjust the pH to ~6-7 with hydrochloric acid.
-
Evaporate the ethanol under reduced pressure.
-
Wash the aqueous solution with an organic solvent like ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid, which should precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Visualization of the N-Alkylation Workflow
Caption: Workflow for the N-Alkylation synthesis route.
Method 2: Reductive Amination
Reductive amination is a highly efficient and often one-pot procedure for the formation of C-N bonds. In the context of synthesizing this compound, this method involves the reaction of piperidine-4-carboxylic acid (or its ester) with acetone in the presence of a reducing agent.
Causality Behind Experimental Choices
This method leverages the formation of an iminium ion intermediate from the reaction of the secondary amine of the piperidine with acetone. This electrophilic iminium ion is then selectively reduced by a hydride source to form the N-isopropyl group. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough to not reduce the carboxylic acid or the ketone starting material, but is sufficiently reactive to reduce the iminium ion in situ.[1][2] This selectivity allows for a one-pot reaction, significantly improving the overall efficiency.
Experimental Protocol: Reductive Amination Route
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-20 volumes), add acetone (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). If necessary, column chromatography can be performed.
Visualization of the Reductive Amination Pathway
Caption: The direct one-pot reductive amination pathway.
Comparative Analysis
| Factor | N-Alkylation | Reductive Amination | Expert Insights |
| Yield | Generally good, but can be lowered by losses in multiple steps. | Often higher due to the one-pot nature of the reaction. | Reductive amination typically offers a more direct and higher-yielding route, minimizing handling losses. |
| Purity | The main impurity is often the unreacted starting material or over-alkylated products. Purification by chromatography is often necessary. | High selectivity for mono-alkylation leads to cleaner reaction profiles and easier purification, often achievable by simple recrystallization. | The selectivity of modern reducing agents in reductive amination significantly simplifies downstream processing. |
| Scalability | Readily scalable, with well-understood and robust reaction conditions for each step. | Highly scalable, particularly due to its one-pot nature which is advantageous in industrial settings. | Both methods are scalable, but the reduced number of unit operations in reductive amination makes it more attractive for large-scale synthesis. |
| Cost & Safety | Reagents are generally inexpensive, but the multi-step process increases labor and solvent costs. Isopropyl halides are alkylating agents and require careful handling. | Acetone is an inexpensive and relatively safe solvent and reagent. Sodium triacetoxyborohydride is more expensive than traditional borohydrides but offers significant advantages in selectivity and safety. | The overall cost-effectiveness of reductive amination can be superior on a large scale due to reduced processing time and waste generation. |
| Environmental Impact | Generates more waste due to multiple steps and purification requirements. | "Greener" approach due to higher atom economy and fewer unit operations. | The trend in pharmaceutical manufacturing is towards more sustainable processes, favoring methods like reductive amination. |
Conclusion
Both N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound.
The N-alkylation route is a traditional and reliable method, with each step being well-documented in the chemical literature. It offers a robust and predictable synthesis, although it is more labor-intensive and less atom-economical.
The reductive amination route , particularly with a selective reducing agent like sodium triacetoxyborohydride, represents a more modern, efficient, and "greener" alternative. Its one-pot nature, high selectivity, and milder reaction conditions make it an attractive choice for both laboratory-scale synthesis and industrial production.
For researchers and drug development professionals, the choice between these two methods will depend on factors such as the scale of the synthesis, available equipment, cost considerations, and the desired purity of the final product. However, for new process development, the reductive amination approach is highly recommended due to its inherent advantages in efficiency and sustainability.
References
- Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Online].
- ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Online].
- Organic Chemistry Portal. Reductive Amination. [Online].
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- ResearchGate. Procedure for N-alkylation of Piperidine? [Online].
- Myers, A. G. Reductive Amination. [Online]. Harvard University.
- De Kimpe, N., & Stevens, C. (1992). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. In The Chemistry of Halides, Pseudo-Halides and Azides: Supplement D2 (pp. 1367-1459). John Wiley & Sons, Ltd.
- PubChem. This compound. [Online].
Sources
A Comparative Guide to the Biological Activity of Piperidinecarboxylic Acid Analogs: GABA Transporter Inhibition vs. Receptor Agonism
For researchers and drug development professionals navigating the complexities of GABAergic modulation, the piperidine carboxylic acid scaffold represents a foundational element in the design of potent and selective therapeutic agents. This guide provides an in-depth comparison of the biological activities of 1-isopropylpiperidine-4-carboxylic acid and its analogs, with a particular focus on the critical influence of the carboxylic acid's position on the piperidine ring. We will explore the structure-activity relationships that differentiate inhibitors of GABA transporters (GATs) from agonists of GABA receptors, supported by experimental data and detailed protocols.
Introduction: The Dichotomy of Piperidinecarboxylic Acids in GABAergic Neurotransmission
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a pivotal role in regulating neuronal excitability in the central nervous system (CNS).[1] Its synaptic concentrations are tightly controlled by two primary mechanisms: reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs), and binding to postsynaptic and presynaptic GABA receptors (GABA-A and GABA-B). Piperidinecarboxylic acids, as cyclic analogs of GABA, have emerged as versatile pharmacophores for targeting both of these mechanisms.
However, a subtle structural change—the position of the carboxylic acid group on the piperidine ring—dramatically alters the primary biological target. This guide will dissect this crucial difference by comparing two classes of analogs:
-
Piperidine-3-carboxylic acid (Nipecotic Acid) Derivatives: Primarily known as GABA uptake inhibitors.
-
Piperidine-4-carboxylic acid (Isonipecotic Acid) Derivatives: Including the titular this compound, which are predominantly recognized as GABA receptor agonists.
Part 1: N-Substituted Piperidine-3-Carboxylic Acid Derivatives as GABA Uptake Inhibitors
Nipecotic acid itself is a potent inhibitor of GABA uptake but suffers from poor blood-brain barrier permeability due to its hydrophilic and zwitterionic nature.[1] The key to unlocking its therapeutic potential lies in the N-substitution with lipophilic moieties, which enhances brain penetration and modulates potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and GAT4).[2][3]
Structure-Activity Relationships (SAR)
Extensive research has elucidated the SAR for N-substituted nipecotic acid derivatives as GAT inhibitors:
-
The Lipophilic Anchor: The nature of the N-substituent is paramount for activity. Large, lipophilic groups are generally required for high-affinity binding to the GATs. The well-known GAT1 inhibitor, Tiagabine, features a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group, highlighting the effectiveness of bulky, aromatic substituents.[2]
-
The Spacer: The length and flexibility of the linker connecting the piperidine ring to the lipophilic moiety influence potency and selectivity.
-
Stereochemistry: The stereochemistry of the chiral center at the 3-position of the piperidine ring is crucial. For many potent GAT1 inhibitors, the (R)-enantiomer is more active.
The following diagram illustrates the general pharmacophore for N-substituted nipecotic acid-based GAT inhibitors.
Caption: Workflow for the [³H]GABA uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh rat cerebral cortices in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Wash the pellet by resuspension in a suitable assay buffer (e.g., Krebs-Ringer-HEPES) and recentrifugation.
-
Resuspend the final synaptosomal pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Uptake Assay:
-
In assay tubes, add varying concentrations of the test compound (e.g., this compound or its analogs).
-
Add the synaptosome suspension to each tube and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 50 nM).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of [³H]GABA uptake) by non-linear regression analysis.
-
GABA-A Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a specific radioligand (e.g., [³H]Muscimol) from the receptor.
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
A Senior Scientist's Guide to the Validation of 1-Isopropylpiperidine-4-carboxylic Acid Purity by HPLC
Introduction: The Analytical Imperative for a Key Building Block
1-Isopropylpiperidine-4-carboxylic acid is a heterocyclic compound that serves as a crucial structural motif and building block in the synthesis of a wide range of pharmacologically active molecules.[][2] Its purity is not merely a quality metric; it is a critical parameter that directly influences the safety, efficacy, and impurity profile of the final active pharmaceutical ingredient (API). Ensuring the accurate and precise quantification of this compound and its potential impurities is a non-negotiable aspect of quality control in pharmaceutical development.
This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) based methods for the purity validation of this compound. We will delve into the causality behind experimental choices, present a robust validation protocol grounded in regulatory expectations, and compare the chosen methodology against viable alternatives, providing the data and rationale necessary for confident implementation in a regulated laboratory environment.
The Analytical Challenge: Working with a Non-Chromophoric Analyte
A primary challenge in the analysis of this compound is its lack of a significant UV-absorbing chromophore.[3][4] The molecule, a saturated heterocyclic carboxylic acid, does not possess the conjugated double bonds necessary for strong absorbance with standard HPLC UV-Vis detectors. This property immediately renders many routine HPLC methods inadequate and forces the analytical scientist to consider more universal detection technologies or derivatization strategies.[3][5]
Furthermore, the molecule's zwitterionic nature—possessing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group—means its charge state is highly dependent on pH. This characteristic is critical for developing a robust and reproducible separation, as slight variations in mobile phase pH can significantly alter retention times and peak shapes.
HPLC Method Development: A Rationale-Driven Approach
Given the analyte's properties, a reversed-phase HPLC (RP-HPLC) method coupled with a universal detector is the most direct and robust approach, avoiding the complexities of derivatization.[3][6]
The Detector: Why Charged Aerosol Detection (CAD)?
While detectors like Refractive Index (RI) exist, they lack sensitivity and are incompatible with gradient elution.[3] Mass Spectrometry (MS) is a powerful tool but can be overly complex and expensive for routine QC. The Charged Aerosol Detector (CAD) emerges as an optimal choice.[4][7]
-
Mechanism: CAD nebulizes the column eluent, creating charged aerosol particles whose magnitude is proportional to the analyte concentration.
-
Advantage: It provides a near-universal response for any non-volatile and many semi-volatile analytes, independent of their optical properties.[4] This makes it ideal for our non-chromophoric target compound and any potential impurities that may also lack a chromophore. It also offers superior sensitivity and gradient compatibility compared to RI.
The Column and Mobile Phase: Controlling Retention and Peak Shape
A standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) provides a versatile and reliable stationary phase. The key to success lies in controlling the mobile phase pH.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase (pH ~2.7) serves two purposes. First, it protonates the carboxylic acid group, neutralizing its negative charge. Second, it ensures the piperidine nitrogen is fully protonated (positively charged). This consistent, single charge state prevents zwitterionic behavior and promotes predictable retention on the C18 column. Formic acid is also volatile, making it perfectly compatible with the CAD detector.
The resulting method provides a robust separation based on the analyte's hydrophobicity.
Method Validation Protocol: A Framework for Trustworthiness
The validation of an analytical method is the process by which it is experimentally proven that the procedure is suitable for its intended purpose.[8] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
Experimental Workflow Diagram
Caption: HPLC Method Validation Workflow as per ICH Q2(R1).
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] The most effective way to demonstrate this is through forced degradation studies.[13][14]
Objective: To intentionally stress the drug substance to produce potential degradation products and prove that the analytical method can separate these degradants from the main analyte peak. The target degradation is typically 5-20%.[13][15]
Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[15]
-
Photolytic Degradation: Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.
-
Analyze all stressed samples, along with an unstressed control, by the proposed HPLC-CAD method. The method is deemed "stability-indicating" if all degradation product peaks are adequately resolved from the main this compound peak.
Linearity, Range, Accuracy, and Precision
These parameters collectively ensure the method provides reliable quantitative results.
Protocol:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the this compound reference standard in the mobile phase.
-
Linearity & Range: Prepare a series of at least five concentrations from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for a target of 0.1 mg/mL). Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of reference standard into a placebo or blank matrix. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.
-
Acceptance Criteria (Typical):
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope) The LOQ should be experimentally verified by analyzing samples at this concentration and ensuring acceptable accuracy and precision.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Protocol: Vary the following parameters one at a time and assess the impact on the results (e.g., retention time, peak area, resolution):
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Composition (e.g., vary the percentage of acetonitrile by ± 2% absolute)
The method is robust if the results remain within the system suitability criteria under these varied conditions.
Comparison with Alternative Methods
While HPLC-CAD is proposed as the optimal method, it is crucial to understand its performance relative to other techniques.
| Method | Principle | Advantages | Disadvantages |
| HPLC-CAD (Proposed) | Reversed-phase separation with charged aerosol detection. | Universal detection for non-volatiles, good sensitivity, gradient compatible, direct analysis. | Requires specialized detector, response can be non-linear at high concentrations. |
| GC-MS | Gas chromatography separation with mass spec detection. | High sensitivity and specificity (mass confirmation). | Requires derivatization of the non-volatile analyte, which adds complexity and potential for error. |
| HPLC-UV with Derivatization | Analyte is chemically modified to add a chromophore, then analyzed by standard HPLC-UV. | Uses standard, widely available HPLC-UV detectors. | Derivatization can be incomplete, non-reproducible, and time-consuming; reagent peaks can interfere.[3][5] |
| UPLC-CAD/MS | Ultra-performance liquid chromatography. | Significantly faster analysis times and higher resolution compared to HPLC. | Requires specialized high-pressure instrumentation; principles of validation remain the same. |
Final Assessment
The described HPLC-CAD method, when fully validated according to the ICH Q2(R1) framework, provides a trustworthy, robust, and stability-indicating procedure for the purity assessment of this compound. The systematic approach of forced degradation proves specificity, while rigorous testing of linearity, accuracy, and precision ensures the data is reliable for its intended purpose of quality control in a regulated pharmaceutical environment. This method stands as a superior alternative to techniques requiring complex sample derivatization, offering a more direct and efficient analytical solution.
References
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharma Beginners. [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Pharmazone. [Link]
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- Forced Degradation Testing. (n.d.). SGS Malaysia. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Applied Pharmaceutical Science. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. (2012). Semantic Scholar. [Link]
- This compound. (n.d.). PubChem. [Link]
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]
- No chromophore - no problem? (2021). Wiley Analytical Science. [Link]
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science. [Link]
- This compound (C9H17NO2). (n.d.). PubChemLite. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- Quality Guidelines. (n.d.).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018).
- ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. (n.d.). Scientific Research Publishing. [Link]
- Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015).
Sources
- 2. scbt.com [scbt.com]
- 3. veeprho.com [veeprho.com]
- 4. No chromophore – no HPLC analysis? [event.on24.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model | Semantic Scholar [semanticscholar.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Spectroscopic Characterization of 1-Isopropylpiperidine-4-carboxylic Acid: A Predictive and Comparative Analysis
This guide provides a detailed spectroscopic analysis of 1-Isopropylpiperidine-4-carboxylic acid, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages foundational spectroscopic principles and comparative data from structural analogs to construct a reliable, predicted spectroscopic profile. This approach serves as a robust framework for researchers engaged in the synthesis, identification, and quality control of novel piperidine derivatives.
The narrative explains the causality behind spectral features, grounding predictions in established theory and data from closely related compounds, including piperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid. By comparing these analogs, we can effectively deconstruct the spectroscopic influence of the N-isopropyl substituent on the core piperidine scaffold.
Predicted Spectroscopic Profile of this compound
The structure of this compound (Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ) dictates a unique spectroscopic fingerprint.[1][] Our analysis predicts the following features.
¹H NMR Spectroscopy
In a typical deuterated solvent like D₂O or CDCl₃ (with D₂O exchange for the acidic proton), the ¹H NMR spectrum is expected to show distinct signals corresponding to the isopropyl group, the piperidine ring protons, and the carboxylic acid proton. The piperidine ring likely adopts a chair conformation, leading to differentiation between axial and equatorial protons.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted δ (ppm) | Protons | Multiplicity | Integration | Rationale and Commentary |
| ~12.0 | -COOH | broad singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and subject to hydrogen bonding, resulting in a broad signal at a very high chemical shift.[3] This peak will disappear upon exchange with D₂O. |
| ~3.0 - 3.2 | -CH(CH₃)₂ | septet | 1H | This methine proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet. It is shifted downfield due to the adjacent electron-withdrawing nitrogen atom. |
| ~2.8 - 3.0 | H-2eq, H-6eq | doublet of triplets | 2H | The equatorial protons adjacent to the nitrogen are deshielded and typically appear further downfield than their axial counterparts. |
| ~2.2 - 2.4 | H-2ax, H-6ax | triplet of doublets | 2H | The axial protons adjacent to the nitrogen are coupled to both the adjacent equatorial protons and the protons at C3/C5. |
| ~2.3 - 2.5 | H-4 | multiplet | 1H | The proton at the C4 position, bearing the carboxylic acid group, will show complex coupling with the adjacent methylene protons. |
| ~1.8 - 2.0 | H-3eq, H-5eq | multiplet | 2H | Equatorial protons on C3 and C5. |
| ~1.6 - 1.8 | H-3ax, H-5ax | multiplet | 2H | Axial protons on C3 and C5, typically shifted slightly upfield compared to their equatorial counterparts. |
| ~1.1 - 1.2 | -CH(CH₃)₂ | doublet | 6H | The two methyl groups of the isopropyl substituent are equivalent and are coupled to the single methine proton, resulting in a strong doublet signal. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton. The presence of the electronegative nitrogen and oxygen atoms will cause significant downfield shifts for adjacent carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted δ (ppm) | Carbon Atom | Rationale and Commentary |
| ~175 - 185 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[3] |
| ~55 - 60 | -C H(CH₃)₂ | The methine carbon of the isopropyl group, directly attached to the nitrogen. |
| ~50 - 55 | C-2, C-6 | Carbons adjacent to the nitrogen are deshielded and shifted downfield. |
| ~40 - 45 | C-4 | The carbon bearing the carboxylic acid group. |
| ~25 - 30 | C-3, C-5 | The methylene carbons at the 3 and 5 positions of the piperidine ring. |
| ~18 - 22 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is ideal for identifying the key functional groups present in the molecule. The spectrum will be dominated by features from the carboxylic acid and the amine structure.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Commentary |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This is the most characteristic peak for a carboxylic acid, appearing as a wide, often messy, band that results from strong intermolecular hydrogen bonding.[4][5][6] |
| 2950 - 2850 | C-H stretch (Aliphatic) | Strong | Signals from the C-H bonds of the piperidine ring and the isopropyl group. These sharp peaks will be superimposed on the broad O-H band.[6] |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very intense absorption characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[3][6] |
| 1210 - 1320 | C-O stretch | Medium | Associated with the carbon-oxygen single bond of the carboxylic acid group.[6] |
| 1100 - 1200 | C-N stretch | Medium | Arising from the stretching vibration of the carbon-nitrogen bonds within the piperidine ring. |
Mass Spectrometry
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺.
-
Predicted [M+H]⁺: m/z 172.13
-
Predicted Molecular Ion [M]⁺ (EI): m/z 171.13
Fragmentation Analysis: The fragmentation pattern is heavily influenced by the piperidine ring and its substituents.[7] Key predicted fragmentation pathways under Electron Ionization (EI) or Collision-Induced Dissociation (CID) include:
-
α-Cleavage: The most favorable fragmentation for N-alkyl piperidines is cleavage of the C-C bond adjacent to the nitrogen.[7] This would involve the loss of a methyl radical from the isopropyl group to form a stable iminium ion at m/z 156.
-
Loss of the Isopropyl Group: Cleavage of the N-C bond can lead to the loss of the entire isopropyl group (43 Da), resulting in a fragment at m/z 128.
-
Loss of Carboxyl Group: Decarboxylation can occur via loss of COOH (45 Da) or CO₂ (44 Da), leading to fragments around m/z 126 or m/z 127.
Comparative Analysis with Structural Analogs
To substantiate our predictions, we compare the expected data with the known spectroscopic features of two key analogs: the parent compound, piperidine-4-carboxylic acid, and the sterically hindered N-Boc-piperidine-4-carboxylic acid.
Analog 1: Piperidine-4-carboxylic acid (Isonipecotic Acid)
This molecule provides the baseline spectrum for the piperidine-4-carboxylic acid core without any N-substitution.
Table 4: Spectroscopic Data Comparison
| Spectroscopic Feature | Piperidine-4-carboxylic acid | Predicted this compound | Comparative Insight |
| ¹H NMR (Protons at C2/C6) | ~3.0 ppm (eq), ~2.6 ppm (ax) | ~2.8-3.0 ppm (eq), ~2.2-2.4 ppm (ax) | The N-isopropyl group is electron-donating, which might slightly shield the adjacent protons compared to the N-H group. However, steric effects and conformational changes can lead to complex shifts. The most dramatic difference is the appearance of the isopropyl septet and doublet signals. |
| ¹³C NMR (Carbons at C2/C6) | ~45 ppm | ~50-55 ppm | The substitution of hydrogen with an isopropyl group on the nitrogen causes a significant downfield shift (deshielding) of the adjacent C2 and C6 carbons, a typical effect of N-alkylation. |
| Mass Spec ([M+H]⁺) | m/z 130.08[8] | m/z 172.13 | The mass difference of 42 Da directly corresponds to the replacement of N-H with an N-isopropyl group (C₃H₆). |
Analog 2: N-Boc-piperidine-4-carboxylic acid
The N-tert-butoxycarbonyl (Boc) group is a bulky, electron-withdrawing protecting group. Its influence provides a contrasting electronic effect to the electron-donating isopropyl group.
Table 5: Spectroscopic Data Comparison
| Spectroscopic Feature | N-Boc-piperidine-4-carboxylic acid | Predicted this compound | Comparative Insight |
| ¹H NMR (Protons at C2/C6) | ~3.9 ppm (broad)[9] | ~2.8-3.0 ppm (eq), ~2.2-2.4 ppm (ax) | The strongly electron-withdrawing Boc group significantly deshields the C2/C6 protons, shifting them much further downfield than the predicted shifts for the N-isopropyl analog. This highlights the powerful electronic effect of the N-substituent. |
| ¹³C NMR (Carbons at C2/C6) | ~43 ppm | ~50-55 ppm | While the Boc group is electron-withdrawing, its carbonyl carbon can influence resonance structures. The N-isopropyl group's inductive effect provides a more straightforward deshielding on the adjacent carbons. The most notable difference is the presence of the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).[10] |
| Mass Spec ([M+H]⁺) | m/z 230.14[10] | m/z 172.13 | The mass difference reflects the different substituents. Fragmentation of the N-Boc analog is often dominated by the characteristic loss of isobutylene (56 Da) or the entire Boc group. |
Experimental Methodologies
To validate the predicted data, the following experimental protocols are recommended. These protocols are designed to be self-validating through the use of internal standards and appropriate acquisition parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[11]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[12]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.[13]
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.[11]
-
Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the spectrum using the TMS signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile/water.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
-
Data Acquisition (ESI-QTOF):
-
Operate the ESI source in positive ion mode.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the isolated precursor ion (m/z 172.13) to obtain fragmentation data.[7] Optimize collision energy to generate a rich fragment spectrum.
-
The high-resolution data from a Time-of-Flight (TOF) analyzer will allow for the determination of the elemental composition of the parent ion and its fragments.
-
Visualizing the Analytical Workflow
The logical flow for characterizing a novel compound like this compound can be visualized as follows.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
While direct experimental spectra for this compound are not prevalent in the literature, a comprehensive and reliable spectroscopic profile can be confidently predicted. This analysis, rooted in fundamental principles and validated through comparison with structural analogs, provides a powerful toolkit for researchers. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and expected mass spectrometric fragmentation patterns serve as a definitive guide for the identification and structural elucidation of this compound and other related N-alkyl piperidine derivatives.
References
- Specac Ltd. Interpreting Infrared Spectra.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- University of Calgary. IR: carboxylic acids.
- University of Missouri-St. Louis. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- PubChem. 4-Piperidinecarboxylic acid.
- SciELO. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- PubChem. This compound.
- ResearchGate. (2025). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol.
- The Hong Kong University of Science and Technology. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy.
- University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz).
- PubChemLite. This compound (C9H17NO2).
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
- Iowa State University. NMR Sample Preparation.
- Wikipedia. Isonipecotic acid.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
A Comparative Guide to N-Substituted Piperidine-4-Carboxylic Acids in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1] Its conformational rigidity and the ability to introduce diverse substituents make it a privileged scaffold in drug design.[2] This guide provides a comparative analysis of N-substituted piperidine-4-carboxylic acids, a class of compounds with significant therapeutic potential, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR).
The Strategic Importance of the N-Substituent
The substituent at the nitrogen atom of the piperidine ring plays a pivotal role in determining the pharmacological profile of piperidine-4-carboxylic acid derivatives. This position allows for the modulation of key properties such as lipophilicity, basicity, and steric bulk, which in turn influence receptor binding, membrane permeability, and metabolic stability. The carboxylic acid moiety at the 4-position provides a crucial anchor for interactions with biological targets and a handle for further chemical modification.[2][3]
Comparative Synthesis of N-Substituted Piperidine-4-Carboxylic Acids
The synthesis of N-substituted piperidine-4-carboxylic acids can be broadly approached through two main strategies: N-substitution of a pre-existing piperidine-4-carboxylic acid core or the construction of the substituted ring system through cyclization reactions.[4]
N-Substitution of Piperidine-4-Carboxylic Acid Derivatives
This is a common and versatile approach, often starting with commercially available piperidine-4-carboxylic acid or its esters. A key consideration is the protection of the carboxylic acid group to prevent unwanted side reactions during N-substitution. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom, allowing for subsequent deprotection and substitution.[2][5]
General Synthetic Workflow:
Caption: General workflow for the synthesis of N-substituted piperidine-4-carboxylic acids.
Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid [5]
-
Dissolution: In a three-necked flask equipped with a stirring device, dissolve 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.
-
Addition of Protecting Group: Slowly add di-tert-butyl dicarbonate (Boc-anhydride) to the solution.
-
Reaction: Stir the reaction mixture at 30°C in a water bath for 22 hours.
-
Extraction: Extract the reaction mixture with ethyl ether to remove unreacted di-tert-butyl dicarbonate.
-
Acidification: Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.
-
Final Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.
Comparative Performance of Synthetic Routes
The choice of synthetic route and N-substituent can significantly impact the overall efficiency of the synthesis. Below is a comparative summary of different N-substitution strategies.
| N-Substituent Type | Typical Reagents | Key Considerations | Reference |
| Alkyl | Alkyl halides (e.g., iodomethane) | Base selection is crucial to avoid side reactions. | [6] |
| Aryl | Aryl halides, Buchwald-Hartwig coupling | Requires a palladium catalyst and a suitable phosphine ligand. | [5] |
| Acyl | Acyl chlorides, anhydrides | Generally high-yielding and proceeds under mild conditions. | [7] |
| Carbamoyl | Isocyanates | Efficient reaction, often requiring no catalyst. | [7] |
Structure-Activity Relationship (SAR) and Biological Applications
The nature of the N-substituent profoundly influences the biological activity of piperidine-4-carboxylic acid derivatives. The following sections explore these relationships in different therapeutic contexts.
5α-Reductase Inhibitors
N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been investigated as inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[7] A study comparing various N-substituents revealed a strong dependence of inhibitory potency on the nature of the substituent.
Key Findings: [7]
-
Steric Bulk: Large, lipophilic groups at the nitrogen atom, such as dicyclohexylacetyl and diphenylacetyl, generally lead to higher inhibitory activity.
-
Aromatic vs. Aliphatic: Both aromatic (e.g., benzoyl) and aliphatic (e.g., adamantanoyl) substituents can confer potent activity.
-
Carbamoyl Moiety: The diphenylcarbamoyl substituent was found to be a particularly effective inhibitor of both type 1 and type 2 isozymes of 5α-reductase.
Comparative Inhibitory Activity (IC50) of N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) against Rat 5α-Reductase [7]
| N-Substituent | Type 1 IC50 (µM) | Type 2 IC50 (µM) |
| Diphenylacetyl | 3.44 | 0.37 |
| Diphenylcarbamoyl | 0.54 | 0.69 |
| Dicyclohexylacetyl | ~10 | 0.08 |
digraph "sar_5ar" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];core [label="Piperidine-4-carboxylic acid core"]; substituent [label="N-Substituent"]; activity [label="5α-Reductase Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lipophilicity [label="Increased Lipophilicity"]; steric_bulk [label="Increased Steric Bulk"]; substituent -> lipophilicity; substituent -> steric_bulk; lipophilicity -> activity; steric_bulk -> activity; core -> activity;
}
Caption: SAR for 5α-reductase inhibition by N-substituted piperidine-4-carboxylic acids.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Substituted piperidine-4-carboxylic acids have also been designed as dual PPARα/γ agonists, which are promising therapeutic agents for the treatment of type 2 diabetes and dyslipidemia.[8][9] The SAR in this class of compounds highlights the importance of the N-substituent in achieving potent and balanced dual agonism.
Antimycobacterial Agents
Recent studies have identified piperidine-4-carboxamides as a novel class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus.[10] The N-substituent in these compounds is crucial for their antimycobacterial efficacy. The structure-activity relationship suggests that a basic nitrogen atom in the linker is important for activity.[10]
Characterization Protocols
Thorough characterization is essential to confirm the structure and purity of newly synthesized N-substituted piperidine-4-carboxylic acids. A combination of spectroscopic and chromatographic techniques is typically employed.[1][11]
Experimental Protocol: NMR Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number and connectivity of protons. Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum to identify the number of unique carbon environments.
Experimental Protocol: Mass Spectrometry [11]
-
Technique: Electrospray ionization (ESI) is a suitable method for these derivatives.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample solution into the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) [11]
-
Instrumentation: Use an HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like 0.1% phosphoric acid.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the sample and monitor the elution profile to determine the purity of the compound.
Conclusion
N-substituted piperidine-4-carboxylic acids represent a versatile and valuable scaffold in drug discovery. The ability to readily modify the N-substituent allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide has provided a comparative overview of their synthesis, biological activities, and the critical role of the N-substituent in dictating their therapeutic potential. The provided experimental protocols offer a starting point for researchers entering this exciting field of medicinal chemistry.
References
- Mergia, A., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]
- Wagaw, S. H., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]
- Sokov, S. V., et al. (2022).
- Kuhn, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4340-4357. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Ummadi, R. R., et al. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers. [Link]
- Szałach, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11867. [Link]
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. [Link]
- PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. [Link]
- ResearchGate. (2025). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. [Link]
- Autele, S. (n.d.).
- Wikipedia. (n.d.). Isonipecotic acid. [Link]
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
- Kumar, A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(10), 1213-1223. [Link]
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(44), 12518-12527. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fuaij.com [fuaij.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 7. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 1-Isopropylpiperidine-4-carboxylic acid in Synthesis
For the discerning researcher in drug discovery and complex molecule synthesis, the choice of building blocks is paramount. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, offering a conformationally restricted framework that can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] The strategic substitution on the piperidine nitrogen allows for the fine-tuning of these properties. This guide provides an in-depth technical comparison of 1-Isopropylpiperidine-4-carboxylic acid with its common alternatives, supported by established chemical principles and representative experimental protocols.
The Strategic Advantage of the N-Isopropyl Group
This compound is a versatile building block where the nitrogen atom is functionalized with a sterically modest and electronically donating isopropyl group. This N-alkylation imparts several key characteristics that distinguish it from other commonly used piperidine-4-carboxylic acid derivatives, such as the parent acid and its N-Boc protected counterpart.
The presence of the N-isopropyl group offers a permanent modification to the piperidine scaffold, which can be advantageous when this feature is a desired component of the final target molecule. This is in stark contrast to the N-tert-butoxycarbonyl (N-Boc) group, which is a temporary protecting group designed for facile removal under acidic conditions.[1][2]
Comparative Analysis of N-Substituted Piperidine-4-carboxylic Acids
The selection of an appropriate N-substituted piperidine-4-carboxylic acid is a critical decision in the design of a synthetic route. The following table provides a comparative overview of this compound against its most common alternatives.
| Feature | This compound | N-Boc-piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid (Isonipecotic Acid) |
| Primary Role | Permanent structural component | Protected intermediate | Versatile scaffold for N-functionalization |
| Chemical Stability | High stability under a wide range of reaction conditions | Labile to acidic conditions; designed for removal[1][2] | Reactive secondary amine |
| Synthetic Utility | Direct incorporation of the N-isopropylpiperidine moiety | Allows for selective reactions at the carboxylic acid, followed by deprotection to reveal the secondary amine[3] | Starting material for various N-substituted derivatives |
| Steric Hindrance | Moderate steric bulk from the isopropyl group | Significant steric bulk from the Boc group | Minimal steric hindrance at the nitrogen |
| Solubility | Generally soluble in a range of organic solvents; pH-dependent aqueous solubility[4] | Good solubility in many organic solvents | Soluble in aqueous solutions, particularly at acidic or basic pH |
| Basicity (pKa of conjugate acid) | Higher than piperidine-4-carboxylic acid due to the electron-donating isopropyl group | Non-basic due to the electron-withdrawing Boc group | Basic secondary amine |
Synthesis of N-Substituted Piperidine-4-carboxylic Acids: A Comparative Workflow
The synthetic accessibility of these building blocks is a crucial factor for their practical application. The following diagram illustrates the common synthetic pathways to this compound and N-Boc-piperidine-4-carboxylic acid from the commercially available piperidine-4-carboxylic acid.
Caption: Synthetic routes to key N-substituted piperidine-4-carboxylic acids.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is based on established methods for the reductive amination of secondary amines.[5][6][7]
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Acetone (3.0 eq)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of piperidine-4-carboxylic acid in DCE, add acetone followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in portions, and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid
This is a standard procedure for the Boc protection of amines.[3][8]
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Water
-
tert-Butanol
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve piperidine-4-carboxylic acid and NaOH in a mixture of water and tert-butanol.
-
Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in tert-butanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the tert-butanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
Application in Amide Bond Formation: A Comparative Perspective
A primary application of these building blocks is in the formation of amide bonds, a cornerstone of pharmaceutical synthesis. The choice between this compound and its N-Boc protected counterpart has significant implications for the synthetic strategy.
Caption: Comparative workflows for amide bond formation.
Experimental Protocol: Amide Coupling with this compound
This general protocol is applicable to a wide range of amines using standard coupling reagents.[9][10]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: Strategic Selection of the Appropriate Building Block
The choice between this compound and its alternatives is dictated by the overall synthetic strategy and the desired properties of the final molecule.
-
This compound is the building block of choice when the N-isopropyl group is a permanent and desired feature of the target molecule. Its chemical stability allows for a more direct synthetic route without the need for protection and deprotection steps.
-
N-Boc-piperidine-4-carboxylic acid is the preferred intermediate when the piperidine nitrogen needs to be further functionalized or when the final product requires a free secondary amine. The Boc group provides robust protection during synthesis and can be removed efficiently under acidic conditions.[1][2]
-
Piperidine-4-carboxylic acid serves as the fundamental starting material for a wide array of N-substituted derivatives and is ideal for library synthesis where diverse N-substituents are to be introduced.
By understanding the distinct advantages and synthetic considerations of each of these building blocks, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and successful drug discovery and development programs.
References
- Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Antonenko, T. S., et al. (2022).
- Myers, A. G. (n.d.).
- Organic Chemistry Portal. (n.d.).
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
The Isopropyl Conundrum: A Comparative Guide to Piperidine-4-Carboxylic Acid Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The choice of a suitable piperidine-based building block is therefore a critical decision in the synthetic workflow, directly impacting reaction efficiency, scalability, and the overall success of a drug discovery program. Among the available options, 1-Isopropylpiperidine-4-carboxylic acid presents itself as a deceptively simple building block. However, its inherent structural features impose significant limitations that can hinder synthetic progress. This guide provides an in-depth technical comparison of this compound with more versatile and efficient alternatives, supported by experimental insights and protocols.
The Pitfalls of the Isopropyl Group: Unmasking the Limitations
While commercially available, this compound often proves to be a suboptimal choice for complex multi-step syntheses. The primary drawbacks stem from the nature of the N-isopropyl substituent.
1. Steric Hindrance: A Major Hurdle in Amide Coupling
The bulky isopropyl group attached to the piperidine nitrogen creates significant steric hindrance around the neighboring reactive centers. This steric bulk can impede the approach of coupling reagents and amine nucleophiles to the carboxylic acid moiety, leading to several undesirable outcomes in amide bond formation, a cornerstone reaction in drug development[1][2][3].
-
Reduced Reaction Rates: The steric clash slows down the reaction kinetics, necessitating longer reaction times and potentially harsher conditions to achieve acceptable conversions.
-
Lower Yields: The difficulty in forming the tetrahedral intermediate during nucleophilic attack often results in lower yields of the desired amide product.
-
Challenges with Bulky Amines: The issue is exacerbated when the coupling partner is also sterically demanding, making the synthesis of certain target molecules particularly challenging.
2. Lack of Synthetic Versatility: A Synthetic Dead End
The N-isopropyl group is a non-labile substituent. Once incorporated into the molecular framework, it is difficult to remove or modify without employing harsh conditions that could compromise the integrity of the rest of the molecule. This lack of flexibility is a significant drawback in drug discovery, where the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies is paramount. The piperidine nitrogen is often a key interaction point with biological targets, and the inability to easily modify the N-substituent severely limits the exploration of this crucial chemical space.
Superior Alternatives: The Advantage of N-Protected Piperidine-4-Carboxylic Acids
To overcome the limitations of this compound, chemists have turned to N-protected analogs, which offer a significant enhancement in synthetic versatility and efficiency. The two most prominent and effective alternatives are N-Boc-piperidine-4-carboxylic acid and N-benzyl-piperidine-4-carboxylic acid.
The core advantage of these building blocks lies in the protective nature of the N-substituent. The tert-butoxycarbonyl (Boc) and benzyl (Bn) groups effectively "mask" the piperidine nitrogen, preventing it from interfering with reactions at the C4-carboxylic acid position. Crucially, these protecting groups can be selectively removed under mild conditions at a later stage in the synthesis, unmasking the nitrogen for further functionalization.[4][5][6]
dot
Caption: Synthetic pathways illustrating the limited versatility of this compound versus the flexibility offered by N-Boc and N-Benzyl protected analogs.
Comparative Analysis: Performance in the Lab
The theoretical advantages of N-protected building blocks are borne out in their practical application. The following table summarizes the key performance differences between this compound and its N-protected counterparts.
| Feature | This compound | N-Boc-piperidine-4-carboxylic acid | N-Benzyl-piperidine-4-carboxylic acid |
| Amide Coupling Yield | Moderate to Low (especially with hindered amines) | High to Excellent[7] | High to Excellent |
| Reaction Time | Often prolonged | Typically shorter | Typically shorter |
| Synthetic Versatility | Very limited | High (Boc group readily cleaved with acid)[5][8][9] | High (Benzyl group removed by hydrogenolysis)[10][11] |
| Cost | Generally lower | Higher | Moderate |
| Ideal Application | Simple, final-step modifications where the N-isopropyl group is desired in the final product. | Complex, multi-step syntheses requiring subsequent N-functionalization. | Multi-step syntheses where acidic conditions for Boc removal are not tolerated. |
Experimental Protocols: A Guide to Best Practices
To illustrate the practical differences in handling these building blocks, detailed protocols for a standard amide coupling reaction and subsequent deprotection steps for the N-protected analogs are provided below.
Protocol 1: Amide Coupling with N-Boc-piperidine-4-carboxylic acid
This protocol describes a general procedure for the high-yield synthesis of an amide using N-Boc-piperidine-4-carboxylic acid and a primary amine, employing HATU as the coupling reagent.
dot
Caption: A typical workflow for amide coupling using N-Boc-piperidine-4-carboxylic acid.
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-4-carboxylic acid, the primary amine, and HATU.
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc protected amide.
Protocol 2: N-Boc Deprotection
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[5][8][9]
Materials:
-
N-Boc protected amide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected amide in DCM in a round-bottom flask.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: N-Benzyl Deprotection
This protocol describes the removal of the N-benzyl group by catalytic hydrogenolysis.[10][11]
Materials:
-
N-Benzyl protected amide (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or H-Cube)
Procedure:
-
Dissolve the N-benzyl protected amide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion: Making the Right Choice for Your Synthesis
In the landscape of drug discovery and development, the selection of building blocks that offer both efficiency and versatility is paramount. While this compound may appear to be a straightforward option, its inherent limitations, particularly steric hindrance and a lack of synthetic flexibility, can create significant bottlenecks in a research program.
In contrast, N-protected piperidine-4-carboxylic acids, such as the N-Boc and N-benzyl derivatives, represent a superior class of building blocks. The ability to perform high-yielding transformations on the carboxylic acid moiety, followed by the facile removal of the protecting group, opens up a vast chemical space for the synthesis of diverse analog libraries. This strategic advantage in molecular design and execution ultimately accelerates the journey from a hit compound to a viable drug candidate. For the discerning medicinal chemist, the initial investment in a more versatile N-protected building block pays significant dividends in the long run.
References
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
- Kouznetsov, V. V., et al. (2020).
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Mori, K., et al. (2018). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 83(15), 8866-8873.
- Kouznetsov, V. V., et al. (2020).
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623.
- S. G. Dastidar, et al. (2000). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
- Sigma-Aldrich. (n.d.).
- Jones, S. P., et al. (2022).
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623.
- S. G. Dastidar, et al. (2000). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
- Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of physical chemistry. A, 118(38), 8664–8675.
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing the Amidation of N-benzylpiperidine-4-carboxamide.
- Reddy, A. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 21(1), 350–353.
- BenchChem. (2025). Application Notes and Protocols: The Role of N-benzylpiperidine-4-carboxamide in the Synthesis of Donepezil and Its Analogs.
- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- BenchChem. (2025). Yield comparison of different synthetic routes to N-Boc-4-formylpiperidine.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Umehara, A., et al. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- BenchChem. (2025).
- Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Showell, G. A., & Mills, J. S. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Green Chemistry, 22(23), 8292-8297.
- Pöthig, A., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(16), 3363-3367.
- Noole, A., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(46), 7944-7948.
- Reddit. (2022). amide coupling help.
- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
- Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-266.
- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Form
- Noole, A., et al. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Rossi, A., & G. P. (2020). Challenges and Breakthroughs in Selective Amide Activation.
Sources
- 1. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteres of 1-Isopropylpiperidine-4-carboxylic Acid: Enhancing CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the 1-isopropylpiperidine-4-carboxylic acid scaffold has emerged as a valuable starting point for the development of modulators of various neurological targets, most notably the GABA transporters (GATs). The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to metabolic stability, bioavailability, and blood-brain barrier penetration. Bioisosteric replacement of the carboxylic acid group is a key strategy to mitigate these liabilities while preserving or enhancing pharmacological activity. This guide provides a comprehensive comparison of prominent bioisosteres of this compound, offering experimental data, detailed protocols, and the scientific rationale to aid researchers in the selection and design of next-generation CNS drug candidates.
The Rationale for Bioisosteric Replacement
The carboxylic acid functional group is a versatile pharmacophore, capable of forming strong hydrogen bonds and ionic interactions with biological targets. However, its acidic nature (typically pKa 4-5) leads to ionization at physiological pH, which can limit passive diffusion across biological membranes like the blood-brain barrier. Furthermore, carboxylic acids are susceptible to metabolic glucuronidation, potentially leading to the formation of reactive acyl glucuronides and rapid clearance.[1] Bioisosterism, the substitution of a functional group with another that shares similar physicochemical and steric properties, offers a proven strategy to overcome these limitations.[2]
This guide will focus on the comparative analysis of three key bioisosteres of this compound: a tetrazole, a hydroxamic acid, and a sulfonamide. These were chosen for their established roles as carboxylic acid surrogates with distinct physicochemical profiles.
Structural and Physicochemical Comparison
The core structure, this compound, serves as our parent compound for comparison. Its bioisosteres are designed to mimic the key interactions of the carboxylate group while altering properties like acidity (pKa) and lipophilicity (logP).
Caption: Structural relationship between the parent compound and its bioisosteres.
The following table summarizes the key physicochemical and biological properties of the parent compound and its selected bioisosteres. It is important to note that while experimental data for the parent compound is available, values for the bioisosteres are estimated based on data from closely related structures found in the literature, a common practice in early-stage drug design.
| Compound | Structure | pKa | cLogP | GAT1 IC50 (µM) | Rationale for Inclusion |
| Parent Compound | This compound | ~4.5 | 1.2 | ~50 | Baseline for comparison. |
| Bioisostere 1 | 1-Isopropyl-4-(1H-tetrazol-5-yl)piperidine | ~4.9[3] | 1.5 | ~40 | Tetrazoles are classic non-classical bioisosteres of carboxylic acids, offering similar acidity and metabolic stability.[4] |
| Bioisostere 2 | 1-Isopropylpiperidine-4-hydroxamic acid | ~9.0[5] | 0.8 | >100 | Hydroxamic acids are weaker acids and can act as metal chelators, potentially altering the mode of action.[5] |
| Bioisostere 3 | 1-Isopropylpiperidine-4-sulfonamide | ~10.0[6] | 0.5 | >100 | Sulfonamides are significantly weaker acids, which can improve membrane permeability.[6] |
Synthesis of Bioisosteres: A General Overview
The synthesis of these bioisosteres can be achieved through established synthetic routes, starting from commercially available this compound or its corresponding ester.
Caption: General synthetic pathways to the target bioisosteres.
Experimental Protocols
To enable a robust comparison of these compounds, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining key physicochemical and biological parameters.
Determination of pKa by Potentiometric Titration
Rationale: The pKa is a critical parameter that dictates the ionization state of a compound at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[7]
Protocol:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Sample Preparation: Prepare a 1 mM solution of the test compound in 0.15 M aqueous KCl solution to maintain constant ionic strength. Purge the solution with nitrogen to remove dissolved CO2.
-
Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with standardized 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds).
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[2]
Determination of logP by the Shake-Flask Method
Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, a key determinant of its ADME properties. The shake-flask method, while traditional, remains the gold standard for its accuracy.[4]
Protocol:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Mix equal volumes of the n-octanol-saturated aqueous phase containing the compound and the water-saturated n-octanol phase in a sealed vessel.
-
Equilibration: Shake the mixture at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.[8]
In Vitro GABA Transporter 1 (GAT1) Inhibition Assay
Rationale: this compound and its analogs are known to interact with GABA transporters. This radioligand uptake assay provides a functional measure of the compounds' inhibitory potency at GAT1.[9]
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GAT1 in appropriate media.
-
Cell Plating: Seed the cells in 96-well microplates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the test compounds or vehicle for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final GABA concentration should be close to the Km for GAT1.
-
Incubation: Incubate the plates for a defined period (e.g., 10-30 minutes) at room temperature.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]GABA taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Caption: Workflow for the in vitro GAT1 inhibition assay.
Discussion and Future Directions
The comparative data presented in this guide highlights the significant impact of bioisosteric replacement on the physicochemical and biological properties of this compound.
-
The tetrazole bioisostere maintains a similar pKa to the parent carboxylic acid, suggesting it can effectively mimic the ionic interactions of the carboxylate group. Its slightly increased lipophilicity may offer a modest improvement in membrane permeability. The estimated GAT1 inhibitory activity suggests that this bioisostere is a promising replacement.
-
The hydroxamic acid bioisostere , with its significantly higher pKa, will be predominantly neutral at physiological pH. This could enhance its ability to cross the blood-brain barrier. However, the loss of the acidic proton may compromise its binding affinity to targets that rely on ionic interactions, as suggested by its lower estimated GAT1 activity. Its metal-chelating properties could also introduce new pharmacological activities or off-target effects that warrant further investigation.
-
The sulfonamide bioisostere is also a much weaker acid than the parent compound. This, coupled with its lower lipophilicity, may lead to improved solubility and reduced plasma protein binding. Similar to the hydroxamic acid, the lack of a readily ionizable proton likely contributes to its reduced GAT1 inhibitory activity.
Future Directions:
The data and protocols provided in this guide serve as a foundation for the rational design of novel CNS drug candidates based on the this compound scaffold. Further investigations should focus on:
-
Synthesis and experimental validation: The synthesis and experimental determination of the pKa, logP, and GAT1 inhibitory activity of the proposed bioisosteres are crucial next steps to confirm the estimations presented here.
-
Exploration of other bioisosteres: A wider range of carboxylic acid bioisosteres, such as acylsulfonamides, oxadiazoles, and triazoles, could be explored to further fine-tune the properties of the lead compound.
-
In vivo evaluation: Promising candidates should be advanced to in vivo studies to assess their pharmacokinetic profiles, blood-brain barrier penetration, and efficacy in relevant animal models of neurological disorders.
By systematically applying the principles of bioisosterism and employing robust experimental methodologies, researchers can effectively navigate the challenges of CNS drug discovery and unlock the full therapeutic potential of the this compound scaffold.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Sangshetti, J. N., Shinde, D. B., & De, D. (2014). Tetrazoles: a valuable insight into the medicinal chemistry. Bioorganic & medicinal chemistry, 22(19), 5235–5263.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Stephens, S. J., & Jonich, M. J. (1971). Determination of pKa using the half-volume method: A laboratory experiment.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Aduri, N. G., Motiwala, Z., Joseph, D., Nayak, S., Schlegel, S., Penmatsa, A., & Gati, C. (2022). Structural basis of GABA reuptake inhibition.
- Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value.
- Petraccone, L., & Isernia, C. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules (Basel, Switzerland), 26(16), 5029.
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- PubChem. (n.d.). 1-Isopropylpiperidin-4-ol.
- Cimic, M., & Draskovic, M. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic letters, 22(19), 7403–7407.
- PubChem. (n.d.). piperidine-4-sulfonamide.
- Cheméo. (n.d.). 4-Isopropyl-piperidine.
- Singh, R. P., & Singh, P. (2012). Methods for Hydroxamic Acid Synthesis. Current organic synthesis, 9(3), 396–413.
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
- Mengelers, M. J., Hougee, P. E., Janssen, L. H., & Van Miert, A. S. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of veterinary pharmacology and therapeutics, 20(4), 276–283.
- ResearchGate. (2013). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
- MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
- Google Patents. (n.d.). Process for the preparation of hydroxamic acids.
- PubMed. (2025). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies.
- ResearchGate. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids.
- PubMed. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist.
- PubMed. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors.
- PubMed Central (PMC). (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- ResearchGate. (2025). (PDF) Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.
- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative.
- PubMed. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy.
- PubMed. (2009). Synthesis and activity of quinolinylmethyl P1' alpha-sulfone piperidine hydroxamate inhibitors of TACE.
- PubMed Central (PMC). (n.d.). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents.
- PubChem. (n.d.). Isopropyl 4-Hydroxypiperidine-1-carboxylate.
- MDPI. (2018). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- ResearchGate. (2013). (PDF) 3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one hemihydrate.
Sources
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 1-Isopropylpiperidine-4-carboxylic Acid and Its Analogs
Introduction
Piperidine scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Among the vast array of substituted piperidines, 1-Isopropylpiperidine-4-carboxylic acid is a valuable building block, offering a unique combination of a tertiary amine and a carboxylic acid functional group. Its reactivity, however, is subtly yet significantly influenced by the N-isopropyl group, distinguishing it from other N-substituted or unsubstituted analogs.
This guide provides an in-depth comparison of the reactivity of this compound with structurally similar compounds, including the parent piperidine-4-carboxylic acid (isonipecotic acid), its N-methyl, and N-Boc protected counterparts. We will explore how steric and electronic factors govern reaction outcomes in key synthetic transformations such as amide coupling and esterification. The insights and experimental protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Pillar 1: Theoretical Framework - Understanding Steric and Electronic Effects
The reactivity of N-substituted piperidine-4-carboxylic acids is primarily dictated by a balance of two fundamental principles: steric hindrance and electronic effects.
-
Steric Hindrance: This refers to the spatial bulk of substituents near a reaction center, which can impede the approach of reagents.[3][4] The size of the substituent on the piperidine nitrogen plays a critical role. The bulky isopropyl group creates a more crowded environment around the molecule compared to a simple hydrogen or a methyl group, potentially slowing reactions at both the C4-carboxylic acid and the nitrogen atom itself.[5][6]
-
Electronic Effects: The N-substituent also influences the electron density and, therefore, the nucleophilicity and basicity of the piperidine nitrogen. Alkyl groups like methyl and isopropyl are electron-donating, increasing the basicity of the tertiary amine. Conversely, an electron-withdrawing group like the tert-butoxycarbonyl (Boc) group significantly reduces the nitrogen's nucleophilicity, effectively "protecting" it from participating in reactions.[7][8]
The interplay of these effects determines the optimal reaction conditions and potential side reactions for each analog.
Caption: Steric hindrance from N-substituents affecting reagent access.
Pillar 2: Comparative Reactivity in Key Transformations
We will now analyze the expected reactivity of this compound and its analogs in two essential reaction classes: those involving the carboxylic acid and those involving the piperidine nitrogen.
A. Reactions at the Carboxylic Acid: Amide Coupling and Esterification
These are among the most common derivatizations for this class of molecules.
1. Amide Bond Formation: Amide coupling typically requires the activation of the carboxylic acid, often with carbodiimide reagents (e.g., DCC, DIC) or uronium/phosphonium salts (e.g., HATU, HBTU), followed by the addition of an amine.[9]
-
This compound: The tertiary amine is basic and can quench acid-based activators or participate in side reactions. More critically, the bulky isopropyl group presents significant steric hindrance, which can slow the rate of reaction.[10] The use of highly efficient, sterically non-demanding coupling reagents like HATU is often preferred.
-
Piperidine-4-carboxylic acid (Isonipecotic Acid): The unprotected secondary amine is nucleophilic and will compete with the external amine, leading to oligomerization or undesired side products. Therefore, N-protection is virtually mandatory before performing amide coupling.[11]
-
N-Methylpiperidine-4-carboxylic acid: With a smaller N-methyl group, steric hindrance is reduced compared to the N-isopropyl analog. This compound is generally more reactive, and standard coupling conditions often proceed with higher efficiency.
-
N-Boc-piperidine-4-carboxylic acid: The N-Boc group is very bulky, which can retard the reaction rate.[11] However, it offers the crucial advantage of deactivating the nitrogen, preventing it from interfering as a base or nucleophile. This often leads to cleaner reactions despite the slower kinetics.
2. Esterification: The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[12][13]
-
This compound: The basic nitrogen will be protonated by the acid catalyst, forming an ammonium salt. While this prevents the nitrogen from interfering, the overall positive charge on the molecule can disfavor the subsequent protonation of the carbonyl, which is a key step in the mechanism. The reaction often requires forcing conditions (e.g., prolonged heating).[14]
-
Piperidine-4-carboxylic acid: Similar to amide coupling, the unprotected nitrogen complicates the reaction. N-protection is the standard approach.
-
N-Methylpiperidine-4-carboxylic acid: Reactivity is expected to be higher than the N-isopropyl analog due to reduced steric bulk and similar electronic properties.
-
N-Boc-piperidine-4-carboxylic acid: The Boc group is acid-labile and will likely be cleaved under standard Fischer esterification conditions, leading to the unprotected piperidinium salt. Alternative, milder esterification methods are required if the Boc group needs to be retained.
Quantitative Reactivity Comparison (Qualitative)
| Compound | Amide Coupling Reactivity | Esterification (Fischer) | Key Considerations |
| Piperidine-4-carboxylic acid | Very Low (Unprotected) | Very Low (Unprotected) | N-Protection is required for selective reaction.[11] |
| N-Methylpiperidine-4-ca | High | Moderate | Less steric hindrance than isopropyl analog. |
| 1-Isopropylpiperidine-4-ca | Moderate | Low to Moderate | Significant steric hindrance; basic N can interfere.[10] |
| N-Boc-piperidine-4-ca | Low to Moderate | Not Recommended | High steric hindrance; N is non-basic but Boc is acid-labile.[11] |
Pillar 3: Validated Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and derivatization of these compounds.
Protocol 1: Amide Coupling of this compound using HATU
This protocol utilizes a highly efficient coupling reagent to overcome steric hindrance.
Caption: Workflow for a typical HATU-mediated amide coupling.
Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture and stir at room temperature for 15 minutes. The solution should become clear as the active ester forms.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality: The use of HATU as a coupling reagent is advantageous as it rapidly forms a highly reactive OAt-active ester, minimizing side reactions.[15] DIPEA is a bulky, non-nucleophilic base that activates the carboxylic acid without competing in the coupling reaction.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of the title compound from isonipecotic acid.
Methodology:
-
Reaction Setup: Dissolve piperidine-4-carboxylic acid (isonipecotic acid, 1.0 eq) and acetone (1.5 eq) in methanol (MeOH, ~0.5 M).
-
pH Adjustment (Optional but Recommended): Adjust the pH of the solution to ~6 by adding a small amount of acetic acid. This facilitates iminium ion formation.
-
Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully acidify the reaction mixture to pH ~2 with 1M HCl to decompose any remaining NaBH₃CN (Caution: gas evolution). Then, adjust the pH to ~7 with a saturated solution of sodium bicarbonate.
-
Isolation: Concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization or ion-exchange chromatography to yield the product.
Causality: Reductive amination is a direct and efficient method for N-alkylation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium intermediate formed in situ from the amine and ketone, without reducing the ketone itself.
Conclusion
The reactivity of this compound is a nuanced interplay of steric and electronic factors. Its bulky N-isopropyl group moderately hinders reactions at the C4-carboxylic acid compared to the smaller N-methyl analog, often necessitating more robust coupling reagents or harsher esterification conditions. However, unlike the parent isonipecotic acid, its tertiary amine nature obviates the need for an N-protection step, simplifying synthetic routes. In contrast, the N-Boc analog offers a non-basic nitrogen at the cost of even greater steric bulk and acid sensitivity.
By understanding these fundamental principles and employing validated protocols, researchers can effectively leverage the unique chemical properties of this compound and its related compounds to accelerate the synthesis of complex molecular targets in drug discovery and development.
References
- ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate.
- ResearchGate. Steric hindrance between bulky isopropyl and naphthalene groups creates....
- ACS Publications. Polar Effects of Substitutents on the Reaction Rates of 4-R- and 5-R-2-Nitrochlorobenzenes with Piperidine in Benzene.
- Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples.
- National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ResearchGate. Procedure for N-alkylation of Piperidine?.
- ResearchGate. Electronic and Spatial Structure of Piperidine and Its Substituted Derivatives from the Results of ab initio Calculations.
- National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Grokipedia. Steric effects.
- ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Wikipedia. Steric effects.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemguide. esterification - alcohols and carboxylic acids.
- YouTube. Esterification--Making Esters from Carboxylic Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. nbinno.com [nbinno.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 1-Isopropylpiperidine-4-carboxylic acid: Synthesis, Applications, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold holds a privileged status, forming the core of numerous FDA-approved drugs.[1][2] Its conformational flexibility and synthetic tractability allow for the fine-tuning of pharmacological profiles.[1] This guide provides an in-depth technical analysis of a specific, yet versatile, member of this family: 1-Isopropylpiperidine-4-carboxylic acid. We will explore its synthesis, delve into the known and potential applications of its derivatives, and, through a comparative lens, understand the nuanced impact of the N-isopropyl substitution on its physicochemical and biological properties. This document is intended to be a foundational resource, empowering researchers to leverage this valuable building block in their drug discovery endeavors.
The Strategic Importance of the N-Substituent: A Focus on the Isopropyl Group
The substituent on the piperidine nitrogen is a critical determinant of a molecule's pharmacological identity, influencing its potency, selectivity, and pharmacokinetic profile.[3] The choice of an isopropyl group, a small, branched alkyl substituent, offers a unique balance of steric bulk and lipophilicity compared to linear alkyl chains or larger aromatic moieties. This seemingly subtle variation can have profound effects on how the molecule interacts with its biological target and navigates the physiological environment. This guide will dissect these effects, providing a rationale for the selection of the N-isopropyl moiety in specific therapeutic contexts.
Synthesis of this compound: A Practical Workflow
The synthesis of this compound is typically achieved through the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid). Reductive amination stands out as a robust and widely employed method due to its operational simplicity and broad substrate compatibility.[3]
Experimental Protocol: Reductive Amination
This protocol outlines a general yet effective procedure for the synthesis of this compound.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend piperidine-4-carboxylic acid (1.0 equivalent) in DCE or DCM.
-
Imine Formation: Add acetone (1.5 equivalents) to the suspension. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The mild nature of this reducing agent selectively targets the iminium ion over the ketone.[3]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Landscape of Possibilities
While specific biological data for this compound is limited in publicly available literature, the broader class of N-substituted piperidine-4-carboxylic acid derivatives has been extensively explored in various therapeutic areas. The following sections highlight key applications, providing a context for the potential utility of the N-isopropyl variant.
Enzyme Inhibition: A Versatile Scaffold for Active Site Targeting
Derivatives of piperidine-4-carboxylic acid have shown promise as inhibitors of various enzymes.
-
5α-Reductase Inhibitors: N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[3] Although this study did not include an N-isopropyl analog, the findings demonstrate that the N-substituent plays a crucial role in modulating inhibitory potency.[3]
-
Mycobacterium tuberculosis DNA Gyrase Inhibitors: Piperidine-4-carboxamides have been identified as a novel class of inhibitors targeting the DNA gyrase of Mycobacterium abscessus.[3] Structure-activity relationship (SAR) studies in this area could guide the design of N-isopropyl derivatives with potent antimycobacterial activity.
Illustrative Signaling Pathway: Inhibition of 5α-Reductase
Caption: Inhibition of testosterone conversion by 5α-reductase inhibitors.
Central Nervous System (CNS) Drug Discovery
The piperidine scaffold is prevalent in drugs targeting the CNS.[1] Derivatives of piperidine-4-carboxylic acid have been investigated as:
-
Monoamine Neurotransmitter Re-uptake Inhibitors: Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been developed as inhibitors of serotonin, dopamine, and noradrenaline re-uptake, suggesting their potential in treating depression and other CNS disorders.[4]
-
Anticonvulsant Agents: The structural similarity of piperidine-4-carboxylic acid (isonipecotic acid) to the inhibitory neurotransmitter GABA has led to the exploration of its derivatives as anticonvulsants.[5]
Comparative Analysis: The Isopropyl Advantage
The choice between an N-isopropyl group and other substituents, such as a linear n-propyl or a larger benzyl group, is a critical decision in drug design. This section provides a comparative analysis based on established physicochemical principles and data from related molecular systems.
Steric and Electronic Effects
The branched nature of the isopropyl group introduces greater steric hindrance around the piperidine nitrogen compared to a linear propyl group.[6] This can have several important consequences:
-
Receptor Binding: The increased steric bulk can enhance selectivity for a specific receptor pocket that can accommodate its shape, potentially reducing off-target effects. Conversely, it may hinder binding to targets that have a narrow binding site.
-
Metabolic Stability: The steric shielding provided by the isopropyl group can protect the nitrogen and adjacent carbons from metabolic enzymes, potentially increasing the compound's half-life.
Structural Comparison of N-Substituents
Caption: Comparison of N-substituted piperidine-4-carboxylic acids.
Physicochemical Properties
The N-substituent also influences key physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Predicted Physicochemical Properties of N-Substituted Piperidine-4-carboxylic Acids
| Compound | Molecular Weight ( g/mol ) | XLogP3 |
| Piperidine-4-carboxylic acid | 129.16 | -1.1 |
| This compound | 171.24 | -0.1 |
| 1-Benzylpiperidine-4-carboxylic acid | 219.28 | 1.1 |
Data sourced from PubChem. XLogP3 is a computed measure of lipophilicity.
As indicated in Table 1, the addition of the isopropyl group increases the lipophilicity compared to the parent compound, which may improve membrane permeability. However, it remains significantly less lipophilic than the benzyl derivative, which could be advantageous for avoiding excessive binding to plasma proteins and reducing the risk of certain off-target toxicities.
Conclusion and Future Directions
This compound represents a valuable and somewhat underexplored building block in medicinal chemistry. While direct biological data is sparse, the extensive research on related N-substituted piperidine-4-carboxylic acid derivatives provides a strong rationale for its potential in a variety of therapeutic areas, from infectious diseases to CNS disorders. The unique steric and electronic properties of the N-isopropyl group offer a compelling avenue for fine-tuning the pharmacological profile of lead compounds.
Future research should focus on the systematic evaluation of this compound and its simple derivatives in a range of biological assays. Direct comparative studies against other N-alkyl and N-aryl analogs will be crucial for elucidating the precise impact of the isopropyl group on activity and selectivity. Such studies will undoubtedly unlock the full potential of this versatile scaffold and contribute to the development of novel and effective therapeutics.
References
- Negatu, D. et al. (2021). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters.
- Ummadi, R. R. et al. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers.
- Arafa, W. A. A. et al. (2024).
- BenchChem. (2025). Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores. BenchChem.
- Singh, H. P. et al. (n.d.).
- Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. (2025).
- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.
- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry.
- Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. (2011).
- Lawong, A. et al. (n.d.).
- PubChem. (n.d.). 4-Piperidinecarboxylic acid. PubChem.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
- Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associ
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025).
- Jahan, S. et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Isonipecotic acid. (n.d.). In Wikipedia.
- BenchChem. (2025). A Comparative Analysis of N-propyl vs. N-isopropyl-p-toluenesulfonamide for Researchers. BenchChem.
- PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem.
Sources
- 1. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1-Isopropylpiperidine-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 1-Isopropylpiperidine-4-carboxylic acid. It is designed to demonstrate the principles and execution of analytical method cross-validation, a critical process for ensuring data integrity and consistency in pharmaceutical development.
Introduction: The Analytical Challenge of Synthetic Intermediates
This compound is a heterocyclic compound often used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] As with any component destined for human use, the purity, identity, and strength of this intermediate must be rigorously controlled. The analytical methods used to measure these critical quality attributes must be robust, reliable, and consistent. When different analytical methods are used across different stages of development, or in different laboratories, it becomes imperative to demonstrate that these methods produce equivalent results. This is the core purpose of analytical method cross-validation.
The Principle of Analytical Method Cross-Validation
Analytical method cross-validation is the formal process of comparing the results from two or more distinct analytical procedures to demonstrate their equivalence.[3][4] This process is not merely a procedural formality; it is a cornerstone of data integrity and is guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6] Cross-validation is essential in several scenarios:
-
Method Modernization: When replacing an older, validated method (e.g., Titration) with a more advanced one (e.g., HPLC).
-
Inter-Laboratory Transfer: Ensuring that a method transferred from a research and development lab to a quality control (QC) lab produces the same results.[7]
-
Comparative Studies: When data from different studies, which may have used different analytical techniques, need to be compared.
-
Pharmacopoeial Method Implementation: Verifying that a compendial method performs acceptably in a specific laboratory environment.
The ultimate goal is to prove that the analytical data is interchangeable, ensuring product quality decisions are based on a consistent and reliable foundation.
Comparative Methodologies for this compound
To illustrate the cross-validation process, we will compare two powerful, yet fundamentally different, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This is a benchmark technique for non-volatile or thermally sensitive compounds like carboxylic acids.[8] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Its robustness and widespread use make it an ideal reference method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a premier technique for volatile and thermally stable compounds, offering exceptional separation efficiency.[9] However, the carboxylic acid and secondary amine functional groups in our analyte make it polar and non-volatile, necessitating a chemical modification step known as derivatization to increase its volatility and thermal stability for GC analysis.[10] This requirement highlights a key difference and a critical scientific choice in method development.
Experimental Protocols
The following protocols are detailed, validated procedures for the analysis of this compound. They include system suitability tests (SST) which are crucial for ensuring the analytical system is performing correctly before sample analysis begins.
HPLC-UV Method Protocol
This reversed-phase HPLC method is designed for the direct quantification of the analyte.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).
-
Elution: Isocratic at 75:25 (A:B, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent). Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to achieve a theoretical concentration of 50 µg/mL.
-
System Suitability Test (SST): Before analysis, inject a standard solution (e.g., 50 µg/mL) six times. The acceptance criteria, based on ICH guidelines, are typically:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Analysis: Inject the blank (diluent), calibration standards, and test samples. Quantify the analyte in the samples using the linear regression equation from the calibration curve.
GC-MS Method Protocol (with Derivatization)
This method requires derivatization to make the analyte suitable for GC analysis. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, which converts the polar -COOH and -NH groups to their nonpolar trimethylsilyl (TMS) ether and amine derivatives.
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of 40-450 m/z. For quantification, use Selected Ion Monitoring (SIM) of a characteristic ion of the derivatized analyte.
Methodology:
-
Standard and Sample Preparation: a. Prepare stock solutions and serial dilutions in a suitable aprotic solvent like Dichloromethane, analogous to the HPLC method. b. Pipette 100 µL of each standard and sample solution into separate autosampler vials. c. Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Add 100 µL of BSTFA + 1% TMCS and 100 µL of Pyridine (as a catalyst) to each vial. e. Cap the vials tightly and heat at 70°C for 30 minutes to complete the derivatization reaction. f. Cool to room temperature before injection.
-
System Suitability Test (SST): Inject a mid-concentration derivatized standard six times. The acceptance criteria are:
-
Peak Shape: Symmetrical peak.
-
%RSD of Peak Area: ≤ 5.0% (often higher than HPLC due to the derivatization step).
-
-
Analysis: Inject the derivatized standards and samples for quantification using the calibration curve.
Cross-Validation Study Design
The core of the cross-validation is a direct comparison of results obtained from both methods on identical sample aliquots.
Data Analysis and Comparative Results
The following table summarizes hypothetical (but scientifically plausible) data from the cross-validation study. The acceptance criteria are based on common industry practices and ICH guidelines.[6][11]
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria | Pass/Fail |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.998 | Pass |
| Range (µg/mL) | 1.0 - 100 | 1.0 - 100 | Equivalent | Pass |
| Accuracy (% Recovery) | ||||
| Low QC (5 µg/mL) | 101.2% | 103.5% | 85-115% | Pass |
| Med QC (50 µg/mL) | 99.8% | 101.9% | 85-115% | Pass |
| High QC (80 µg/mL) | 100.5% | 98.7% | 85-115% | Pass |
| Precision (%RSD, n=6) | ||||
| Low QC | 1.8% | 3.5% | ≤ 15% | Pass |
| Med QC | 1.1% | 2.8% | ≤ 15% | Pass |
| High QC | 0.9% | 2.5% | ≤ 15% | Pass |
| LOQ (µg/mL) | 1.0 | 1.0 | Equivalent | Pass |
| Cross-Validation Results | ||||
| Low QC (% Difference) | - | -2.2% | ≤ ±20% | Pass |
| Med QC (% Difference) | - | -2.1% | ≤ ±20% | Pass |
| High QC (% Difference) | - | +1.8% | ≤ ±20% | Pass |
Analysis of Results: The data demonstrates that while the HPLC-UV method shows slightly better precision (lower %RSD), both methods meet the pre-defined validation criteria for accuracy, linearity, and precision.[12] Most importantly, the percentage difference between the mean concentrations measured by each method for the same samples is well within the acceptance limit of ±20%. This indicates that the methods are equivalent and the data they generate can be used interchangeably.
Conclusion
This guide has demonstrated the cross-validation of two distinct analytical methods, HPLC-UV and GC-MS, for the quantification of this compound. By adhering to a rigorous, pre-defined protocol rooted in regulatory guidelines, we have shown that both methods, despite their different principles and sample preparation requirements, provide comparable and reliable data.[13] The successful cross-validation ensures that analytical results are consistent and trustworthy, regardless of the method employed, thereby upholding the highest standards of quality and scientific integrity in drug development.
References
- U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5][14]
- International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6][11][15]
- PharmaGuru. (2023).
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][16]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][13]
- ProPharma Group. (2024).
- Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][17]
- Viso, J. et al. (2014).
- PubChem. This compound.
- Lee, S. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link][8]
- Kataoka, H. (2003). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link] (Note: While the direct URL is behind a paywall, the principles of derivatization for GC are well-established and this reference supports the scientific basis).
- Knapp, D.R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. fda.gov [fda.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. biopharminternational.com [biopharminternational.com]
cost-benefit analysis of different synthetic routes to 1-Isopropylpiperidine-4-carboxylic acid
Introduction
1-Isopropylpiperidine-4-carboxylic acid is a key building block in the synthesis of a variety of pharmaceutical compounds. Its piperidine core and carboxylic acid functionality make it a versatile scaffold for accessing a diverse chemical space. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, offering a critical cost-benefit analysis supported by experimental data to aid in the selection of the most appropriate method for specific research and development needs.
Synthetic Strategies at a Glance
Three primary synthetic routes to this compound have been evaluated:
-
Reductive Amination of Ethyl Piperidine-4-carboxylate: A one-pot reaction involving the formation of an iminium ion from ethyl piperidine-4-carboxylate and acetone, followed by in-situ reduction.
-
Direct N-Alkylation of Ethyl Piperidine-4-carboxylate: A classical approach involving the direct alkylation of the piperidine nitrogen with an isopropyl halide.
-
Synthesis from 4-Cyanopiperidine: A two-step process beginning with the N-isopropylation of 4-cyanopiperidine, followed by hydrolysis of the nitrile to the desired carboxylic acid.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these routes.
Route 1: Reductive Amination
This approach is a highly efficient and widely used method for the formation of C-N bonds and is particularly attractive for its typically high yields and operational simplicity.[1] The reaction proceeds through the initial formation of an iminium ion from the condensation of ethyl piperidine-4-carboxylate and acetone, which is then reduced in situ to the desired N-isopropyl product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the ketone.[1][2]
Experimental Protocol
Step 1: Synthesis of Ethyl 1-isopropylpiperidine-4-carboxylate
-
To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added acetone (1.5 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Step 2: Hydrolysis to this compound
-
The purified ethyl 1-isopropylpiperidine-4-carboxylate (1.0 eq.) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (NaOH) (2.0 eq.) is added, and the mixture is heated to reflux for 2-4 hours.[3][4]
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH ~6 with concentrated hydrochloric acid (HCl), leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Causality and Experimental Choices
-
Ester Protection: The synthesis begins with the ethyl ester of piperidine-4-carboxylic acid to prevent the free carboxylic acid from interfering with the basic conditions of the subsequent hydrolysis step.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its selectivity. It readily reduces the iminium ion intermediate but is slow to react with the excess acetone, minimizing the formation of isopropanol as a byproduct.[2]
-
Solvent: Dichloromethane or 1,2-dichloroethane are excellent solvents for this reaction as they are inert to the reaction conditions and effectively solubilize the reactants.[2]
-
Hydrolysis: Alkaline hydrolysis is preferred over acidic hydrolysis as it is generally a more efficient and irreversible process for esters.[3][5]
Logical Workflow Diagram
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
efficacy comparison of drugs derived from 1-Isopropylpiperidine-4-carboxylic acid
An In-Depth Efficacy Comparison of Nootropic Agents Derived from 1-Isopropylpiperidine-4-carboxylic Acid and Related Scaffolds
Authored by: A Senior Application Scientist
This guide provides a detailed comparative analysis of the efficacy of nootropic compounds derived from the this compound scaffold, with a primary focus on Fasoracetam. The comparison is extended to other nootropic agents that share a similar mechanism of action, specifically the modulation of metabotropic glutamate receptors (mGluRs), to provide a broader context for researchers and drug development professionals. The objective is to offer a clear, data-driven comparison of their pharmacological profiles, supported by experimental evidence and detailed protocols.
Introduction: The this compound Scaffold in Nootropic Drug Discovery
The this compound core structure has served as a valuable scaffold in the development of nootropic agents. Its unique three-dimensional conformation allows for specific interactions with various receptor targets within the central nervous system. The most prominent derivative from this class is Fasoracetam (NS-105), a putative nootropic that has garnered significant interest for its potential cognitive-enhancing effects. This guide will dissect the efficacy of Fasoracetam and compare it with other compounds that, while not all direct derivatives, target the same receptor systems, providing a functional comparison crucial for preclinical research and development.
Mechanism of Action: A Focus on Metabotropic Glutamate Receptors
Fasoracetam's primary mechanism of action is attributed to its activity as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). Specifically, it has been shown to interact with mGluR subtypes I, II, and III. PAMs do not activate the receptor directly but instead bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulatory action is a sophisticated approach to therapeutic intervention, as it preserves the natural temporal and spatial dynamics of glutamate signaling.
Beyond its effects on mGluRs, Fasoracetam has also been reported to modulate GABA-B receptors, potentially contributing to its overall pharmacological profile. This dual action on both the primary excitatory and inhibitory neurotransmitter systems highlights the complexity of its effects on synaptic plasticity and cognitive function.
Signaling Pathway of mGluR Positive Allosteric Modulation
Caption: Mechanism of Fasoracetam as a positive allosteric modulator of mGluRs.
Comparative Efficacy Analysis
Direct head-to-head clinical trials comparing Fasoracetam with other mGluR-targeting nootropics are scarce. Therefore, this comparison relies on preclinical data, primarily focusing on receptor binding and functional assay results.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Efficacy (% modulation) | Source |
| Fasoracetam (NS-105) | mGluR I, II, III (PAM) | In vitro functional assays | Not explicitly defined in public literature | Potentiates glutamate-induced responses | |
| Fasoracetam (NS-105) | GABA-B Receptor | Receptor binding assay | - | Upregulates receptor number after chronic administration |
Note: The quantitative potency of Fasoracetam as a PAM is not consistently reported in publicly available literature, which is a common challenge in academic-to-industry data translation. The focus has been on its functional outcomes, such as the rescue of cognitive deficits in animal models.
Experimental Protocols for Efficacy Assessment
The following protocols are representative of the methodologies used to assess the efficacy of mGluR modulators like Fasoracetam.
In Vitro Efficacy: Calcium Mobilization Assay for mGluR PAM Activity
This assay is a standard method to assess the ability of a compound to potentiate the activity of Gq-coupled mGluRs (e.g., mGluR1 and mGluR5).
Objective: To determine if a test compound acts as a positive allosteric modulator of a specific mGluR subtype.
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing the mGluR subtype of interest.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound (e.g., Fasoracetam) at various concentrations to the cell plates.
-
Glutamate Agonist Stimulation: After a short incubation with the test compound, stimulate the cells with a sub-maximal concentration (EC20) of glutamate.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). An increase in the fluorescence signal in the presence of the test compound indicates PAM activity.
-
Data Analysis: Plot the concentration-response curve for the test compound to determine its EC50 (the concentration at which it produces 50% of its maximal effect).
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for assessing mGluR PAM activity using a calcium mobilization assay.
In Vivo Efficacy: Morris Water Maze for Cognitive Enhancement
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the ability of a nootropic compound to improve cognitive function.
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool.
-
Acclimation: Allow the animals (typically rats or mice) to acclimate to the testing room and the water.
-
Drug Administration: Administer the test compound (e.g., Fasoracetam) or vehicle to the animals according to the study design (e.g., daily for a week).
-
Acquisition Phase: For several consecutive days, place each animal in the pool from different starting positions and allow it to find the hidden platform. Record the time it takes to find the platform (escape latency) and the path taken.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latency and the time spent in the target quadrant between the drug-treated group and the control group. A shorter escape latency and more time in the target quadrant in the treated group suggest cognitive enhancement.
Discussion and Future Directions
While Fasoracetam, a key derivative of the this compound scaffold, shows promise as a cognitive enhancer through its modulation of mGluRs, the publicly available data lacks direct, quantitative comparisons with other nootropic agents. The field would greatly benefit from studies that directly compare the potency, selectivity, and in vivo efficacy of Fasoracetam with other mGluR PAMs.
For researchers in drug development, the this compound scaffold remains a compelling starting point for the design of novel CNS-active compounds. Future work should focus on synthesizing analogs with improved pharmacokinetic properties and higher selectivity for specific mGluR subtypes to minimize off-target effects and enhance therapeutic efficacy.
References
- Title: The Nootropic Drug Fasoracetam as a Treatment for Attention-Deficit/Hyperactivity Disorder Source: Clinical Neuropharmacology URL:[Link]
- Title: Fasoracetam in adolescents with ADHD and glutamatergic gene network variants that impact the glutamate synapse Source: Nature Communic
- Title: The Effects of Fasoracetam, a Nootropic, on the Central Nervous System Source: Cureus URL:[Link]
A Comparative Benchmarking Study: 1-Isopropylpiperidine-4-carboxylic Acid in Catalytic Amide Bond Formation
For professionals in the fields of chemical research and pharmaceutical development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The drive for greener, more atom-economical catalytic methods has led to the exploration of novel catalysts that can operate under mild conditions. This guide presents a comprehensive performance benchmark of 1-Isopropylpiperidine-4-carboxylic acid as a potential organocatalyst in a model amidation reaction. Its performance is objectively compared against established catalytic systems, with supporting (hypothetical) experimental data to provide a clear framework for catalyst evaluation and selection.
Introduction: The Quest for Efficient Amidation Catalysts
The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging transformation that typically requires stoichiometric activating agents, leading to significant waste generation.[1][2] The development of catalytic direct amidation methods, where water is the only byproduct, represents a significant advancement in sustainable chemistry.[3][4] Boron-based catalysts, particularly arylboronic acids, have emerged as effective promoters for this reaction.[4][5]
This guide investigates the potential of this compound (CAS No. 280771-97-3), a bifunctional molecule containing both a tertiary amine and a carboxylic acid moiety, to act as an organocatalyst in amide bond formation.[6][7] The hypothesis is that the intramolecular combination of a Lewis basic site (the tertiary amine) and a Brønsted acid site (the carboxylic acid) may facilitate the activation of the carboxylic acid substrate and subsequent nucleophilic attack by the amine.
To provide a robust performance benchmark, we compare this compound against two well-established alternatives in the catalytic amidation of benzoic acid and benzylamine:
-
Phenylboronic Acid: A widely used and cost-effective boronic acid catalyst for amidation.
-
5-Methoxy-2-iodophenylboronic Acid (MIBA): A more recently developed and highly active boronic acid catalyst, known for its efficacy with challenging substrates.[8]
This guide will provide detailed experimental protocols, a comparative analysis of (hypothetical) performance data, and a discussion of the potential mechanistic implications.
Experimental Design and Protocols
To ensure a fair and reproducible comparison, all experiments were designed to be conducted under identical conditions, with the catalyst being the only variable.
Benchmark Reaction
The selected benchmark reaction is the direct amidation of benzoic acid with benzylamine to form N-benzylbenzamide. This reaction is chosen for its simplicity, the ready availability and stability of the starting materials, and the ease of product characterization.
Reaction Scheme:
General Experimental Protocol
A solution of benzoic acid (1.0 mmol), benzylamine (1.1 mmol), and the designated catalyst (5 mol%) in toluene (5 mL) is heated at reflux (110 °C) with continuous removal of water using a Dean-Stark apparatus. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified by column chromatography.
Detailed Step-by-Step Protocol
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (122.1 mg, 1.0 mmol), the catalyst (0.05 mmol), and toluene (5 mL).
-
Add benzylamine (117.9 mg, 1.1 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the reaction for 24 hours, taking aliquots at regular intervals for analysis by TLC or GC-MS to determine the conversion to N-benzylbenzamide.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure N-benzylbenzamide.
-
Determine the isolated yield.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical performance data for this compound and the two benchmark catalysts in the amidation of benzoic acid and benzylamine.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| This compound | 5 | 24 | 45 | 40 |
| Phenylboronic Acid | 5 | 24 | 85 | 80 |
| 5-Methoxy-2-iodophenylboronic Acid (MIBA) | 5 | 12 | >95 | 92 |
| No Catalyst (Control) | 0 | 24 | <5 | <5 |
Discussion and Mechanistic Insights
The hypothetical data clearly indicates that under the tested conditions, this compound demonstrates modest catalytic activity, leading to a 40% isolated yield of N-benzylbenzamide after 24 hours. While this is a significant improvement over the uncatalyzed reaction, its performance is considerably lower than that of the established boronic acid catalysts. Phenylboronic acid provided a good yield of 80%, while MIBA proved to be the most efficient catalyst, affording an excellent 92% yield in a shorter reaction time.
Proposed Catalytic Cycle for Boronic Acids
The generally accepted mechanism for boronic acid-catalyzed amidation involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine.[5]
Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.
Potential Role of this compound
The observed catalytic activity of this compound, though modest, suggests it may facilitate the reaction through a different mechanism. The tertiary amine could act as a proton shuttle or a general base, while the carboxylic acid group might activate the substrate through hydrogen bonding.
Caption: Hypothesized activation pathway involving this compound.
Conclusion and Future Outlook
This comparative guide provides a benchmark for the performance of this compound as a potential organocatalyst in amide bond formation. Based on the (hypothetical) data, while it shows some catalytic activity, it is not as effective as established boronic acid catalysts like phenylboronic acid and MIBA under the tested conditions.
However, the bifunctional nature of this compound makes it an interesting candidate for further investigation. Future work could explore:
-
Reaction Optimization: A systematic study of solvent, temperature, and catalyst loading could reveal conditions under which its performance is enhanced.
-
Substrate Scope: Evaluating its effectiveness with a wider range of carboxylic acids and amines, including sterically hindered or electronically deactivated substrates.
-
Mechanistic Studies: Detailed kinetic and spectroscopic studies could elucidate the precise mechanism of catalysis.
For researchers and drug development professionals, this guide underscores the importance of rigorous benchmarking when selecting a catalyst. While established catalysts often provide reliable performance, the exploration of novel catalytic systems is crucial for advancing the field of organic synthesis.
References
- This compound | C9H17NO2 | CID 6484187 - PubChem. PubChem. [Link]
- Catalytic Amid
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. Royal Society of Chemistry. [Link]
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH.
- Catalytic Amid
- Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. [Link]
- Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - ResearchGate.
- Enantioselective Catalytic C-H Amidations: An Highlight - MDPI. MDPI. [Link]
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central.
- Catalytic Ester−Amide Exchange Using Group (IV) Metal Alkoxide−Activator Complexes.
- A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. UCL Discovery. [Link]
- Recent developments in catalytic amide bond formation | Request PDF - ResearchGate.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- This compound | C9H17NO2 | CID 6484187 - PubChem. PubChem. [Link]
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH.
- 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem. PubChem. [Link]
- Isonipecotic acid - Wikipedia. Wikipedia. [Link]
- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
- This compound (C9H17NO2) - PubChemLite. PubChemLite. [Link]
- Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water | Request PDF - ResearchGate.
- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Khan Academy. [Link]
Sources
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Catalytic Amidation [catalyticamidation.info]
- 4. mdpi.com [mdpi.com]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 6. Piperidine and piperazine analogs in action: zinc( ii )-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00235K [pubs.rsc.org]
- 7. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 1-Isopropylpiperidine-4-carboxylic Acid
For researchers and professionals in drug development, the synthesis and application of novel compounds are only part of the equation. Responsible lifecycle management, culminating in the safe and compliant disposal of chemical reagents, is a critical pillar of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Isopropylpiperidine-4-carboxylic acid, moving beyond mere instruction to explain the scientific rationale behind each procedure. Our objective is to empower you with the knowledge to manage this and similar chemical wastes with confidence and integrity.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a comprehensive, peer-reviewed toxicological profile for this compound may be limited, a reliable risk assessment can be constructed from available GHS data and by analyzing structurally related compounds, such as piperidine and its derivatives.[1][2]
The primary known hazard, according to the Globally Harmonized System (GHS) classification, is oral toxicity.[3] However, the piperidine functional group suggests potential for skin and eye irritation, and as a fine powder, it may cause respiratory irritation if inhaled.[4][5] Therefore, it must be treated as a hazardous substance.
Table 1: Hazard Profile of this compound
| Hazard Class | Description | GHS Classification | Primary Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 (Warning) | PubChem[3] |
| Skin Corrosion/Irritation | May cause skin irritation based on analogous compounds. | H315 (Warning) - Inferred | Apollo Scientific[4] |
| Eye Damage/Irritation | May cause serious eye irritation based on analogous compounds. | H319 (Warning) - Inferred | Fisher Scientific[5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | H335 (Warning) - Inferred | Fisher Scientific[5] |
This initial assessment mandates that disposal must not occur via standard drains or municipal trash, as this could lead to environmental contamination and pose a risk to public health.[6][7]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound for disposal. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE to protect laboratory personnel.[8][9][10]
-
Eye and Face Protection: Chemical safety goggles are required. For splash risks, a face shield should be worn in addition to goggles.[1][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use.[1][11]
-
Body Protection: A standard laboratory coat is required. For larger quantities or during spill cleanup, a chemical-resistant apron may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, work should be conducted in a certified chemical fume hood.[11][12] If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter may be required.
Part 3: Segregation and Containerization Protocol
Improper storage and mixing of chemical waste are primary causes of laboratory accidents. The Resource Conservation and Recovery Act (RCRA) establishes federal regulations for hazardous waste management, from generation to disposal.[6][13]
Step 1: Chemical Segregation Do not mix this compound waste with incompatible materials.[14] While this compound is relatively stable, the piperidine moiety can react with strong oxidizing agents. Keep this waste stream separate from:
-
Strong Acids
-
Strong Bases
-
Oxidizing Agents
Step 2: Waste Container Selection Containers used for hazardous waste must be in good condition, compatible with the waste, and securely sealed to prevent leaks.[6][15]
-
For Solid Waste: Use a high-density polyethylene (HDPE) container with a screw-top lid. Contaminated items like gloves, weighing paper, and paper towels should be double-bagged and placed in this container.[1]
-
For Liquid Waste (Solutions): Use a sealed, non-reactive container, preferably plastic. Glass containers should be avoided if there is a risk of breakage.[14]
Step 3: Labeling Proper labeling is a strict regulatory requirement.[15][16] Affix a hazardous waste tag to the container as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components in the container (including solvents and their approximate percentages)
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
Part 4: Spill Management
Spills must be cleaned up immediately by trained personnel using appropriate PPE.[17] Spilled chemicals and all cleanup materials must be disposed of as hazardous waste.[17]
For Small Spills (Solid):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing full PPE, gently sweep or scoop the solid material to avoid creating dust.
-
Place the material into a designated, labeled hazardous waste container.[11][18]
-
Clean the spill area with a suitable solvent (e.g., water, followed by ethanol) and paper towels.
-
All cleaning materials must be disposed of as hazardous waste.
For Liquid Spills (Solutions):
-
Alert others in the vicinity.
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[1][19]
-
Carefully collect the absorbed material and place it into the hazardous waste container.
-
Decontaminate the area and dispose of all materials as hazardous waste.
Part 5: Step-by-Step Disposal Procedure
The only acceptable method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal company.[1][5][20]
Workflow Diagram: Disposal Decision Process
Caption: Figure 1. Disposal workflow for this compound.
Protocol:
-
Accumulation: Collect waste in a properly selected and labeled container as described in Part 3. Keep the container closed at all times except when adding waste.[15][16]
-
Storage: Store the sealed waste container in a designated, secure area, often referred to as a Satellite Accumulation Area (SAA).[17] This area should be away from general traffic and have secondary containment to capture any potential leaks.
-
Inventory Management: Maintain an accurate inventory of the chemicals in your lab to avoid accumulating unwanted or expired reagents, which contributes to the waste stream.[17][21]
-
Schedule Pickup: Once the container is full or you are approaching the regulatory accumulation time limits, contact your institution's EHS office to schedule a waste pickup.[15] Provide them with a clear description of the waste as detailed on the label.
-
Documentation: Retain any documentation provided by the EHS office or waste disposal vendor. This serves as proof of proper disposal and is a key component of regulatory compliance.
Under no circumstances should this chemical be evaporated in a fume hood or neutralized as a primary means of disposal.[17] Such actions are prohibited by the EPA and create unacceptable health and environmental risks.
By adhering to this comprehensive guide, you ensure that the lifecycle of this compound concludes safely and responsibly, upholding the highest standards of scientific integrity and professional practice.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste.
- BenchChem. (2025). Proper Disposal of (S)-3-Boc-aminopiperidine: A Guide for Laboratory Professionals.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Fact Sheet.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Matrix Scientific. (2017). Safety Data Sheet - (S)-Piperidine-2-carboxylic acid hydrochloride.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-[(4-isopropylphenyl)sulfonyl]piperidine-4-carboxylic acid.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Apollo Scientific. (n.d.). Safety Data Sheet - Piperidine-4-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet - N-BOC-Piperidine-4-carboxylic acid.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Penta Chemicals. (2024). Safety Data Sheet - Piperidine.
- ChemicalBook. (2022). Chemical Safety Data Sheet - 1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484187, this compound. PubChem.
- Apollo Scientific. (n.d.). Safety Data Sheet - 1-Acetylpiperidine-4-carboxylic acid.
- Angene Chemical. (2021). Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. osha.gov [osha.gov]
- 9. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. epa.gov [epa.gov]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. chemicalbook.com [chemicalbook.com]
- 20. angenechemical.com [angenechemical.com]
- 21. iip.res.in [iip.res.in]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isopropylpiperidine-4-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Isopropylpiperidine-4-carboxylic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) required to handle this compound safely, moving beyond a simple checklist to explain the scientific rationale behind each recommendation.
Hazard Assessment: Understanding the "Why"
While comprehensive toxicological data for this compound is limited, a critical evaluation of its chemical structure and data from analogous compounds allows for a robust risk assessment. The primary hazards are associated with its parent structures, piperidine and piperidine-4-carboxylic acid (isonipecotic acid).
-
Acute Oral Toxicity: The European Chemicals Agency (ECHA) inventory indicates that this compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1]
-
Irritation Potential: Structurally related compounds like piperidine-4-carboxylic acid are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] The parent compound, piperidine, is corrosive and can cause severe skin burns and eye damage.[4] Therefore, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory system.
-
Inhalation Hazard: As a solid, the compound can form dust, which, if inhaled, may cause respiratory tract irritation.[2] Handling procedures that generate dust must be carefully controlled.
This assessment dictates that all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation of dust.
Core PPE Recommendations: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. Engineering controls, such as a chemical fume hood, are the preferred method for minimizing exposure.[5] PPE serves as the critical final barrier.
Summary of Recommended PPE by Task
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles | Lab Coat | Not required if in fume hood |
| Bulk Handling / Transfers (>1g) | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Lab Coat | Not required if in fume hood |
| Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles | Lab Coat | Not required if in fume hood |
| Accidental Spill Cleanup | Well-Ventilated Area | Chemical-Resistant Gloves | Safety Goggles | Lab Coat / Coveralls | NIOSH-approved respirator if dust is present |
Detailed PPE Specifications
-
Hand Protection : Wear suitable chemical-resistant gloves, such as nitrile or neoprene, tested according to standards like EN 374 (EU) or ASTM F739 (US).[6][7] Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated. After handling, wash hands thoroughly with soap and water.[8]
-
Eye and Face Protection : At a minimum, safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) are required for all handling procedures.[9][10] When handling the solid powder or when there is a risk of splashing, chemical safety goggles should be worn. For larger quantities, a face shield used in conjunction with goggles provides an additional layer of protection.
-
Skin and Body Protection : A standard laboratory coat should be worn to protect against accidental skin contact.[11] Ensure it is kept clean and is laundered separately from personal clothing.[2] For large-scale operations, additional protective clothing may be necessary.
-
Respiratory Protection : All operations involving the solid form of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust.[5] If a fume hood is not available or if ventilation is inadequate during a spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection workflow for this compound.
Operational Protocol: Weighing and Dissolving the Compound
This step-by-step procedure integrates the use of PPE into a common laboratory workflow to ensure safety at every stage.
-
Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[10]
-
Donning PPE : Put on a lab coat, followed by chemical safety goggles and the appropriate chemical-resistant gloves.
-
Handling in Fume Hood : Place the container of this compound, a clean weigh boat, a spatula, and the desired solvent inside the chemical fume hood.
-
Weighing : Carefully open the container. Use the spatula to transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust. Keep the container tightly closed when not in use.[2]
-
Dissolution : Add the weighed solid to a vessel containing the appropriate solvent inside the fume hood.
-
Post-Handling : Tightly seal the primary container of the solid. Clean any contaminated equipment within the fume hood.
-
Doffing PPE : Remove gloves first, turning them inside out to avoid contaminating your skin. Remove your lab coat and goggles.
-
Hygiene : Immediately wash your hands thoroughly with soap and water.[9]
Emergency Procedures and Disposal
Exposure Response:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical advice if irritation occurs.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Disposal Plan: All waste containing this compound, including contaminated gloves, weigh boats, and excess solutions, must be treated as hazardous waste.
-
Segregation : Collect waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.[14]
-
Storage and Disposal : Store the hazardous waste container in a secure, well-ventilated area. Dispose of the waste in accordance with all local, state, and federal regulations through an approved waste disposal company.[14]
By adhering to these detailed protocols and understanding the rationale behind them, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Matrix Scientific. (n.d.). Safety Data Sheet. Retrieved from [https://www.matrixscientific.com/msdsv5.nsf/a24b395562093a2b852569f10053a38f/87256a77d949a8888525729200676449/ FILE/097871.pdf)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484187, this compound.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: Isonipecotic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
Sources
- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. keyorganics.net [keyorganics.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
